1,2-Dibromocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1239. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromocyclohexane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883925 | |
| Record name | Cyclohexane, 1,2-dibromo- | |
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Molecular Weight |
241.95 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5401-62-7 | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Dibromocyclohexane | |
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| Record name | 1,2-Dibromocyclohexane | |
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| Record name | Cyclohexane, 1,2-dibromo- | |
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| Record name | Cyclohexane, 1,2-dibromo- | |
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| Record name | 1,2-dibromocyclohexane | |
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Foundational & Exploratory
Synthesis of trans-1,2-dibromocyclohexane from Cyclohexene: A Mechanistic and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of trans-1,2-dibromocyclohexane (B146542) from cyclohexene (B86901), a classic example of electrophilic halogen addition to an alkene. The document elucidates the underlying reaction mechanism, detailing the formation of the bromonium ion intermediate and the stereospecific nature of the anti-addition. A comparative analysis of various experimental protocols is presented, supported by a structured table of quantitative data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation. Spectroscopic data for the characterization of the final product are also included. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The addition of halogens to alkenes is a fundamental transformation in organic chemistry, providing a reliable method for the introduction of functional groups and the formation of stereochemically defined products. The reaction of cyclohexene with bromine to yield trans-1,2-dibromocyclohexane is a well-studied and illustrative example of this class of reactions. The distinct stereochemical outcome, exclusively forming the trans isomer, is a direct consequence of the reaction mechanism involving a cyclic bromonium ion intermediate. Understanding this mechanism and the practical aspects of the synthesis is crucial for chemists engaged in the design and execution of synthetic routes. This guide aims to provide an in-depth technical resource covering the theoretical and practical aspects of this important reaction.
Reaction Mechanism
The synthesis of trans-1,2-dibromocyclohexane from cyclohexene proceeds via an electrophilic addition mechanism. The key steps are outlined below:
-
Polarization of Bromine: As a nonpolar bromine molecule (Br₂) approaches the electron-rich π-bond of the cyclohexene ring, the π-electrons induce a dipole in the Br-Br bond. This polarization renders the proximal bromine atom electrophilic (δ+) and the distal bromine atom nucleophilic (δ-).
-
Formation of the Bromonium Ion: The nucleophilic π-bond of cyclohexene attacks the electrophilic bromine atom, leading to the heterolytic cleavage of the Br-Br bond. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond, and a bromide ion (Br⁻).[1] The formation of this three-membered ring is a key feature of the mechanism and explains the stereochemical outcome of the reaction.
-
Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion, in an Sₙ2-like fashion.[1] This "anti-attack" results in the opening of the bromonium ion ring and the formation of a new carbon-bromine bond.
-
Stereochemistry of the Product: Due to the anti-addition of the two bromine atoms, the resulting product is exclusively the trans-1,2-dibromocyclohexane. The two bromine atoms are on opposite faces of the cyclohexane (B81311) ring, one in an axial position and the other in an equatorial position in the most stable chair conformation, or vice versa.
A potential competing reaction, particularly in the presence of light or radical initiators, is the free-radical substitution at the allylic position to form 3-bromocyclohexene. However, under the typical electrophilic addition conditions (darkness, controlled temperature), this pathway is minimized.
Caption: Reaction mechanism for the synthesis of trans-1,2-dibromocyclohexane.
Experimental Protocols
Several methods for the synthesis of trans-1,2-dibromocyclohexane have been reported, differing primarily in the source of bromine, the solvent, and the reaction temperature. Below are detailed protocols for some of the most common and reliable methods.
Protocol 1: Bromination using Elemental Bromine (High-Yield Method)
This procedure is adapted from Organic Syntheses, a source of reliable and well-tested synthetic methods.[2]
Reagents and Equipment:
-
Cyclohexene (1.5 moles)
-
Bromine (1.3 moles)
-
Carbon tetrachloride (CCl₄)
-
Absolute ethanol (B145695)
-
2-L three-necked round-bottom flask
-
Separatory funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Modified Claisen flask for distillation
Procedure:
-
In a 2-L three-necked round-bottom flask equipped with a separatory funnel, mechanical stirrer, and thermometer, a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol is placed.
-
The flask is cooled in an ice-salt bath.
-
Once the temperature of the solution reaches -5 °C, a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride is added dropwise from the separatory funnel. The rate of addition is controlled to maintain the reaction temperature at or below -1 °C. This addition typically takes about three hours.
-
After the addition is complete, the reaction mixture is transferred to a 1-L modified Claisen flask.
-
The carbon tetrachloride and any excess cyclohexene are removed by distillation from a water bath.
-
The product is then distilled under reduced pressure. A small forerun is collected, followed by the pure trans-1,2-dibromocyclohexane, which distills at 99–103 °C at 16 mmHg.
-
The yield of the purified product is approximately 303 g (95% based on bromine).
Protocol 2: In Situ Generation of Bromine
This method avoids the handling of highly corrosive and volatile elemental bromine by generating it in the reaction mixture.
Reagents and Equipment:
-
Cyclohexene
-
30% Hydrogen peroxide (H₂O₂)
-
48% Hydrobromic acid (HBr)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the desired amount of 30% hydrogen peroxide.
-
Slowly add 48% hydrobromic acid to the stirred solution. The mixture will turn a reddish-brown color, indicating the formation of bromine.
-
Once the bromine generation is complete, add cyclohexene dropwise to the reaction mixture. The color of the solution will fade as the bromine is consumed.
-
After the reaction is complete (indicated by the disappearance of the bromine color), transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a sodium bisulfite solution to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by distillation.
Quantitative Data
The following table summarizes the quantitative data from various reported syntheses of trans-1,2-dibromocyclohexane, allowing for a direct comparison of different methodologies.
| Parameter | Protocol 1 (Elemental Bromine)[2] | Protocol 2 (In Situ Bromine) |
| Cyclohexene (molar eq.) | 1.15 | 1.0 |
| Brominating Agent | Br₂ | H₂O₂/HBr |
| Solvent | CCl₄/Ethanol | Aqueous |
| Temperature (°C) | -5 to -1 | Room Temperature |
| Reaction Time | ~3 hours (addition) | Varies (until decolorization) |
| Yield (%) | 95 | Typically lower than Protocol 1 |
| Boiling Point (°C/mmHg) | 99-103/16 | 99-103/16 |
Spectroscopic Data
The characterization of trans-1,2-dibromocyclohexane is typically performed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is complex due to the conformational flexibility of the cyclohexane ring and the coupling between the protons. The protons on the carbons bearing the bromine atoms (CH-Br) typically appear as a multiplet in the region of δ 4.5-4.7 ppm. The remaining methylene (B1212753) protons of the cyclohexane ring appear as a series of multiplets between δ 1.3 and 2.5 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum shows signals for the carbons attached to the bromine atoms (C-Br) around δ 55-60 ppm. The other four carbon atoms of the cyclohexane ring appear at higher field, typically in the range of δ 25-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of trans-1,2-dibromocyclohexane displays characteristic absorption bands:
-
C-H stretching (alkane): 2940-2860 cm⁻¹
-
C-H bending: 1450 cm⁻¹
-
C-Br stretching: 680-515 cm⁻¹ (This is a key diagnostic peak for the presence of the bromoalkane functionality).
Caption: A generalized experimental workflow for the synthesis of trans-1,2-dibromocyclohexane.
Conclusion
The synthesis of trans-1,2-dibromocyclohexane from cyclohexene is a robust and well-understood reaction that serves as an excellent model for electrophilic addition. The stereospecific formation of the trans product, governed by the formation of a cyclic bromonium ion intermediate, is a key mechanistic feature. This guide has provided a detailed examination of this mechanism, along with a comparison of practical experimental protocols and the expected analytical data for the product. The high-yield procedure from Organic Syntheses remains a benchmark for this transformation. By understanding both the theoretical underpinnings and the practical considerations, researchers can effectively utilize this reaction in a variety of synthetic applications.
References
conformational analysis of cis and trans 1,2-dibromocyclohexane
An In-depth Technical Guide to the Conformational Analysis of cis- and trans-1,2-Dibromocyclohexane (B146542)
Introduction
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a cornerstone of modern stereochemistry. For cyclic systems like cyclohexane, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions, leading to different conformational isomers, or "conformers," with varying energies. This guide provides a detailed examination of the conformational preferences of cis- and trans-1,2-dibromocyclohexane, two isomers where the interplay of steric and electronic effects creates a fascinating and non-intuitive conformational landscape. This analysis is crucial for researchers in organic synthesis and drug development, as molecular conformation dictates reactivity, intermolecular interactions, and biological activity.
Conformational Analysis of trans-1,2-Dibromocyclohexane
The trans isomer can exist as two distinct chair conformers that interconvert via a ring-flip process: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
-
Diequatorial (e,e) Conformer: In this arrangement, both bromine atoms occupy equatorial positions. This conformation minimizes steric strain from 1,3-diaxial interactions. The dihedral angle between the two C-Br bonds is gauche (approximately 60°).
-
Diaxial (a,a) Conformer: Here, both bromine atoms are in axial positions. While this introduces steric repulsion between the axial bromine atoms and the axial hydrogens on the same face of the ring, this conformer is surprisingly stable. The dihedral angle between the C-Br bonds is anti-periplanar (approximately 180°).
Contrary to the general rule that large substituents prefer the equatorial position, the conformational equilibrium of trans-1,2-dibromocyclohexane is highly dependent on the solvent and can favor the diaxial form.[1][2] This preference is attributed to a combination of stabilizing hyperconjugative interactions between the C-Br σ* antibonding orbitals and the adjacent C-C σ bonding orbitals in the diaxial arrangement, as well as the minimization of dipole-dipole repulsion between the two C-Br bonds in the anti-periplanar orientation.[1][3]
Data Presentation: Conformational Equilibrium of trans-1,2-Dibromocyclohexane
The relative stability of the diequatorial (ee) and diaxial (aa) conformers has been determined experimentally and computationally. The energy difference is solvent-dependent, with nonpolar solvents favoring the diaxial conformer and polar solvents shifting the equilibrium towards the diequatorial conformer.[1]
| Solvent | ΔE (Eee - Eaa) (kcal/mol) | Favored Conformer | Reference |
| Vapor Phase | 1.40 | Diaxial (a,a) | [1] |
| Carbon Tetrachloride (CCl₄) | 0.93 | Diaxial (a,a) | [1] |
| Dimethyl Sulfoxide (DMSO) | -0.05 | Diequatorial (e,e) | [1] |
Note: A positive ΔE value indicates that the diaxial (aa) conformer is lower in energy.
Conformational Analysis of cis-1,2-Dibromocyclohexane
For the cis isomer, one substituent must be axial and the other equatorial (a,e). A chair flip converts the molecule into an alternate conformation where the axial bromine becomes equatorial and the equatorial bromine becomes axial (e,a). These two conformers are enantiomeric (non-superimposable mirror images) and therefore possess identical energy.[4]
Consequently, the two chair conformers of cis-1,2-dibromocyclohexane exist in equal concentrations at equilibrium. The molecule rapidly interconverts between these two forms. The primary source of steric strain in this isomer is the 1,3-diaxial interaction between the axial bromine atom and the two axial hydrogen atoms on the same side of the ring.[5]
Data Presentation: Dihedral Angles
The spatial relationship between the bromine substituents is defined by the Br-C-C-Br dihedral angle, which is a critical parameter influencing the molecule's properties.
| Isomer | Conformer | Br-C₁-C₂-Br Dihedral Angle |
| trans | Diequatorial (e,e) | ~60° (gauche) |
| trans | Diaxial (a,a) | ~180° (anti) |
| cis | Axial-Equatorial (a,e) | ~60° (gauche) |
Experimental and Computational Protocols
The conformational analysis of 1,2-dibromocyclohexane relies on a combination of spectroscopic techniques and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the populations of conformers in solution.[6]
-
Sample Preparation: Dissolve a known concentration of the this compound isomer in a deuterated solvent of choice (e.g., CCl₄, DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Signal Analysis: Identify the signals for the methine protons (H-C-Br). These often appear as complex multiplets due to coupling with neighboring protons. Spectrum simulation may be required for accurate analysis.[1]
-
Coupling Constant Measurement: Measure the three-bond coupling constant (³JH1,H2) between the vicinal methine protons.
-
Equilibrium Calculation: The observed coupling constant (Jobs) is a weighted average of the coupling constants for the individual conformers (Jaa and Jee for the trans isomer):
-
Jobs = (Xaa * Jaa) + (Xee * Jee)
-
Where Xaa and Xee are the mole fractions of the diaxial and diequatorial conformers, respectively (Xaa + Xee = 1).
-
-
Limiting Coupling Constants: The values for Jaa (~10-13 Hz) and Jee (~2-4 Hz) are estimated from model compounds or theoretical calculations. By substituting these values, the mole fractions of each conformer in the equilibrium can be determined.
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between conformers based on the vibrational frequencies of the carbon-bromine bond.
-
Sample Preparation: Prepare the sample as a dilute solution in a suitable solvent (e.g., carbon disulfide) or by using low-temperature matrix isolation techniques.[7]
-
Data Acquisition: Record the IR spectrum over the range of C-Br stretching frequencies (typically 500-700 cm⁻¹).
-
Spectral Analysis: The C-Br stretching frequency for an axial bond is typically found at a different wavenumber than that for an equatorial bond. By analyzing the relative intensities of these bands, the ratio of the conformers can be estimated. This method is particularly effective at low temperatures where the conformational equilibrium is "frozen."
Computational Chemistry
Theoretical calculations provide invaluable insight into the geometries and relative energies of the conformers.
-
Structure Building: Construct the initial 3D structures of the relevant conformers (e.g., diaxial and diequatorial trans-1,2-dibromocyclohexane) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G**.[1]
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures. Include corrections for zero-point vibrational energy (ZPVE).
-
Conformational Energy Difference: The difference in the calculated energies (ΔE) provides a theoretical estimate of the relative stability of the conformers, which can be compared with experimental ΔG values.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis can be performed on the optimized structures to identify and quantify the specific stereoelectronic interactions (e.g., hyperconjugation) responsible for conformational preferences.[1]
Mandatory Visualizations
Caption: Conformational equilibrium of trans-1,2-dibromocyclohexane.
Caption: Conformational equilibrium of cis-1,2-dibromocyclohexane.
References
- 1. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Solved 1. The following questions concern the two possible | Chegg.com [chegg.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. quora.com [quora.com]
- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.southwales.ac.uk [pure.southwales.ac.uk]
The Stereochemistry of Bromine Addition to Cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic addition of bromine to cyclohexene (B86901) is a cornerstone reaction in organic chemistry, pivotal for the stereospecific synthesis of halogenated compounds. This technical guide delineates the core principles governing the stereochemistry of this reaction, focusing on the underlying mechanism, experimental protocols, and quantitative outcomes. The reaction proceeds with high stereoselectivity, yielding exclusively the trans-1,2-dibromocyclohexane (B146542) product. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol for the synthesis of trans-1,2-dibromocyclohexane, a summary of quantitative data, and a visualization of the reaction mechanism.
Introduction
The halogenation of alkenes is a fundamental transformation in organic synthesis, providing a direct route to vicinal dihalides. These compounds are versatile intermediates in the synthesis of a wide array of molecules, including pharmaceuticals and other biologically active compounds. The addition of bromine to cyclohexene serves as a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. Understanding the nuances of this reaction is critical for controlling the three-dimensional architecture of synthetic targets.
The Reaction Mechanism: Anti-Addition and the Bromonium Ion
The addition of bromine to cyclohexene is a stereospecific anti-addition. This means that the two bromine atoms add to opposite faces of the cyclohexene double bond. The mechanism proceeds through a key intermediate: a cyclic bromonium ion.[1]
The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich π-bond of the cyclohexene ring. This interaction leads to the formation of a three-membered ring intermediate known as the bromonium ion, with the simultaneous expulsion of a bromide ion.[2] The formation of this cyclic intermediate is crucial as it shields one face of the erstwhile double bond.
The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion. This attack occurs via an SN2-like mechanism, leading to the opening of the three-membered ring.[3] Due to steric hindrance, the bromide ion attacks from the face opposite to the bromonium ion bridge. This "backside" attack results in the inversion of configuration at the attacked carbon center and dictates the anti-stereochemistry of the final product. The exclusive formation of the trans-diastereomer is a direct consequence of this mechanistic pathway.[1] No cis-1,2-dibromocyclohexane is formed in this reaction under electrophilic addition conditions.[1] The final product is a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane.[4]
Quantitative Data
The electrophilic addition of bromine to cyclohexene is highly stereoselective, with the trans-1,2-dibromocyclohexane being the exclusive product under standard conditions. The yield of this reaction can be influenced by the choice of solvent and other reaction conditions.
| Solvent System | Reagents | Product(s) | Yield (%) | Reference(s) |
| Carbon Tetrachloride (CCl₄) with ethanol (B145695) | Cyclohexene, Br₂ | trans-1,2-Dibromocyclohexane | 95 | [5] |
| Acetic Acid | Cyclohexene, HBr | Bromocyclohexane | 85 | [6] |
| Cyclohexyl acetate | 15 | [6] | ||
| Acetonitrile/Water | Cyclohexene, electrogenerated Br₂ | trans-2-Bromocyclohexanol (Bromohydrin) | 85 | [4] |
| trans-1,2-Dibromocyclohexane | 9 | [4] | ||
| Ionic Liquid (BMIM-NTf₂) | Cyclohexene, electrogenerated Br₂ | trans-1,2-Dibromocyclohexane | - | |
| Acetonitrile | Cyclohexene, electrogenerated Br₂ | trans-1-(N-acetylamino)-2-bromocyclohexane | Major Product |
Note: The table illustrates how different solvent systems can lead to different products and yields. In non-participating solvents like carbon tetrachloride, the expected dibromide is formed in high yield. In nucleophilic solvents like acetic acid or aqueous acetonitrile, solvent-incorporated products are also observed.
Detailed Experimental Protocol
The following is a detailed protocol for the synthesis of trans-1,2-dibromocyclohexane, adapted from Organic Syntheses.[5]
Materials:
-
Cyclohexene (1.5 moles, 123 g)
-
Carbon tetrachloride (445 mL)
-
Absolute ethanol (15 mL)
-
Bromine (1.3 moles, 210 g, 67 mL)
-
2-liter three-necked, round-bottomed flask
-
500-cc separatory funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
1-liter modified Claisen flask
-
Water bath
-
Oil bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a 2-liter three-necked, round-bottomed flask equipped with a separatory funnel, a mechanical stirrer, and a thermometer, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute ethanol.
-
Surround the flask with an ice-salt bath and start the stirrer.
-
When the temperature of the solution reaches -5°C, add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the separatory funnel at a rate that maintains the reaction temperature at or below -1°C. The addition typically takes about three hours.
-
After the bromine addition is complete, transfer the reaction mixture to a 1-liter modified Claisen flask.
-
Distill the carbon tetrachloride and excess cyclohexene from a water bath.
-
Replace the water bath with an oil bath and distill the product under reduced pressure. A small low-boiling fraction may be collected first.
-
Collect the pure trans-1,2-dibromocyclohexane, which distills at 99–103°C/16 mm Hg (108–112°C/25 mm Hg).
Yield: The reported yield is 303 g, which corresponds to 95% of the theoretical amount based on bromine.[5]
Purification (Optional): The product can be purified further to prevent darkening upon storage. Shake the crude dibromide for five minutes with about one-third its volume of 20% ethyl alcoholic potassium hydroxide. Dilute the mixture with an equal volume of water, and then wash the organic layer until it is free of alkali. Dry the organic layer and distill as described above. This purification step may result in a loss of about 10%.[5]
Characterization of trans-1,2-Dibromocyclohexane
The structure and stereochemistry of the product can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the connectivity and the trans-diaxial relationship of the bromine atoms in the preferred chair conformation.
-
Mass Spectrometry (MS): MS will show the molecular ion peak and characteristic isotopic pattern for a dibrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show C-H stretching and bending frequencies characteristic of a cyclohexane (B81311) ring and the C-Br stretching frequency.
Conclusion
The addition of bromine to cyclohexene is a highly stereospecific reaction that proceeds via an anti-addition mechanism to exclusively yield trans-1,2-dibromocyclohexane. The formation of a cyclic bromonium ion intermediate is key to this stereochemical outcome. While the reaction is robust and high-yielding in inert solvents, the use of nucleophilic solvents can lead to the formation of solvent-incorporated products. The detailed understanding and control of this reaction are essential for the stereocontrolled synthesis of complex molecules in academic and industrial research.
References
An In-depth Technical Guide to the Physical Properties of 1,2-Dibromocyclohexane Isomers
This guide provides a comprehensive overview of the core physical properties of the cis- and trans-isomers of 1,2-dibromocyclohexane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual diagrams to elucidate the structural and conformational relationships of these isomers.
Introduction
This compound, a halogenated cyclic hydrocarbon, serves as a valuable model compound in stereochemistry and as an intermediate in organic synthesis. The spatial arrangement of the two bromine atoms gives rise to two diastereomers: cis-1,2-dibromocyclohexane and trans-1,2-dibromocyclohexane. These isomers exhibit distinct physical properties due to differences in their molecular symmetry, polarity, and conformational preferences. Understanding these properties is crucial for their separation, identification, and application in synthetic and medicinal chemistry.
Quantitative Physical Properties
The physical properties of the cis- and trans-isomers of this compound are summarized in the table below. It is important to note that while extensive data is available for the trans-isomer, specific experimental values for the boiling point, melting point, and density of the cis-isomer are not consistently reported in the literature.
| Physical Property | cis-1,2-Dibromocyclohexane | trans-1,2-Dibromocyclohexane |
| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀Br₂ |
| Molecular Weight | 241.95 g/mol | 241.95 g/mol [1] |
| Boiling Point | Data not readily available | 145 °C at 100 mmHg[1][2] |
| Melting Point | Data not readily available | - |
| Density | Data not readily available | 1.784 g/mL at 25 °C[1][2] |
| Refractive Index | Data not readily available | nD²⁰ 1.5515[1][2] |
| Dipole Moment | 3.13 D[3] | ~2.00 D[4] |
| CAS Number | 19246-38-9[5] | 7429-37-0[1] |
Conformational Analysis
The differing physical properties of the this compound isomers are largely dictated by their conformational preferences in the chair form of the cyclohexane (B81311) ring.
cis-1,2-Dibromocyclohexane: In the cis-isomer, one bromine atom must occupy an axial position while the other is in an equatorial position (axial-equatorial). The molecule undergoes a rapid ring-flip between two equivalent chair conformations.
trans-1,2-Dibromocyclohexane: The trans-isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is generally considered more stable due to reduced steric hindrance.[6] However, the conformational equilibrium is solvent-dependent. In non-polar solvents, the diaxial conformer can be significantly populated, a phenomenon attributed to the gauche effect.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the electrophilic addition of bromine (Br₂) to cyclohexene (B86901). This reaction typically proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms and yielding the trans-isomer as the major product.
Illustrative Protocol:
-
Dissolve cyclohexene in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled cyclohexene solution with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product, which is predominantly trans-1,2-dibromocyclohexane.
Measurement of Physical Properties
Boiling Point: The boiling point is determined by distillation of the purified liquid at a specific pressure. For high-boiling liquids, vacuum distillation is employed to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that pressure.
Density: The density of the liquid isomers can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at a constant temperature.
Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and a constant temperature (e.g., 20°C). A few drops of the liquid are placed on the prism of the refractometer, and the boundary between the light and dark fields is read from the scale.
Dipole Moment: The dipole moment is determined by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent (e.g., benzene (B151609) or carbon tetrachloride) at various concentrations. The Guggenheim method is a common approach that involves measuring the dielectric constant and refractive index of these solutions. The molar polarization of the solute at infinite dilution is then calculated and used to determine the dipole moment.
Conclusion
The cis- and trans-isomers of this compound present a classic case study in stereoisomerism, where the spatial arrangement of substituents profoundly influences the physical properties of the molecule. The greater polarity of the cis-isomer, arising from the alignment of the C-Br bond dipoles, results in a significantly larger molecular dipole moment compared to the trans-isomer. The conformational flexibility of the trans-isomer adds another layer of complexity to its behavior in different solvent environments. While a comprehensive set of experimental data for the cis-isomer remains to be fully documented in readily accessible literature, the established values for the trans-isomer and the theoretical understanding of their conformational behavior provide a solid foundation for further research and application in organic and medicinal chemistry.
References
- 1. cis-1,2-dibromo-Cyclohexane | C6H10Br2 | CID 6432209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. cis-1,2-dibromocyclohexane [stenutz.eu]
- 5. This compound | C6H10Br2 | CID 95314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane,1,2-dibromo-,cis- (CAS 19246-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide on the Core Mechanism of Bromonium Ion Formation in Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic addition of bromine to cyclohexene (B86901) is a cornerstone reaction in organic chemistry, pivotal for the synthesis of various functionalized cyclic molecules. Central to this transformation is the formation of a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction. This technical guide provides a comprehensive examination of the mechanism of bromonium ion formation in cyclohexene, integrating kinetic, thermodynamic, and computational data. Detailed experimental protocols for the synthesis and analysis of the reaction products are presented, alongside visualizations of the key mechanistic pathways to facilitate a deeper understanding for researchers in drug development and synthetic chemistry.
Introduction
The halogenation of alkenes represents a fundamental class of electrophilic addition reactions. The reaction of cyclohexene with bromine, typically in an inert solvent, proceeds readily to form trans-1,2-dibromocyclohexane (B146542).[1] This high degree of stereoselectivity is rationalized by the formation of a bridged bromonium ion intermediate. Understanding the intricacies of this intermediate's formation, structure, and subsequent reactivity is crucial for controlling the stereochemical and regiochemical outcomes of halogenation reactions in complex molecular scaffolds often encountered in drug development. This guide will delve into the mechanistic details, supported by quantitative data and established experimental procedures.
The Core Mechanism: Electrophilic Addition and Bromonium Ion Formation
The reaction is initiated by the electrophilic attack of bromine on the electron-rich π-bond of the cyclohexene ring. The bromine molecule, while nonpolar, becomes polarized as it approaches the nucleophilic double bond, leading to the formation of an induced dipole.[2]
The mechanism can be dissected into two primary steps:
-
Formation of the Bromonium Ion: The π-electrons of the cyclohexene double bond attack the electrophilic bromine atom, displacing a bromide ion. Concurrently, a lone pair of electrons from the attached bromine atom attacks one of the carbon atoms of the former double bond, forming a three-membered ring.[3] This cyclic intermediate, known as the bromonium ion, is key to the reaction's stereospecificity.
-
Nucleophilic Attack by Bromide: The bromide ion, generated in the first step, then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.[2] This attack occurs from the face opposite to the bulky bromonium bridge, resulting in an anti-addition of the two bromine atoms.[4]
Stereochemical Implications
The formation of the bridged bromonium ion is critical in preventing rotation around the carbon-carbon bond and shields one face of the ring system. Consequently, the subsequent nucleophilic attack by the bromide ion can only occur from the opposite face, leading exclusively to the trans diastereomer of 1,2-dibromocyclohexane.[5] This anti-addition is a hallmark of this reaction mechanism.
Quantitative Data
Kinetic Data
The kinetics of the bromination of cyclohexene can be complex and are sensitive to the reaction conditions, including the solvent and the presence of radical inhibitors. In non-polar solvents like carbon tetrachloride, the reaction often exhibits a second-order dependence on the concentration of bromine.[6] This suggests a more complex mechanism than a simple bimolecular collision, possibly involving a pre-equilibrium step or the involvement of a second bromine molecule in the rate-determining step. The generally accepted rate law under these conditions is:
Rate = k[Cyclohexene][Br₂]² [6]
| Parameter | Value | Conditions |
| Kinetic Order in Cyclohexene | 1 | CCl₄ solvent |
| Kinetic Order in Bromine | 2 | CCl₄ solvent |
| Overall Kinetic Order | 3 | CCl₄ solvent |
Table 1: Kinetic Parameters for the Bromination of Cyclohexene.
Thermodynamic and Computational Data
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetics and geometry of the intermediates and transition states involved in the bromination of cyclohexene.
| Species/Parameter | Calculated Value | Method |
| Heat of Hydrogenation (Cyclohexene) | -28.6 kcal/mol | Experimental |
| Heat of Hydrogenation (Benzene) | -48.9 kcal/mol | Experimental |
| C-Br Bond Length (Bromonium Ion) | Varies with substitution | DFT/AIMD |
| C-C Bond Length (Alkane) | ~1.526 Å | B3LYP/6-31G(d,p) |
Table 2: Thermodynamic and Calculated Structural Data.[5][7]
Experimental Protocols
Synthesis of trans-1,2-Dibromocyclohexane
Objective: To synthesize trans-1,2-dibromocyclohexane via the electrophilic addition of bromine to cyclohexene.
Materials:
-
Cyclohexene
-
Bromine
-
Carbon Tetrachloride (CCl₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve cyclohexene in a minimal amount of carbon tetrachloride in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred cyclohexene solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Continue the addition until a faint bromine color persists, indicating the complete consumption of cyclohexene.
-
Remove the solvent under reduced pressure to yield the crude trans-1,2-dibromocyclohexane.
Purification: The crude product can be purified by distillation under reduced pressure.
Qualitative Test for Unsaturation (Bromine Test)
Objective: To qualitatively demonstrate the presence of a carbon-carbon double bond in cyclohexene.
Materials:
-
Cyclohexene
-
Cyclohexane (B81311) (as a negative control)
-
Bromine in CCl₄ solution (typically 2%)
-
Test tubes
Procedure:
-
Place approximately 1 mL of cyclohexene in one test tube and 1 mL of cyclohexane in another.
-
Add the bromine in CCl₄ solution dropwise to each test tube while shaking.
-
Observation: In the test tube containing cyclohexene, the red-brown color of the bromine solution will disappear immediately upon addition. In the test tube with cyclohexane, the bromine color will persist. This rapid decolorization is a positive test for unsaturation.
Visualizations
Caption: Reaction pathway for the bromination of cyclohexene.
Caption: Reaction coordinate diagram for cyclohexene bromination.
Conclusion
The formation of the bromonium ion is a critical mechanistic step in the electrophilic addition of bromine to cyclohexene, governing the stereospecific anti-addition observed. The reaction kinetics, while complex, and the thermodynamic stability of the intermediates have been elucidated through a combination of experimental and computational approaches. A thorough understanding of this mechanism is indispensable for synthetic chemists aiming to leverage halogenation reactions for the construction of complex molecules with defined stereochemistry, a frequent requirement in the synthesis of pharmaceutical agents. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. BrominationCyclohexene [ursula.chem.yale.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dibromocyclohexane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of 1,2-dibromocyclohexane, with a focus on the chirality and optical activity of its enantiomeric forms. The document details the synthesis of the racemic mixture, theoretical and practical aspects of its optical activity, and experimental protocols for the separation and characterization of the enantiomers.
Introduction to the Stereochemistry of this compound
This compound exists as three main stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-1,2-dibromocyclohexane, and an achiral meso compound, cis-1,2-dibromocyclohexane. The trans isomers are chiral due to the presence of two stereocenters at the C1 and C2 positions, leading to non-superimposable mirror images.[1] The cis isomer, despite having two stereocenters, possesses a plane of symmetry and is therefore achiral and optically inactive.
The focus of this guide is on the enantiomeric trans-1,2-dibromocyclohexane (B146542) pair, which are of significant interest in stereochemical studies and as chiral synthons in organic synthesis.
Synthesis of Racemic trans-1,2-Dibromocyclohexane
The most common method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) to cyclohexene (B86901).[2][3] This reaction typically proceeds via a bromonium ion intermediate, leading to the anti-addition of the two bromine atoms, which results in the preferential formation of the trans isomer.[4]
Experimental Protocol: Synthesis of Racemic trans-1,2-Dibromocyclohexane
This protocol is adapted from a standard organic synthesis procedure.[3]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (or a safer alternative solvent like dichloromethane)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Dissolve cyclohexene in the chosen solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in the same solvent to the stirred cyclohexene solution. The addition should be dropwise to control the reaction temperature and prevent the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield trans-1,2-dibromocyclohexane.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of racemic trans-1,2-dibromocyclohexane.
Optical Activity of trans-1,2-Dibromocyclohexane Enantiomers
Enantiomers are characterized by their ability to rotate the plane of plane-polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter. The magnitude and direction of this rotation are reported as the specific rotation [α].
Quantitative Data: Specific Rotation
| Enantiomer | Configuration | Specific Rotation ([α]_D) |
| (+)-trans-1,2-Dibromocyclohexane | (1R,2R) | +x° |
| (-)-trans-1,2-Dibromocyclohexane | (1S,2S) | -x° |
| (±)-trans-1,2-Dibromocyclohexane (racemate) | N/A | 0° |
Note: 'x' represents the magnitude of the specific rotation, which would need to be determined experimentally.
Experimental Protocol: Polarimetry
This is a general protocol for measuring the optical rotation of a liquid sample.[5][6][7]
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm or other known path length)
-
Volumetric flask
-
Analytical balance
-
Suitable solvent (e.g., chloroform, ethanol, or acetone)
Procedure:
-
Prepare the Sample: Accurately weigh a known amount of the enantiomerically enriched or pure this compound and dissolve it in a precise volume of a suitable solvent in a volumetric flask.
-
Calibrate the Polarimeter: Fill the polarimeter cell with the pure solvent and take a reading. This will serve as the zero or blank reading.
-
Measure the Sample: Rinse the polarimeter cell with the prepared solution of the this compound enantiomer and then fill the cell with the solution, ensuring no air bubbles are in the light path.
-
Record the Rotation: Place the filled cell in the polarimeter and measure the observed rotation (α). Take several readings and calculate the average.
-
Calculate Specific Rotation: Use the following formula to calculate the specific rotation [α]:
[α] = α / (c × l)
where:
-
α is the observed rotation in degrees.
-
c is the concentration of the sample in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Enantiomeric Separation and Analysis
The separation of the racemic trans-1,2-dibromocyclohexane into its constituent enantiomers is a crucial step for studying their individual properties. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most effective technique for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.
General Experimental Protocol for Chiral GC:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column coated with a chiral stationary phase. Common choices for halogenated compounds include cyclodextrin (B1172386) derivatives (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature. The specific temperatures and ramp rate need to be optimized for the specific column and compound.
-
Injector and Detector Temperature: Typically set higher than the final oven temperature to ensure proper vaporization and prevent condensation.
Chiral High-Performance Liquid Chromatography (HPLC)
Similar to chiral GC, chiral HPLC employs a chiral stationary phase to achieve enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds.[8]
General Experimental Protocol for Chiral HPLC: [9]
-
Instrument: HPLC system with a UV detector.
-
Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve good resolution.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm for saturated brominated compounds).
Logical Workflow for Enantiomeric Analysis:
Caption: Workflow for the separation and analysis of this compound enantiomers.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. While specific CD spectra for this compound are not readily found in the literature, the technique can be a valuable tool for confirming the enantiomeric relationship between separated fractions and for studying conformational changes.
Relationship between Chirality and Optical Activity:
Caption: The relationship between molecular chirality and the observable property of optical activity.
Conclusion
The trans-1,2-dibromocyclohexane enantiomers serve as a classic example of stereoisomerism. While their synthesis as a racemic mixture is straightforward, their separation and the determination of their specific optical activities require specialized chiral techniques. This guide has provided the theoretical background and practical considerations for the synthesis, separation, and characterization of these important chiral molecules, offering a valuable resource for researchers in organic chemistry and drug development. Further experimental work is needed to establish definitive specific rotation values for the pure enantiomers.
References
- 1. brainly.com [brainly.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. idc-online.com [idc-online.com]
- 7. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Separation of trans-1,2-Dibromocyclohexane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Guide: Solubility of 1,2-Dibromocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromocyclohexane is a halogenated cyclic hydrocarbon, primarily utilized as a reagent and intermediate in organic synthesis.[1][2] Its molecular formula is C₆H₁₀Br₂.[2][3] The compound exists as cis and trans stereoisomers, with the trans isomer being more stable.[2] In laboratory and industrial settings, understanding the solubility of this compound is crucial for reaction setup, product purification, and formulation. This guide provides a comprehensive overview of its solubility in various organic solvents, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.
It is important to note that as a synthetic organic compound, this compound is not directly involved in biological signaling pathways. Therefore, a diagram of such a pathway is not applicable to this topic. Instead, this guide provides a visualization of the experimental workflow for determining its solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, chemical supplier information and synthesis reports provide qualitative descriptions of its solubility. As a relatively nonpolar, halogenated hydrocarbon, it is generally soluble in a wide range of organic solvents but has limited solubility in water.[3]
The following table summarizes the available qualitative solubility information for this compound in various organic solvents.
| Solvent | Type | Solubility | Reference |
| Ethanol | Polar Protic | Soluble | [4] |
| Chloroform | Halogenated | Soluble | [5][6] |
| Carbon Tetrachloride | Halogenated | Soluble | [6] |
| Diethyl Ether | Ether | Soluble | [6] |
| Glacial Acetic Acid | Carboxylic Acid | Soluble | [6] |
| Acetone | Ketone | Soluble | [7] |
| Oxygenated Solvents | General Class | Soluble | [5] |
| Aromatic Solvents | General Class | Soluble | [5] |
| Water | Polar Protic | Limited/Insoluble | [3] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method, known as the isothermal equilibrium method, is a standard approach to obtain quantitative solubility data.
Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight caps
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of a distinct second phase (undissolved solute) should be visible.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours (e.g., 4-6 hours) to allow the undissolved this compound to settle.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.
-
Dilution and Quantification:
-
Record the weight of the collected sample.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID). A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Data Calculation:
-
From the measured concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Replication: Repeat the experiment at least three times to ensure the reproducibility of the results.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 5401-62-7 [smolecule.com]
- 3. CAS 5401-62-7: this compound | CymitQuimica [cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Thermodynamic vs. Kinetic Control in the Bromination of Cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromination of cyclohexene (B86901) serves as a classic exemplar of the principles of thermodynamic versus kinetic control in organic synthesis. Depending on the reaction conditions, the electrophilic addition of bromine to cyclohexene can yield two primary isomeric products: trans-1,2-dibromocyclohexane (B146542), the kinetic product, favored at lower temperatures, and 3-bromocyclohexene (B24779), the thermodynamic product, which predominates under conditions of higher temperature or photochemical initiation. This technical guide provides an in-depth analysis of the competing reaction pathways, detailed experimental protocols for the selective synthesis of each isomer, and a quantitative comparison of product distributions, offering valuable insights for chemists engaged in synthetic strategy and drug development.
Introduction: The Dichotomy of Reaction Control
In chemical reactions where multiple products can be formed from a single starting material, the distribution of these products is governed by the principles of kinetic and thermodynamic control.
-
Kinetic Control: At lower reaction temperatures, the product that is formed the fastest will be the major product. This is because the reaction proceeds through the transition state with the lowest activation energy. The kinetic product is not necessarily the most stable product.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows for an equilibrium to be established between the products. Under these conditions, the most stable product, i.e., the one with the lowest Gibbs free energy, will be the major product, regardless of the activation energy required for its formation.
The bromination of cyclohexene provides a practical and illustrative case study of this fundamental concept. The reaction can proceed via two distinct mechanisms: a polar, electrophilic addition to the double bond, or a radical-chain substitution at the allylic position.
Reaction Pathways and Mechanisms
The two primary pathways for the bromination of cyclohexene are detailed below:
Electrophilic Addition: The Kinetic Pathway
At low temperatures and in the absence of UV light, the reaction proceeds through an electrophilic addition mechanism. The pi electrons of the cyclohexene double bond attack a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion to yield trans-1,2-dibromocyclohexane.[1] This pathway is characterized by a relatively low activation energy and is kinetically favored.
Free-Radical Substitution: The Thermodynamic Pathway
Under conditions of high temperature or upon irradiation with UV light, the reaction mechanism shifts to a free-radical chain reaction. The initiation step involves the homolytic cleavage of the Br-Br bond to form bromine radicals. A bromine radical then abstracts a hydrogen atom from an allylic position of cyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with another molecule of Br₂ to yield 3-bromocyclohexene and a new bromine radical, which propagates the chain. This pathway leads to the thermodynamically more stable product.
Quantitative Data on Product Distribution
| Temperature | Predominant Reaction Type | Major Product | Minor Product |
| Low (e.g., -5°C) | Electrophilic Addition | trans-1,2-Dibromocyclohexane | 3-Bromocyclohexene |
| High (e.g., reflux in CCl₄) | Free-Radical Substitution | 3-Bromocyclohexene | trans-1,2-Dibromocyclohexane |
It is important to note that even at low temperatures, some allylic bromination may occur as a side reaction.
Experimental Protocols
Synthesis of trans-1,2-Dibromocyclohexane (Kinetic Control)
This protocol is adapted from established literature procedures for electrophilic addition.
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (or a suitable, less toxic solvent like dichloromethane)
-
Ice-salt bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a low-temperature thermometer, dissolve cyclohexene (1.0 equivalent) in carbon tetrachloride.
-
Cool the flask to -5°C using an ice-salt bath.
-
Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride from the dropping funnel to the stirred cyclohexene solution. Maintain the reaction temperature below 0°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-1,2-dibromocyclohexane.
-
The product can be further purified by vacuum distillation.
Synthesis of 3-Bromocyclohexene (Thermodynamic Control)
This protocol is a representative procedure for free-radical allylic bromination using Br₂ at elevated temperatures.
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride
-
Reflux condenser
-
Heating mantle
-
Light source (e.g., a sunlamp, optional but can accelerate the reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of cyclohexene (1.0 equivalent) in carbon tetrachloride.
-
Heat the solution to reflux using a heating mantle.
-
Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride from the dropping funnel to the refluxing cyclohexene solution. The color of the bromine should disappear as it is added. If the color persists, the rate of addition should be slowed.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours, or until the evolution of HBr gas ceases. The reaction can be monitored by testing the vapors with moist blue litmus (B1172312) paper.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3-bromocyclohexene can be purified by vacuum distillation.
Logical Relationships in Reaction Control
The interplay between temperature, reaction time, and the resulting product distribution can be visualized as a logical workflow.
Conclusion
The bromination of cyclohexene is a powerful pedagogical tool and a synthetically relevant transformation that vividly demonstrates the principles of kinetic and thermodynamic control. By carefully selecting the reaction conditions, chemists can selectively favor either the electrophilic addition pathway to produce trans-1,2-dibromocyclohexane or the free-radical substitution pathway to yield 3-bromocyclohexene. A thorough understanding of these competing pathways and the factors that govern them is essential for the rational design of synthetic routes and the development of robust and selective chemical processes in the pharmaceutical and chemical industries. Researchers are encouraged to consider the potential for temperature- and time-dependent product distributions in their own synthetic endeavors, as the principles illustrated here are broadly applicable across a wide range of chemical transformations.
References
Methodological & Application
Application Notes and Protocols for the Elimination Dehydrobromination of 1,2-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination dehydrobromination of 1,2-dibromocyclohexane is a classic and synthetically useful reaction in organic chemistry for the formation of unsaturated six-membered rings. This reaction, typically proceeding through an E2 (bimolecular elimination) mechanism, can yield different products, primarily cyclohexene (B86901) and 1,3-cyclohexadiene (B119728), depending on the reaction conditions, the base employed, and the stereochemistry of the starting material. The regioselectivity and stereoselectivity of this reaction are of significant interest in synthetic organic chemistry, as it allows for the controlled introduction of double bonds in a cyclohexane (B81311) framework, a common scaffold in many pharmaceutical compounds.
These application notes provide an overview of the factors influencing the outcome of the dehydrobromination of this compound, present quantitative data where available, and offer detailed experimental protocols for key transformations.
Reaction Mechanisms and Stereochemistry
The dehydrobromination of this compound predominantly follows the E2 mechanism. This is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing a bromine atom (α-position), and the bromide ion is simultaneously eliminated. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine). In the context of the cyclohexane chair conformation, this translates to a trans-diaxial orientation of the hydrogen and bromine atoms.[1][2]
The stereochemistry of the starting this compound isomer (cis or trans) significantly impacts the reaction rate and the products formed. For a successful E2 elimination to occur, the cyclohexane ring must be able to adopt a chair conformation where a β-hydrogen and the adjacent bromine atom are in axial positions.
-
First Dehydrobromination: The initial elimination of one equivalent of HBr from this compound leads to the formation of 3-bromocyclohexene (B24779).
-
Second Dehydrobromination: A subsequent elimination from 3-bromocyclohexene can then lead to the formation of 1,3-cyclohexadiene.
The formation of cyclohexyne (B14742757) from a double dehydrobromination is generally disfavored due to the significant ring strain of a triple bond within a six-membered ring.[3]
Data Presentation
The product distribution in the dehydrobromination of this compound is highly dependent on the choice of base and reaction conditions. While comprehensive comparative quantitative data is sparse in readily available literature, the following table summarizes the expected major products and reported yields for specific conditions.
| Starting Material | Base | Solvent | Temperature | Major Product(s) | Reported Yield (%) | Reference(s) |
| This compound | Alcoholic Potassium Hydroxide (B78521) (KOH) | Ethanol | Reflux | 1,3-Cyclohexadiene | Not specified | [4][5] |
| This compound | Sodium Hydride (NaH) | Triethylene glycol dimethyl ether / Isopropyl alcohol | 100-110 °C | 1,3-Cyclohexadiene | 70 (crude), 35-40 (distilled) | [4] |
| This compound | Sodium Amide (NaNH₂) | Liquid Ammonia | Not specified | Cyclohexyne (highly reactive intermediate) | Not specified | [6] |
| This compound | Potassium tert-butoxide | Not specified | Not specified | 1,3-Cyclohexadiene | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Cyclohexadiene via Double Dehydrobromination with Sodium Hydride
This protocol describes the preparation of 1,3-cyclohexadiene from this compound using a strong base, sodium hydride, in a high-boiling point solvent.[4]
Materials:
-
This compound (242 g, 1.00 mole)
-
Sodium hydride (NaH) as a mineral oil suspension (53.5 g, 2.23 moles)
-
Triethylene glycol dimethyl ether (500 ml)
-
Isopropyl alcohol (300 ml)
-
Anhydrous magnesium sulfate
-
Water
-
Nitrogen gas
-
3-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Distillation apparatus
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Heating mantle
-
Dry ice-isopropyl alcohol bath
Procedure:
-
Set up the 3-L three-necked flask with a mechanical stirrer and arrange for a simple vacuum distillation.
-
To the flask, add 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol.
-
Begin mechanical stirring and cautiously add 53.5 g of the sodium hydride suspension in small portions.
-
After the addition is complete, fit the flask with a Y-tube. In one neck of the Y-tube, insert a thermometer that reaches below the liquid level and a nitrogen inlet. In the other neck, place a pressure-equalizing dropping funnel containing 242 g of this compound.
-
Heat the reaction flask to 100–110 °C and cool the receiving flask in a dry ice-isopropyl alcohol bath while passing a rapid stream of nitrogen through the system.
-
Distill off most of the isopropyl alcohol.
-
Change the receiver and evacuate the system using a water aspirator.
-
Begin the dropwise addition of this compound from the dropping funnel. Adjust the rate of addition to maintain the reaction temperature at 100–110 °C without external heating. The addition should take approximately 30 minutes.
-
Continue the distillation until it becomes very slow.
-
Wash the distillate four times with 200-ml portions of water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
The crude yield of 1,3-cyclohexadiene is 56 g (70%).
-
For further purification, perform a simple distillation at atmospheric pressure under a nitrogen atmosphere. Collect the fraction boiling at 78–80 °C. The yield of pure 1,3-cyclohexadiene is 28–32 g (35–40%).
Protocol 2: General Procedure for Dehydrobromination with Alcoholic Potassium Hydroxide
This protocol provides a general method for the dehydrobromination of a vicinal dibromide using alcoholic potassium hydroxide, which is expected to yield 1,3-cyclohexadiene from this compound.[8]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve the desired amount of this compound in a minimal amount of 95% ethanol.
-
Add a stoichiometric excess (at least 2 equivalents) of solid potassium hydroxide to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as needed.
Visualizations
Caption: E2 mechanism for the first dehydrobromination of this compound.
Caption: Workflow for the double dehydrobromination to 1,3-cyclohexadiene.
Caption: Influence of base type on product selectivity in elimination reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Solved 1. Draw all possible E1 elimination products from | Chegg.com [chegg.com]
- 3. askfilo.com [askfilo.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 6. Answer [chem.ucalgary.ca]
- 7. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Stereospecific Debromination of 1,2-Dibromocyclohexane with Sodium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, stereochemical requirements, and experimental protocols for the debromination of 1,2-dibromocyclohexane using sodium iodide. This E2 elimination reaction is a classic example of stereospecificity in organic synthesis, where the spatial arrangement of atoms in the reactant molecule dictates the reaction rate and product formation.
Introduction
The reaction of vicinal dihalides with sodium iodide in an appropriate solvent, typically acetone (B3395972), is a well-established method for the synthesis of alkenes. This dehalogenation proceeds through a bimolecular elimination (E2) mechanism. The study of the cis and trans isomers of this compound provides a clear illustration of the stringent stereochemical requirements of this reaction, making it a valuable tool in stereocontrolled synthesis. The significant difference in reaction rates between the two isomers highlights the importance of conformational analysis in predicting reaction outcomes.
Reaction Mechanism and Stereochemistry
The debromination of this compound with sodium iodide is a stereospecific E2 reaction.[1] The iodide ion (I⁻) acts as a nucleophile, attacking one of the bromine atoms. This induces the elimination of the second bromine atom and the formation of a double bond.
The key requirement for this concerted E2 mechanism is an anti-periplanar arrangement of the two bromine atoms.[1] In the context of a cyclohexane (B81311) ring, this translates to a diaxial conformation .
-
Trans-1,2-dibromocyclohexane (B146542): This isomer can readily adopt a chair conformation where both bromine atoms occupy axial positions. This diaxial arrangement allows for the ideal anti-periplanar geometry for the E2 elimination to occur rapidly.
-
Cis-1,2-dibromocyclohexane: In any chair conformation of the cis isomer, one bromine atom will be in an axial position while the other is in an equatorial position. Consequently, a diaxial arrangement of the two bromine atoms is not possible. This lack of an anti-periplanar relationship between the two leaving groups means that the concerted E2 mechanism is disfavored, and the reaction proceeds at a much slower rate, if at all, through alternative, higher-energy pathways.
The significant difference in reactivity between the trans and cis isomers underscores the stereospecific nature of this reaction.
Data Presentation
The reaction rates for the debromination of cis- and trans-1,2-dibromocyclohexane with sodium iodide differ significantly due to the stereochemical requirements of the E2 mechanism. The trans isomer, which can achieve the necessary diaxial conformation of the bromine atoms, reacts much faster than the cis isomer.
| Isomer | Relative Rate | Activation Energy (Ea) |
| trans-1,2-dibromocyclohexane | Fast | Lower |
| cis-1,2-dibromocyclohexane | Very Slow | Higher |
Activation energies for the elimination reactions of trans-1,2-dibromocycloalkanes are generally lower than their open-chain analogs, indicating that the cyclic systems can readily achieve conformations favorable for elimination.[2]
Experimental Protocols
The following protocols are provided as a general guideline for the debromination of this compound.
Protocol 1: Synthesis of Cyclohexene (B86901) from trans-1,2-Dibromocyclohexane
Materials:
-
trans-1,2-Dibromocyclohexane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-1,2-dibromocyclohexane in a minimal amount of anhydrous acetone.
-
Add a molar excess (typically 1.5 to 2 equivalents) of anhydrous sodium iodide to the flask.
-
Heat the reaction mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the formation of a precipitate (sodium bromide) and a change in color due to the formation of iodine.
-
After the reaction is complete (typically determined by TLC or GC analysis, or after a set time, e.g., 2-3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash sequentially with a 5% sodium thiosulfate solution (to remove any unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting cyclohexene by distillation.
Protocol 2: Kinetic Monitoring of the Debromination Reaction
Objective: To compare the relative rates of reaction for cis- and trans-1,2-dibromocyclohexane.
Materials:
-
cis-1,2-Dibromocyclohexane
-
trans-1,2-Dibromocyclohexane
-
Sodium iodide in acetone solution of known concentration
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Syringes
Procedure:
-
Prepare stock solutions of known concentrations of cis-1,2-dibromocyclohexane, trans-1,2-dibromocyclohexane, and sodium iodide in anhydrous acetone.
-
Set the UV-Vis spectrophotometer to monitor the disappearance of a reactant or the appearance of a product at a specific wavelength. The formation of the triiodide ion (I₃⁻), which has a strong absorbance, can often be used to monitor the reaction progress.
-
Equilibrate the sodium iodide solution in a cuvette within the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the this compound isomer stock solution into the cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Repeat the experiment under identical conditions for the other isomer.
-
Analyze the kinetic data to determine the initial rates of reaction for both isomers. The ratio of the initial rates will provide a quantitative measure of the relative reactivity.
Mandatory Visualization
Caption: Conformational basis for the rate difference in the E2 debromination of this compound isomers.
Caption: General experimental workflow for the synthesis of cyclohexene via debromination.
References
Application Notes and Protocols: Dehalogenation of Vicinal Dibromides Using Zinc Dust
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehalogenation of vicinal dibromides to synthesize alkenes using zinc dust is a classical and highly efficient transformation in organic chemistry. This reaction proceeds via an E2 elimination mechanism and is widely valued for its high yields, operational simplicity, and the relative inexpensiveness of the reagents. The process involves the treatment of a 1,2-dibromoalkane with activated zinc dust, typically in a protic solvent such as ethanol (B145695) or acetic acid, to yield the corresponding alkene and zinc bromide as a byproduct. This method is applicable to a wide range of substrates, including acyclic, cyclic, and aromatic systems, and often proceeds with a high degree of stereoselectivity.
Applications in Research and Drug Development
The zinc-mediated dehalogenation of vicinal dibromides serves as a crucial synthetic tool with several applications relevant to pharmaceutical and chemical research:
-
Alkene Synthesis: This is the most direct application, providing a reliable method for introducing carbon-carbon double bonds into a molecular framework. The resulting alkenes can serve as precursors for a variety of other functional groups and are common structural motifs in biologically active molecules.
-
Protecting Group Strategy: The transformation of an alkene to a vicinal dibromide and its subsequent dehalogenation back to the alkene serves as an effective method for protecting the double bond during other synthetic steps. This is particularly useful in complex multi-step syntheses of natural products and active pharmaceutical ingredients (APIs). For instance, this strategy has been employed in the purification of steroids through their dibromides.
-
Natural Product Synthesis: Several natural products contain complex olefinic structures. The stereoselective nature of the zinc-mediated dehalogenation makes it a valuable tool in the total synthesis of such compounds, where precise control of geometry is essential.
-
Synthesis of Stilbenes and Analogues: Stilbenes, which are 1,2-diphenylethene derivatives, and their analogues are a class of compounds with diverse and significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthesis of stilbenes can be achieved through the dehalogenation of the corresponding 1,2-dibromo-1,2-diarylethanes.
Reaction Mechanism
The dehalogenation of vicinal dibromides with zinc dust typically proceeds through an anti-elimination (E2) pathway . The reaction is initiated by the oxidative addition of zinc to one of the carbon-bromine bonds. This is followed by the elimination of the second bromide ion and the formation of the alkene. For the reaction to occur, the two bromine atoms must be in an anti-periplanar conformation.
Caption: Reaction mechanism of zinc-mediated dehalogenation.
Quantitative Data Summary
The dehalogenation of vicinal dibromides with zinc dust is known for its high efficiency. The following table summarizes representative data from the literature, primarily from studies involving microwave irradiation, which showcases the rapid nature and high yields of this reaction. Similar high yields are typically observed with conventional heating, albeit with longer reaction times.
| Entry | Substrate (Vicinal Dibromide) | Product (Alkene) | Reaction Time (min) | Yield (%) |
| 1 | 2,3-Dibromobutanoic acid | 2-Butenoic acid | 1.0 | 95 |
| 2 | Methyl 2,3-dibromobutanoate | Methyl 2-butenoate | 2.0 | 90 |
| 3 | 2,3-Dibromo-3-phenylpropanoic acid | Cinnamic acid | 2.0 | 92 |
| 4 | Methyl 2,3-dibromo-3-phenylpropanoate | Methyl cinnamate | 1.5 | 85 |
| 5 | 1,2-Dibromo-1,2-diphenylethane | Stilbene | 2.0 | 91 |
| 6 | 1,2-Dibromocyclohexane | Cyclohexene | 1.5 | 93 |
| 7 | 1,2-Dibromooctane | 1-Octene | 1.0 | 94 |
Experimental Protocols
Activation of Zinc Dust
For optimal reactivity, commercial zinc dust should be activated to remove surface oxides.
Materials:
-
Zinc dust
-
2 M Hydrochloric acid
-
Deionized water
-
Diethyl ether
Procedure:
-
In an Erlenmeyer flask, wash the zinc dust with 2 M HCl for approximately 1 minute.
-
Decant the acidic solution and wash the zinc dust repeatedly with deionized water until the washings are neutral to pH paper.
-
Wash the zinc dust sequentially with methanol and then diethyl ether.
-
Dry the activated zinc dust under vacuum and store it in a desiccator until use.
Protocol for Microwave-Assisted Dehalogenation
This protocol is suitable for rapid, small-scale syntheses.
Materials:
-
Vicinal dibromide (1 mmol)
-
Activated zinc powder (2 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave reactor tube, combine the vicinal dibromide (1 mmol) and activated zinc powder (2 mmol).
-
Add glacial acetic acid (5 mL) to the tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a gentle reflux for 1-2 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess zinc and zinc bromide.
-
Dilute the filtrate with ethyl acetate and wash it with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
General Protocol for Dehalogenation with Conventional Heating
This protocol is suitable for larger-scale reactions and laboratories without access to a microwave reactor.
Materials:
-
Vicinal dibromide (10 mmol)
-
Activated zinc dust (20 mmol)
-
Ethanol (or glacial acetic acid) (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution (if using acetic acid)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the vicinal dibromide (10 mmol) and the chosen solvent (50 mL of ethanol or glacial acetic acid).
-
With vigorous stirring, add the activated zinc dust (20 mmol) in portions to control the initial exotherm.
-
Heat the reaction mixture to reflux and maintain it for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove excess zinc and inorganic salts.
-
If ethanol was used as the solvent, concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
If acetic acid was used, dilute the filtrate with ethyl acetate and carefully neutralize the acid by washing with saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the dehalogenation of vicinal dibromides using zinc dust.
Caption: General experimental workflow for zinc-mediated dehalogenation.
Application Notes and Protocols for the E2 Elimination of trans-1,2-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, crucial for the introduction of unsaturation into molecular frameworks. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate, particularly in cyclic systems like cyclohexane. This document provides a detailed overview and experimental protocols for the E2 elimination of trans-1,2-dibromocyclohexane (B146542), a classic example illustrating the principles of stereoselectivity in elimination reactions. Understanding these principles is vital for predicting and controlling reaction outcomes in the synthesis of complex molecules, including active pharmaceutical ingredients.
The E2 reaction proceeds via a concerted mechanism where a base abstracts a proton, and a leaving group departs simultaneously, requiring an anti-periplanar arrangement of the proton and the leaving group. In the chair conformation of cyclohexane, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. For trans-1,2-dibromocyclohexane, the diequatorial conformer is sterically favored and therefore more stable. However, the E2 elimination must proceed through the less stable diaxial conformation, which has significant implications for the reaction rate.
Conformational Analysis and Reaction Mechanism
The E2 elimination of trans-1,2-dibromocyclohexane can lead to two possible products: 1-bromocyclohexene and 3-bromocyclohexene (B24779). The regioselectivity of the reaction is dictated by the availability of axial protons on the carbons adjacent (β-carbons) to the carbon bearing the leaving group (α-carbon).
Chair Conformations and the Anti-Periplanar Requirement
trans-1,2-Dibromocyclohexane exists as a mixture of two rapidly interconverting chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
-
Diequatorial (e,e) Conformer: This is the more stable conformation due to reduced steric strain, with both bulky bromine atoms occupying equatorial positions. In this conformation, the hydrogens on the adjacent carbons are not anti-periplanar to the axial bromine atoms. Therefore, the (e,e) conformer is inactive towards E2 elimination.
-
Diaxial (a,a) Conformer: This is the less stable, higher-energy conformation. However, it is the only conformation in which a bromine atom and a hydrogen on an adjacent carbon can adopt the required 1,2-diaxial (anti-periplanar) arrangement for the E2 reaction to occur.
The equilibrium between these two conformers lies heavily towards the more stable diequatorial form. Consequently, the concentration of the reactive diaxial conformer is low at any given time, which can result in a slower reaction rate compared to isomers where the reactive conformation is more stable.[1][2]
E2 Elimination Mechanism
The E2 elimination from the diaxial conformer of trans-1,2-dibromocyclohexane is initiated by the attack of a strong base on an axial β-hydrogen. The choice of base can influence the product distribution.
Data Presentation
| Base | Base Type | Major Product (Analogous System) | Minor Product (Analogous System) | Product Ratio (Major:Minor) |
| Sodium Ethoxide (EtO⁻) | Small | Zaitsev (more substituted alkene) | Hofmann (less substituted alkene) | ~4:1 |
| Potassium tert-Butoxide (t-BuO⁻) | Bulky | Hofmann (less substituted alkene) | Zaitsev (more substituted alkene) | ~1:4 |
Note: The data presented is for an analogous system (2-bromo-2,3-dimethylbutane) to illustrate the principle of regioselectivity in E2 reactions.[1] The exact product ratios for trans-1,2-dibromocyclohexane may vary.
Experimental Protocols
The following protocols are adapted from established procedures for E2 elimination reactions.[3] Researchers should perform a thorough risk assessment before conducting any experiment.
Protocol 1: E2 Elimination using Potassium Hydroxide (B78521) in Ethanol
This protocol is expected to favor the formation of the more substituted alkene (Zaitsev product), 1-bromocyclohexene.
Materials:
-
trans-1,2-Dibromocyclohexane
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Glassware for distillation (optional)
Procedure:
-
To a 50 mL round-bottom flask, add 5.0 g of potassium hydroxide, 10 mL of 95% ethanol, and a boiling chip.
-
Swirl the flask to dissolve most of the potassium hydroxide.
-
Add 5.0 mL of trans-1,2-dibromocyclohexane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.
-
After reflux, allow the flask to cool to room temperature.
-
Add 12 mL of deionized water to the flask and swirl to mix.
-
Transfer the contents to a separatory funnel.
-
Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic solution into a clean, dry flask.
-
The product mixture can be analyzed by GC-MS or NMR. If desired, the product can be purified by distillation.
Protocol 2: E2 Elimination using Potassium tert-Butoxide in tert-Butanol
This protocol, using a bulky base, is expected to favor the formation of the less substituted alkene (Hofmann product), 3-bromocyclohexene.
Materials:
-
trans-1,2-Dibromocyclohexane
-
Potassium tert-butoxide
-
tert-Butanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.5 g of potassium tert-butoxide in 15 mL of tert-butanol.
-
Add 2.0 mL of trans-1,2-dibromocyclohexane to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
Follow the workup procedure as described in Protocol 4.1 (steps 5-13).
Product Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
GC System: Agilent 7890A or similar.
-
Column: A non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5) or 100% polydimethylsiloxane (B3030410) (e.g., DB-1), with dimensions of 30 m x 0.250 mm x 0.25 µm is recommended.
-
Carrier Gas: Helium with a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector: Agilent 5975C or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 amu.
Sample Preparation:
-
Dilute a small aliquot of the final organic product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10 µg/mL.
-
Transfer the diluted sample to a GC vial.
Data Analysis:
-
Identify the peaks for 1-bromocyclohexene and 3-bromocyclohexene by comparing their retention times and mass spectra to known standards or literature data.
-
Determine the relative abundance of each isomer by integrating the respective peak areas in the total ion chromatogram.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Cyclohexene from 1,2-Dibromocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of cyclohexene (B86901) from 1,2-dibromocyclohexane is a classic example of a dehydrohalogenation reaction, a fundamental process in organic synthesis for the formation of alkenes. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, which involves the concerted removal of a proton and a bromide ion by a strong base. The choice of base and reaction conditions is critical to favor the elimination pathway over potential substitution reactions and to control the formation of byproducts such as 1,3-cyclohexadiene. These notes provide a detailed protocol for this synthesis, outlining the mechanism, experimental workflow, and key data points.
Reaction Mechanism: E2 Elimination
The dehydrobromination of this compound with a strong, non-nucleophilic base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent proceeds through an E2 mechanism.[1] This mechanism is a one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing a bromine atom, while simultaneously, the C-Br bond breaks and a π-bond (the double bond) is formed.
For the E2 reaction to occur efficiently in a cyclohexane (B81311) system, the proton being abstracted and the leaving group (bromide) must be in an anti-periplanar (or anti-diaxial) conformation.[2][3] In the chair conformation of trans-1,2-dibromocyclohexane, both bromine atoms can occupy axial positions, allowing for a concerted E2 elimination.[2] The first elimination yields bromocyclohexene. A second elimination can then occur to form 1,3-cyclohexadiene, particularly under harsh conditions or with excess base.[1][4]
References
Application Notes and Protocols: 1,2-Dibromocyclohexane as a Protecting Group for Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. For alkenes, which are susceptible to a variety of transformations, temporary protection can be crucial for achieving desired chemical outcomes. The conversion of an alkene to a vicinal dibromide, such as 1,2-dibromocyclohexane, serves as an effective method for its protection. This strategy is particularly useful for shielding the double bond from acidic conditions and certain oxidative or reductive reagents. The alkene can be readily regenerated from the dibromide under mild conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for cyclohexene (B86901).
Principle of the Protection/Deprotection Strategy
The protection of a cyclohexene double bond involves the electrophilic addition of bromine (Br₂) to form the more stable trans-1,2-dibromocyclohexane (B146542).[1][2] This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms.[3] The resulting vicinal dibromide is stable to various reaction conditions under which an alkene would react.
Deprotection is achieved by a reductive dehalogenation reaction, which eliminates the two bromine atoms to restore the double bond.[4][5] Common reagents for this transformation include zinc dust in acetic acid or sodium iodide in acetone.[6] The choice of deprotection reagent can be tailored based on the presence of other functional groups in the molecule.
Applications
The primary application of this protection strategy is to render the double bond inert to reaction conditions that would otherwise transform it. A key advantage is the protection of alkenes against strong acids. For instance, a bromide substituent on a double bond can protect the alkene from addition reactions when exposed to trifluoroacetic acid. This concept is valuable in complex natural product synthesis.
Quantitative Data Summary
The following tables summarize quantitative data for the protection (bromination) and deprotection (debromination) of cyclohexene.
Table 1: Protection of Cyclohexene (Bromination)
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bromine (Br₂) | Carbon Tetrachloride/Ethanol (B145695) | -5 to -1 | 3 h | 95 | [7] |
| Hydrogen Peroxide/Bromic Acid | - | Room Temp. | - | 42.9 | [8] |
| Potassium Bromide/Diacetoxyiodobenzene | Dichloromethane/Water | Room Temp. | 15 min | 98 | [9] |
Table 2: Deprotection of trans-1,2-Dibromocyclohexane (Debromination)
| Reagent | Solvent | Conditions | Time | Yield of Cyclohexene (%) | Reference |
| Zinc Dust | Acetic Acid | Microwave | 1-2 min | High (general for vic-dibromides) | [10] |
| Zinc Dust | - | Heat | - | "Correct major product" | [4][5] |
| Sodium Iodide | Acetone | - | Slower for cis-isomer | - | [11] |
| m-Anisidine | THF | Reflux | 48 h | No Reaction |
Experimental Protocols
Protocol 1: Protection of Cyclohexene - Synthesis of trans-1,2-Dibromocyclohexane
This protocol is adapted from Organic Syntheses, providing a high-yield preparation of trans-1,2-dibromocyclohexane.[7]
Materials:
-
Cyclohexene (1.5 moles, 123 g)
-
Carbon tetrachloride (445 mL)
-
Absolute ethanol (15 mL)
-
Bromine (1.3 moles, 210 g, 67 mL)
-
2 L three-necked round-bottomed flask
-
500 mL separatory funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Modified Claisen flask for distillation
Procedure:
-
In the 2 L three-necked flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute alcohol.
-
Equip the flask with a mechanical stirrer, a thermometer, and a separatory funnel.
-
Cool the flask in an ice-salt bath. Begin stirring and continue until the temperature of the solution reaches -5°C.
-
Prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride and place it in the separatory funnel.
-
Add the bromine solution dropwise to the cooled cyclohexene solution at a rate that maintains the reaction temperature at or below -1°C. This addition will take approximately 3 hours.
-
After the addition is complete, transfer the reaction mixture to a 1 L modified Claisen flask.
-
Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
-
Replace the water bath with an oil bath and distill the remaining product under reduced pressure.
-
Collect the fraction boiling at 99–103°C/16 mm Hg. The expected yield is approximately 303 g (95%).
Note on Purification: The product may darken upon exposure to air. For a stable, colorless product, the crude dibromide can be shaken with one-third its volume of 20% ethanolic potassium hydroxide (B78521) for five minutes, washed with water until neutral, dried, and redistilled. This purification step may result in a ~10% loss of product.[7]
Protocol 2: Deprotection of trans-1,2-Dibromocyclohexane using Zinc Dust
This protocol describes the regeneration of cyclohexene from trans-1,2-dibromocyclohexane using zinc dust in acetic acid, a classic and effective method.[10]
Materials:
-
trans-1,2-Dibromocyclohexane
-
Zinc dust
-
Glacial acetic acid
-
Microwave reactor (optional, for rapid heating)
-
Round-bottomed flask with reflux condenser
-
Separation funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve trans-1,2-dibromocyclohexane in glacial acetic acid.
-
Add an excess of zinc powder to the solution.
-
Conventional Heating: Attach a reflux condenser and heat the mixture with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Microwave Irradiation (for rapid reaction): Place the reaction vessel in a microwave reactor and irradiate for 1-2 minutes.[10]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent by distillation to obtain cyclohexene. The product is volatile, so care should be taken during solvent removal.
Visualizations
Caption: Overall workflow for the protection and deprotection of an alkene.
Caption: Mechanism of the electrophilic addition of bromine to cyclohexene.
Caption: Simplified mechanism of zinc-mediated debromination.
References
- 1. scispace.com [scispace.com]
- 2. Solved Cyclohexene reacts with bromine to yield 1, | Chegg.com [chegg.com]
- 3. Which reaction product is wrong (major) product (1) \underbrace { \mathrm.. [askfilo.com]
- 4. Identify the product of the following reaction: (1) Cyclohexane-1,2-dib.. [askfilo.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]
- 8. researchgate.net [researchgate.net]
- 9. Solved Q1. Show how the dehalogenation of | Chegg.com [chegg.com]
- 10. Solved 4. The dehalogenation, by reaction with sodium | Chegg.com [chegg.com]
- 11. Reductive debromination of 1,2-dibromides with anisidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,3-Cyclohexadiene from 1,2-Dibromocyclohexane
Introduction
1,3-Cyclohexadiene is a valuable conjugated diene utilized as a precursor in various chemical syntheses, including the Diels-Alder reaction and the production of polymers and other complex organic molecules. One common laboratory-scale method for its preparation is the double dehydrobromination of 1,2-dibromocyclohexane. This reaction proceeds via an E2 elimination mechanism, where a strong base is employed to remove two equivalents of hydrogen bromide, leading to the formation of two double bonds in a conjugated system.[1] The choice of base and solvent system is crucial for optimizing the yield and minimizing side reactions. This document provides a detailed protocol for this synthesis, along with relevant data and a visual representation of the experimental workflow.
Reaction and Mechanism
The overall reaction involves the treatment of this compound with a strong base to yield 1,3-cyclohexadiene. The generally accepted mechanism is a twofold E2 elimination. Due to steric constraints, the formation of the highly strained cyclohexyne (B14742757) is disfavored, leading to the production of the conjugated diene.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagents | Sodium hydride (in mineral oil), Isopropyl alcohol, Triethylene glycol dimethyl ether | [3] |
| Reaction Temperature | 100–110°C | [3] |
| Reaction Time | Approximately 30 minutes for addition | [3] |
| Initial Yield | 70% | [3] |
| Yield after Purification | 35-40% | [3] |
| Boiling Point | 78-80°C | [3] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials and Equipment:
-
This compound (1.00 mole, 242 g)
-
Sodium hydride (2.23 moles, 53.5 g of a mineral oil suspension)
-
Triethylene glycol dimethyl ether (500 ml)
-
Isopropyl alcohol (300 ml)
-
Anhydrous magnesium sulfate
-
3-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Heating mantle
-
Apparatus for simple vacuum distillation
-
Pressure-equalizing dropping funnel
-
Y-tube
-
Thermometer
-
Nitrogen gas inlet
-
Receiving flask
-
Dry ice-isopropyl alcohol bath
-
Water aspirator
Procedure:
-
Preparation of the Reaction Mixture: In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and set up for simple vacuum distillation, combine 500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol.[3]
-
Addition of Sodium Hydride: With stirring, cautiously add 53.5 g of the sodium hydride mineral oil suspension in small portions.
-
Apparatus Setup: Fit the remaining neck of the flask with a Y-tube. In one arm of the Y-tube, place a two-holed rubber stopper holding a thermometer that extends below the liquid level and a nitrogen inlet tube. In the other arm, place a pressure-equalizing dropping funnel containing 242 g of this compound.[3]
-
Initial Distillation: Heat the flask to 100–110°C while passing a rapid stream of nitrogen through the system. Cool the receiving flask in a dry ice-isopropyl alcohol bath. Continue heating until most of the isopropyl alcohol has distilled off.[3]
-
Dehydrobromination Reaction: Change the receiving flask and evacuate the system using a water aspirator. Begin the dropwise addition of this compound from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at 100–110°C without external heating. The addition typically takes about 30 minutes.[3]
-
Product Collection: The reaction is complete when the distillation of the product becomes very slow. The distillate collected is the crude 1,3-cyclohexadiene.
-
Workup: Wash the distillate four times with 200-ml portions of water. Separate the organic layer and dry it over anhydrous magnesium sulfate.[3] This yields approximately 56 g (70%) of 1,3-cyclohexadiene.[3]
-
Purification: For higher purity, the diene can be distilled at atmospheric pressure under a nitrogen atmosphere. Collect the fraction boiling at 78–80°C. This final purification step yields 28–32 g (35–40%) of pure 1,3-cyclohexadiene.[3]
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care in an inert atmosphere.
-
This compound is a toxic and corrosive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
The reaction is exothermic. Careful control of the addition rate is necessary to prevent the reaction from becoming too vigorous.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,3-cyclohexadiene.
References
experimental setup for bromination of cyclohexene in the lab
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the bromination of cyclohexene (B86901) in a laboratory setting. The electrophilic addition of bromine to the double bond of cyclohexene yields trans-1,2-dibromocyclohexane (B146542). Detailed protocols, safety precautions, and quantitative data are presented to ensure a safe, efficient, and reproducible experimental outcome. The visual representation of the experimental workflow is also provided to facilitate a clear understanding of the procedure.
Introduction
The bromination of alkenes is a fundamental reaction in organic chemistry, serving as a classic example of electrophilic addition. In this reaction, the electron-rich double bond of an alkene, such as cyclohexene, attacks the bromine molecule, leading to the formation of a bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion results in the formation of a vicinal dibromide. The reaction with cyclohexene specifically produces trans-1,2-dibromocyclohexane due to the anti-addition mechanism.[1][2] This reaction is widely used in synthetic organic chemistry and serves as a qualitative test for the presence of unsaturation in a molecule, characterized by the disappearance of the reddish-brown color of bromine.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the bromination of cyclohexene, compiled from various experimental procedures.
| Parameter | Value | Conditions/Notes | Source |
| Reactants | |||
| Cyclohexene | 1.5 moles (123 g) | For a large-scale synthesis. | [5] |
| Bromine | 1.3 moles (210 g) | In carbon tetrachloride. | [5] |
| Cyclohexene | 1 mL | Small-scale reaction with in-situ bromine generation. | [3] |
| Hydrogen Peroxide (30%) | 1 mL | For in-situ bromine generation from HBr. | [3] |
| Hydrobromic Acid | 3 mL | For in-situ bromine generation. | [3] |
| Solvents | |||
| Carbon Tetrachloride | 300 mL + 145 mL | For dissolving cyclohexene and bromine respectively. | [5] |
| Dichloromethane (B109758) | ~1 mL | As a solvent for a qualitative test. | [6] |
| Reaction Conditions | |||
| Temperature | -5°C to -1°C | Controlled temperature to minimize side reactions.[5] | [5] |
| Reaction Time | ~3 hours | For the addition of bromine solution. | [5] |
| Product Information | |||
| Product Name | trans-1,2-Dibromocyclohexane | ||
| Yield | 95% | High yield under optimized conditions. | [5] |
| Yield | 42.9% | In a different procedure with in-situ bromine generation. | [3] |
| Boiling Point | 99–103°C | at 16 mmHg | [5] |
| Boiling Point | 108–112°C | at 25 mmHg | [5] |
| Boiling Point | 145°C | at 100 mmHg | [7] |
| Density | 1.784 g/mL | at 25 °C |
Experimental Protocols
Two detailed protocols are provided below: a classical procedure using molecular bromine and a greener alternative with in-situ bromine generation.
Protocol 1: Classical Bromination using Molecular Bromine
This protocol is adapted from a high-yield synthesis of trans-1,2-dibromocyclohexane.[5]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
Absolute ethanol
-
2 L three-necked round-bottom flask
-
500 mL separatory funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
-
Distillation apparatus (e.g., modified Claisen flask)
-
Oil bath
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 500 mL separatory funnel, place a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.
-
Cooling: Surround the flask with an ice-salt bath and begin stirring. Cool the mixture to -5°C.
-
Bromine Addition: Prepare a solution of 210 g (1.3 moles) of bromine in 145 mL of carbon tetrachloride and place it in the separatory funnel. Add the bromine solution dropwise to the stirred cyclohexene solution at a rate that maintains the reaction temperature at or below -1°C. This addition will take approximately 3 hours. The disappearance of the bromine color indicates the reaction is proceeding.
-
Workup: Once the addition is complete, transfer the reaction mixture to a 1 L modified Claisen flask.
-
Solvent Removal: Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
-
Product Distillation: Replace the water bath with an oil bath and distill the product under reduced pressure. The pure trans-1,2-dibromocyclohexane will distill at 99–103°C/16 mmHg.[5]
Protocol 2: In-situ Generation of Bromine
This method avoids the direct handling of liquid bromine by generating it in the reaction mixture.[3]
Materials:
-
Cyclohexene
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrobromic acid (HBr)
-
Round-bottom flask with a spin vane
-
Pipettes
-
Centrifuge tube
-
Brine solution (saturated NaCl)
-
Sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Bromine Generation: In a round-bottom flask containing a spin vane, mix 1 mL of 30% hydrogen peroxide with 3 mL of hydrobromic acid. The solution will turn from clear to a dark red-orange, indicating the formation of bromine.
-
Reaction with Cyclohexene: To this mixture, add 1 mL of cyclohexene. The solution's color will change from red to orange and then to yellow as the bromine is consumed.
-
Extraction: Transfer the reaction mixture to a centrifuge tube containing a brine solution. Two layers will form. The bottom, denser layer is the organic layer containing the product.
-
Washing: Wash the organic layer with a sodium bisulfite solution to remove any remaining bromine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Isolation: The solvent can be removed under reduced pressure to yield the trans-1,2-dibromocyclohexane product.
Safety Precautions
-
Bromine: Bromine is highly toxic, corrosive, and can cause severe burns.[7] It should be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.
-
Solvents: Carbon tetrachloride and dichloromethane are hazardous. Dichloromethane is a suspected carcinogen.[7] Handle these solvents in a fume hood and avoid inhalation or skin contact.
-
Cyclohexene and Cyclohexane: These are flammable liquids and should be kept away from open flames and other ignition sources.[7]
-
General: Always wear appropriate PPE in the laboratory. Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the bromination of cyclohexene.
Caption: Mechanism of electrophilic addition of bromine to cyclohexene.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- 3. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. lookchem.com [lookchem.com]
- 6. TRANS-1,2-DIBROMOCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 7. trans-1,2-Dibromocyclohexane, 99%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 9. reddit.com [reddit.com]
- 10. fiveable.me [fiveable.me]
Application Notes and Protocols: The Role of 1,2-Dibromocyclohexane in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromocyclohexane, a vicinal dihalide, serves as a versatile substrate in organic synthesis. While it is a secondary alkyl halide, its reactivity is dominated by elimination pathways rather than direct nucleophilic substitution. The presence of two bromine atoms on adjacent carbons facilitates highly stereospecific elimination reactions, primarily the E2 mechanism, to yield alkenes and dienes. This document provides a detailed overview of the role of this compound, focusing on its preference for elimination, the stereochemical requirements for these reactions, and its limited role in direct SN2 substitution, which often serves as a prelude to elimination.
Application Notes
Dominance of E2 Elimination Reactions
The primary role of this compound in reactions with nucleophiles or bases is to undergo E2 elimination. This is particularly true for the trans-isomer.
-
Dehalogenation to Cyclohexene (B86901): Treatment of this compound with reagents like sodium iodide in acetone (B3395972) or zinc dust results in a dehalogenation reaction to form cyclohexene.[1][2][3][4] This reaction is a classic example of an E2 elimination where the attacking nucleophile (iodide) or metal surface (zinc) induces the elimination of both bromine atoms.[5][6]
-
Double Dehydrohalogenation to 1,3-Cyclohexadiene: In the presence of a strong, hindered base, this compound can undergo a double E2 elimination (dehydrohalogenation) to yield the conjugated diene, 1,3-cyclohexadiene.[7][8]
The Critical Role of Stereochemistry
The rate and outcome of elimination reactions involving this compound are dictated by its stereochemistry. The E2 mechanism requires a specific spatial arrangement of the atoms involved.
-
Anti-Periplanar Requirement: The E2 elimination mechanism necessitates an anti-periplanar (or anti-coplanar) geometry, where the two leaving groups (or a hydrogen and a leaving group) are in the same plane and oriented at a 180° dihedral angle to each other.[9][10] In the cyclohexane (B81311) chair conformation, this translates to a requirement for both groups to be in axial positions.[11][12]
-
trans vs. cis Isomer Reactivity:
-
trans-1,2-Dibromocyclohexane (B146542) reacts significantly faster in E2 dehalogenations.[11][13] This is because it can readily adopt a chair conformation where both bromine atoms are in the required diaxial orientation, facilitating a concerted elimination.[1]
-
cis-1,2-Dibromocyclohexane reacts much more slowly because it cannot achieve a diaxial conformation for the two bromine atoms; one will always be axial while the other is equatorial.[1][11] Its reaction is believed to proceed through a slower, rate-limiting SN2 displacement by iodide to form the trans-1-bromo-2-iodocyclohexane intermediate, which can then undergo a rapid E2 elimination.[11]
-
Nucleophilic Substitution (SN2) as a Minor Pathway
Direct nucleophilic substitution to replace a bromine atom while retaining the other is not the typical reaction pathway for this compound under most conditions.
-
Competition with Elimination: As a secondary alkyl halide, this compound is subject to competition between SN2 and E2 pathways.[14][15] However, the presence of the adjacent bromine atom strongly favors the E2 elimination pathway, especially with reagents that are good nucleophiles and good reducing agents (like I⁻) or strong bases.
Data Presentation
The choice of reagent and the stereochemistry of the this compound isomer dramatically influence the reaction pathway and product distribution.
| Substrate | Reagent(s) | Solvent | Temperature | Product(s) | Yield (%) | Reaction Type | Reference(s) |
| trans-1,2-Dibromocyclohexane | NaNH₂ | THF | 20°C | 1,3-Cyclohexadiene | trace | E2 | [17] |
| trans-1,2-Dibromocyclohexane | NaOBu-t | THF | 20°C | 1,3-Cyclohexadiene | trace | E2 | [17] |
| trans-1,2-Dibromocyclohexane | NaNH₂ + NaOBu-t | THF | 20°C | 1,3-Cyclohexadiene, 1-Bromocyclohexene | 36%, 60% | E2 / syn-Elimination | [17] |
| trans-1,2-Dibromocyclohexane | NaI | Methanol | 80-100°C | Cyclohexene | - | E2 (Dehalogenation) | [11] |
| cis-1,2-Dibromocyclohexane | NaI | Methanol | 80-100°C | Cyclohexene | - | SN2 then E2 | [11] |
| This compound | Zn dust | Ethanol | Heat | Cyclohexene | - | E2 (Dehalogenation) | [2][4] |
Relative Rate Data:
-
At both 80°C and 100°C in methanol, trans-1,2-dibromocyclohexane is debrominated by iodide ion about 11.5 times faster than the cis-isomer.[11]
Mandatory Visualization
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane from Cyclohexene
This protocol is adapted from established procedures for the electrophilic addition of bromine to an alkene.[18][19]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride (or dichloromethane (B109758) as a safer alternative)
-
Ice-salt bath
-
Separatory funnel, round-bottom flask, stirrer
Procedure:
-
In a three-necked round-bottom flask fitted with a separatory funnel, mechanical stirrer, and thermometer, dissolve cyclohexene (1.5 moles) in a mixture of carbon tetrachloride (300 mL) and absolute alcohol (15 mL).
-
Cool the flask in an ice-salt bath to -5°C.
-
While stirring, slowly add a solution of bromine (1.3 moles) in carbon tetrachloride (145 mL) from the separatory funnel. Maintain the temperature below 0°C to minimize substitution side reactions. The addition typically takes about three hours.
-
Once the addition is complete and the bromine color persists, transfer the flask contents to a distillation apparatus.
-
Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
-
Replace the water bath with an oil bath and distill the remaining product under reduced pressure.
-
Collect the fraction of pure trans-1,2-dibromocyclohexane (boiling point: 99–103°C at 16 mm Hg).[18]
Protocol 2: Dehalogenation of trans-1,2-Dibromocyclohexane with Sodium Iodide
This protocol describes the E2 dehalogenation to produce cyclohexene.
Materials:
-
trans-1,2-Dibromocyclohexane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Reflux condenser, round-bottom flask, heating mantle
-
Pentane (B18724) (for extraction)
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Place trans-1,2-dibromocyclohexane (e.g., 10 mmol) and sodium iodide (30 mmol, 3 equivalents) in a 100 mL round-bottom flask.
-
Add 40 mL of anhydrous acetone to the flask and fit it with a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction is often accompanied by the formation of a white precipitate (NaBr) and the solution turning brown due to the formation of iodine (I₂).
-
Continue refluxing for 60-90 minutes. Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 25 mL of pentane.
-
Shake the funnel and separate the layers. Extract the aqueous layer twice more with 15 mL portions of pentane.
-
Combine the organic extracts and wash them with 20 mL of saturated sodium thiosulfate solution to remove the iodine color, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the pentane solvent by simple distillation or rotary evaporation to yield cyclohexene. The low boiling point of cyclohexene (83°C) requires careful distillation.
References
- 1. organic chemistry - Elimination reaction with 1,2-dibromo-4-methylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Identify the product of the following reaction: (1) Cyclohexane-1,2-dib.. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. Which reaction product is wrong (major) product (1) \underbrace { \mathrm.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Answer [chem.ucalgary.ca]
- 8. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 13. 4. The dehalogenation, by reaction with sodium | Chegg.com [chegg.com]
- 14. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. echemi.com [echemi.com]
- 17. 1-Bromocyclohexene from trans-1,2-dibromocyclohexane; a β-elimination by a “complex base” - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. rsc.org [rsc.org]
Application of 1,2-Dibromocyclohexane in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromocyclohexane is a versatile halogenated cyclic hydrocarbon that serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution and elimination reactions makes it a valuable precursor for introducing functionalities onto a cyclohexane (B81311) scaffold. A prominent application of this compound in pharmaceutical synthesis is its role as a starting material for the preparation of trans-1,2-diaminocyclohexane (DACH), a crucial chiral ligand in the third-generation platinum-based anticancer drug, Oxaliplatin (B1677828).
Oxaliplatin is a cornerstone in the treatment of colorectal cancer and other malignancies.[1][2] Its mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1][3] The bulky DACH ligand is believed to contribute to Oxaliplatin's distinct activity profile and its ability to overcome resistance mechanisms associated with earlier platinum drugs like cisplatin.[2]
This document provides detailed application notes and experimental protocols for the synthesis of trans-1,2-diaminocyclohexane from this compound and its subsequent conceptual application in the synthesis of platinum-based anticancer agents.
Core Synthetic Strategy: From this compound to Anticancer Agents
The primary synthetic pathway involves a two-step process:
-
Diamination of this compound: The conversion of trans-1,2-dibromocyclohexane (B146542) to trans-1,2-diaminocyclohexane. This is typically achieved through a nucleophilic substitution reaction with an amine source.
-
Complexation with a Platinum Salt: The resulting trans-1,2-diaminocyclohexane is then used as a ligand to form a coordination complex with a suitable platinum salt to yield the final active pharmaceutical ingredient.
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Diaminocyclohexane from trans-1,2-Dibromocyclohexane
This protocol describes a representative method for the conversion of trans-1,2-dibromocyclohexane to trans-1,2-diaminocyclohexane.
Materials:
-
trans-1,2-Dibromocyclohexane
-
Aqueous Ammonia (25-28%)
-
Sodium Hydroxide (B78521)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid
Procedure:
-
In a high-pressure autoclave, a solution of trans-1,2-dibromocyclohexane in ethanol is prepared.
-
A large excess of aqueous ammonia is added to the solution.
-
The autoclave is sealed and heated to a temperature of 120-150°C for 12-24 hours. The pressure will increase significantly during the reaction.
-
After cooling to room temperature, the reaction mixture is transferred to a round-bottom flask.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to >12 with a concentrated sodium hydroxide solution.
-
The aqueous solution is extracted multiple times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude trans-1,2-diaminocyclohexane.
-
The crude product can be further purified by distillation under reduced pressure or by recrystallization of its hydrochloride salt.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-75% | [4] |
| Reaction Temperature | 120-150°C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Boiling Point (trans-isomer) | 190-192°C |
Protocol 2: Conceptual Synthesis of an Oxaliplatin Analog
This protocol outlines the general steps for the synthesis of a platinum(II) complex using trans-1,2-diaminocyclohexane.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
trans-1,2-Diaminocyclohexane (DACH)
-
Potassium oxalate (B1200264)
-
Water
-
Acetone
Procedure:
-
An aqueous solution of K₂PtCl₄ is prepared.
-
An aqueous solution of trans-1,2-diaminocyclohexane is added dropwise to the K₂PtCl₄ solution with stirring. A yellow precipitate of [Pt(DACH)Cl₂] is formed.
-
The [Pt(DACH)Cl₂] intermediate is isolated by filtration, washed with water, and dried.
-
The intermediate is then suspended in water and reacted with a solution of potassium oxalate.
-
The reaction mixture is heated to facilitate the displacement of the chloride ligands by the oxalate ligand.
-
Upon cooling, the desired oxaliplatin analog precipitates from the solution.
-
The product is collected by filtration, washed with cold water and acetone, and dried under vacuum.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Reaction Temperature | 60-80°C |
| Reaction Time | 4-8 hours |
Mechanism of Action: Oxaliplatin
The cytotoxic effect of Oxaliplatin is primarily mediated by its interaction with DNA.[1]
Once inside the cell, the oxalate ligand of Oxaliplatin is displaced by water molecules in a process called aquation.[1] This generates a highly reactive diaqua-DACH-platinum complex that readily forms covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, particularly guanine.[1][5] This leads to the formation of both intrastrand and interstrand cross-links.[1][3]
These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription.[1][6] While the cell attempts to repair this damage through mechanisms like Nucleotide Excision Repair (NER) and Mismatch Repair (MMR), the bulky DACH ligand of Oxaliplatin-DNA adducts can hinder these repair processes.[2][7][8] If the DNA damage is too extensive to be repaired, it triggers signaling pathways that lead to programmed cell death, or apoptosis.[9][10][11][12] Key pathways involved in this process include the p53 and MAPK signaling cascades.[10][12]
Conclusion
This compound is a critical starting material in the pharmaceutical industry, particularly for the synthesis of the anticancer drug Oxaliplatin. The conversion of this compound to trans-1,2-diaminocyclohexane provides a key chiral ligand that is essential for the drug's efficacy. The detailed protocols and understanding of the mechanism of action provided in these application notes offer valuable insights for researchers and professionals involved in the development and synthesis of platinum-based chemotherapeutic agents. The unique properties conferred by the DACH ligand continue to make this synthetic route a subject of interest for the development of new and improved anticancer therapies.
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Genetic variants in DNA repair genes as potential predictive markers for oxaliplatin chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibromocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-dibromocyclohexane. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during this electrophilic addition reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Substitution Side Reaction: Formation of 3-bromocyclohexene (B24779) is a common side reaction, especially at higher temperatures or in the presence of UV light.[1][2] | - Maintain Low Temperature: The reaction should be carried out at a low temperature, typically between -5°C and 0°C, to favor the addition reaction over substitution.[2] - Control Bromine Addition: Add the bromine solution slowly to the cyclohexene (B86901) solution to avoid localized heating. - Work in the Dark: Protect the reaction vessel from light to minimize radical substitution reactions that lead to 3-bromocyclohexene.[1] |
| Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry. | - Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the cyclohexene starting material. - Ensure Proper Stoichiometry: While a slight excess of cyclohexene can help minimize substitution, a significant excess will require more extensive purification.[2] |
| Loss During Workup and Purification: Product loss can occur during extraction, washing, and distillation steps. | - Minimize Transfers: Reduce the number of transfers between flasks. - Efficient Extraction: Ensure thorough extraction from the aqueous layer. - Careful Distillation: Distill under reduced pressure to avoid decomposition of the product at high temperatures.[2] |
Problem 2: Product Discoloration (Darkening)
| Possible Cause | Suggested Solution |
| Decomposition on Exposure to Air: this compound is known to decompose and darken when exposed to air.[2] | - Immediate Purification: Distill the crude product as soon as possible after the reaction is complete.[2] - Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon). - Proper Storage: Store in a sealed, airtight container in a cool, dark place. |
| Presence of Impurities: Acidic impurities or residual bromine can promote decomposition. | - Alkaline Wash: A purification step involving a wash with a dilute solution of alcoholic potassium hydroxide (B78521) can produce a product that remains clear indefinitely.[2] This is followed by washing with water to remove the alkali, drying, and then distillation. |
Problem 3: Presence of Unexpected Impurities in Spectroscopic Analysis
| Possible Cause | Suggested Solution |
| Formation of 3-Bromocyclohexene: As mentioned, this is a common byproduct from a competing substitution reaction.[1] | - Spectroscopic Identification: 3-bromocyclohexene can be identified by its characteristic signals in 1H NMR and 13C NMR spectra and its mass spectrum. - Prevention: Follow the recommendations for minimizing substitution reactions (low temperature, controlled addition of bromine, and exclusion of light). |
| Formation of Bromohydrins (e.g., 2-bromocyclohexanol): This occurs if water is present in the reaction mixture (e.g., from wet solvents or "bromine water"). | - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. - Spectroscopic Identification: Bromohydrins will show a characteristic hydroxyl (-OH) stretch in the IR spectrum and a corresponding peak in the 1H NMR spectrum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how can I minimize it?
The most common impurity is 3-bromocyclohexene, which arises from a free-radical substitution reaction that competes with the desired electrophilic addition.[1] To minimize its formation, it is crucial to maintain a low reaction temperature (ideally below 0°C), add the bromine slowly to the cyclohexene solution, and protect the reaction from light.[2]
Q2: My purified this compound turned dark brown after a few days. What happened and how can I prevent this?
This compound is prone to decomposition upon exposure to air and light, which causes the discoloration.[2] To prevent this, the product should be purified promptly after synthesis. An effective purification method is to wash the crude product with a 20% solution of ethyl alcoholic potassium hydroxide, followed by washing with water, drying, and distillation.[2] The purified product should be stored in a sealed container under an inert atmosphere and in a cool, dark place.
Q3: What is the expected yield for this reaction?
With careful control of the reaction conditions, particularly temperature, yields of up to 95% can be achieved.[2] However, if substitution reactions are not minimized, the yield of the desired product will be significantly lower.
Q4: Can I use a solvent other than carbon tetrachloride?
Yes, the synthesis of this compound has been successfully performed in various solvents, including chloroform, ether, and glacial acetic acid.[2] The choice of solvent can influence the reaction rate and potentially the impurity profile. Carbon tetrachloride is a common choice that provides good results.
Q5: How can I confirm the stereochemistry of the product?
The electrophilic addition of bromine to cyclohexene is a stereospecific anti-addition, resulting in the formation of trans-1,2-dibromocyclohexane (B146542).[3] This can be confirmed by analyzing the coupling constants of the protons attached to the bromine-bearing carbons in the 1H NMR spectrum.
Experimental Protocols
Key Experiment: Synthesis of trans-1,2-Dibromocyclohexane
This protocol is adapted from a well-established procedure.[2]
Materials:
-
Cyclohexene
-
Bromine
-
Carbon tetrachloride
-
Absolute ethanol (B145695)
-
20% Ethyl alcoholic potassium hydroxide (for purification)
Procedure:
-
In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, place a solution of cyclohexene (1.5 moles) in a mixture of carbon tetrachloride (300 mL) and absolute ethanol (15 mL).
-
Cool the flask in an ice-salt bath to -5°C.
-
Begin stirring and slowly add a solution of bromine (1.3 moles) in carbon tetrachloride (145 mL) from the dropping funnel. Maintain the reaction temperature at or below -1°C throughout the addition. This typically takes about three hours.
-
After the addition is complete, transfer the reaction mixture to a distillation apparatus.
-
Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
-
Replace the water bath with an oil bath and distill the remaining product under reduced pressure. The pure trans-1,2-dibromocyclohexane will distill at 99–103°C/16 mm Hg.
Purification to Prevent Darkening:
-
Shake the crude this compound with about one-third of its volume of 20% ethyl alcoholic potassium hydroxide for five minutes.
-
Dilute the mixture with an equal volume of water.
-
Separate the organic layer and wash it with water until it is free of alkali.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Distill the product under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Pathways for the formation of the desired product and common impurities.
References
Technical Support Center: Purification of 1,2-Dibromocyclohexane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 1,2-dibromocyclohexane via distillation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is Colored (Yellow/Brown) | 1. Residual bromine from the synthesis. 2. Thermal decomposition during distillation.[1][2] 3. Prolonged exposure to air.[1][2] | 1. Before distillation, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to quench excess bromine. 2. Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[3][4] Ensure the heating mantle temperature is not excessively high. 3. Distill the product promptly after synthesis and store it in sealed bottles with minimal air exposure.[1][2] For long-term stability, a pre-distillation wash with 20% ethyl alcoholic potassium hydroxide (B78521) can be performed, followed by washing, drying, and distilling.[1][2] |
| Low Yield After Distillation | 1. Incomplete reaction or side reactions during synthesis. 2. Loss of product due to bumping. 3. Leaks in the vacuum distillation setup.[5] 4. Inefficient condensation. | 1. Ensure careful temperature control during the bromination of cyclohexene (B86901) to minimize substitution reactions.[1][2] 2. Use a Claisen adapter and a stir bar to ensure smooth boiling.[6][7] Avoid using boiling stones in vacuum distillation.[7] 3. Check all joints and connections for leaks. Ensure all glassware is free of cracks.[4] Use vacuum grease on all ground glass joints.[7][8] 4. Ensure a steady and sufficient flow of cold water through the condenser. |
| Difficulty Achieving or Maintaining Vacuum | 1. Leaks in the apparatus (e.g., poorly sealed joints, cracked glassware).[4][5] 2. Inefficient vacuum pump or water aspirator. 3. Collapsible tubing used for vacuum connections. | 1. Systematically check all joints and ensure they are properly greased and sealed.[7] Listen for hissing sounds which indicate leaks.[7] 2. Check the vacuum pump oil and performance. If using a water aspirator, ensure high water flow rate. 3. Use thick-walled vacuum tubing that will not collapse under reduced pressure.[4] |
| Product Purity is Low (as per GC/NMR) | 1. Inefficient separation of diastereomers (cis and trans).[9][10] 2. Co-distillation with impurities having similar boiling points. 3. Insufficient number of theoretical plates in the distillation setup. | 1. While fractional distillation can be used to separate diastereomers, it can be challenging.[9][11] Consider using a packed distillation column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[12] 2. If impurities persist, consider alternative purification methods like column chromatography before distillation. 3. For challenging separations, a fractional distillation setup is recommended over a simple distillation.[12] |
| Bumping or Uncontrolled Boiling | 1. Heating the flask too rapidly. 2. Lack of a stirring mechanism. 3. Use of boiling stones instead of a stir bar under vacuum.[7] | 1. Heat the distillation flask gradually and evenly. 2. Always use a magnetic stir bar and stir plate to ensure smooth boiling.[4][6] 3. Boiling stones are ineffective under vacuum as the trapped air is removed.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dark even before distillation?
A1: The crude product can be dark due to the presence of unreacted bromine or decomposition products from the synthesis.[1][2] It is recommended to wash the crude product with a reducing agent solution (e.g., sodium thiosulfate) before proceeding with distillation.
Q2: What type of distillation is recommended for purifying this compound?
A2: Vacuum distillation is highly recommended.[1][2][4] this compound has a high boiling point at atmospheric pressure and can decompose at elevated temperatures.[1][13] Distillation under reduced pressure allows the compound to boil at a significantly lower temperature, minimizing thermal degradation.[3][4]
Q3: What are the expected boiling points for this compound under vacuum?
A3: The boiling point will vary with pressure. Refer to the data table below for approximate boiling points at different pressures.
Q4: Can I separate the cis and trans isomers of this compound by distillation?
A4: Separation of diastereomers by distillation is possible but can be difficult due to potentially similar boiling points.[11][14] A fractional distillation column with a high number of theoretical plates would be necessary for effective separation.[9][12] The trans isomer is generally more stable.[15]
Q5: What are the main impurities I should be aware of?
A5: Impurities can include unreacted cyclohexene, the solvent used in the synthesis (e.g., carbon tetrachloride), and substitution byproducts if the reaction temperature was not adequately controlled.[1][2]
Q6: Are there any specific safety precautions for distilling this compound?
A6: Yes. Always work in a well-ventilated fume hood.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Be aware that thermal decomposition can release hydrogen bromide gas, which is corrosive and toxic.[13][16] Inspect all glassware for cracks before starting a vacuum distillation to prevent implosion.[4]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Br₂ | [15] |
| Molecular Weight | 241.95 g/mol | [15][19] |
| Appearance | Clear, slightly yellow liquid | [15][16][20] |
| Density (trans isomer) | ~1.784 g/mL at 25 °C | |
| Refractive Index (trans isomer) | n20/D 1.5515 |
Table 2: Boiling Points of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) | Isomer Information | Source(s) |
| 13 | 101-102 | Not specified | [19] |
| 16 | 99-103 | Not specified | [1][2] |
| 25 | 108-112 | Not specified | [1][2] |
| 100 | 145 | trans | [13][15] |
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
This protocol is adapted from a standard organic synthesis procedure.[1][2]
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a distillation head with a thermometer, a condenser, and a receiving flask.[4][6]
-
Ensure all ground glass joints are lightly greased with vacuum grease.[7][8]
-
Place a magnetic stir bar in the distillation flask.[4]
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump or water aspirator) using thick-walled tubing.[4][6]
-
-
Preparation:
-
Transfer the crude this compound into the distillation flask. The flask should not be more than two-thirds full.[4]
-
If the crude product is dark, consider an initial wash with an aqueous solution of sodium thiosulfate, followed by washing with water and brine, and drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
-
Distillation Procedure:
-
Begin stirring the liquid.[6]
-
Slowly and carefully apply the vacuum to the system. You may observe some initial bubbling as volatile impurities and dissolved gases are removed.[6][21]
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.[6]
-
Gradually increase the temperature until the liquid begins to boil and the vapor ring slowly rises towards the condenser.
-
Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Collect the main fraction of this compound at the expected boiling temperature for the measured pressure.[1][2]
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and transfer the purified product to a sealed container for storage.
-
Visualizations
Caption: Figure 1: Standard Workflow for Purification of this compound.
Caption: Figure 2: Troubleshooting Logic for Distillation Issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. Purification [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. quora.com [quora.com]
- 12. Purification [chem.rochester.edu]
- 13. fishersci.com [fishersci.com]
- 14. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 15. Buy this compound | 5401-62-7 [smolecule.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. This compound [chembk.com]
- 20. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Side Reactions in the Bromination of Cyclohexene
Welcome to the technical support center for the bromination of cyclohexene (B86901). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to side reactions during the bromination of cyclohexene.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common side reaction during the bromination of cyclohexene?
The most common side reaction is allylic bromination, which results in the formation of 3-bromocyclohexene (B24779) instead of the desired trans-1,2-dibromocyclohexane (B146542).[1][2][3][4] This occurs via a free-radical substitution mechanism where a bromine radical abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond).[3][5]
Q2: What reaction conditions favor the desired electrophilic addition versus the allylic bromination side reaction?
The outcome of the reaction is highly dependent on the reaction conditions. Electrophilic addition to yield trans-1,2-dibromocyclohexane is favored by ionic conditions, which typically involve performing the reaction in the dark, in a polar solvent, and at a low temperature.[6] Conversely, allylic bromination is favored by radical conditions, such as exposure to UV light or heat, the use of a radical initiator, and low concentrations of bromine.[1][4]
Q3: I obtained a mixture of products. How can I determine the composition of my product mixture?
Gas chromatography-mass spectrometry (GC-MS) is an effective technique for separating and identifying the components of your reaction mixture, allowing for quantitative analysis of the different brominated cyclohexene isomers.[7][8][9]
Q4: Are there any other potential side reactions I should be aware of?
Yes, other side reactions can occur:
-
Formation of Halohydrins: If water is present in the reaction mixture (e.g., using bromine water), a bromohydrin (trans-2-bromocyclohexan-1-ol) can be formed as a significant byproduct.[10]
-
Formation of Dibromocyclohexene Isomers: Further bromination of 3-bromocyclohexene can lead to the formation of various dibromocyclohexene isomers.[11]
-
1,4-Addition: While less common for simple cyclohexene, in conjugated diene systems, 1,4-addition can be a competing reaction pathway.[12][13][14][15][16]
Troubleshooting Guides
Issue 1: Low yield of trans-1,2-dibromocyclohexane and significant formation of 3-bromocyclohexene.
Possible Cause: The reaction conditions are promoting a radical pathway, leading to allylic bromination.
Troubleshooting Steps:
-
Exclude Light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil.[6]
-
Control Temperature: Maintain a low reaction temperature, typically between -5°C and 5°C, using an ice bath.
-
Solvent Choice: Use a polar aprotic solvent like dichloromethane (B109758) or carbon tetrachloride. While carbon tetrachloride is effective, be mindful of its toxicity.
-
Bromine Concentration: Ensure a sufficient concentration of bromine is present to favor the ionic mechanism. Using N-bromosuccinimide (NBS) is designed to keep bromine concentration low and will favor allylic bromination.[17]
Issue 2: Formation of an unexpected polar impurity, identified as a bromohydrin.
Possible Cause: Presence of water in the reaction mixture.
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure that the cyclohexene and the solvent are anhydrous.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Inert Atmosphere: For highly sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Quantitative Data Summary
The following table summarizes the expected product distribution under different reaction conditions. Please note that these are approximate values and can vary based on the specific experimental setup.
| Desired Product | Reagents | Conditions | Solvent | Temperature (°C) | Reported Yield of Desired Product | Major Side Product(s) |
| trans-1,2-Dibromocyclohexane | Cyclohexene, Br₂ | Dark | Dichloromethane | 0-5 | High | 3-Bromocyclohexene |
| 3-Bromocyclohexene | Cyclohexene, NBS | UV light or heat, Radical Initiator (AIBN/Benzoyl Peroxide) | Carbon Tetrachloride | Reflux | 53-70%[18] | trans-1,2-Dibromocyclohexane, Dibromocyclohexenes |
| trans-2-Bromocyclohexan-1-ol | Cyclohexene, Br₂ | Aqueous solution | Water | Room Temperature | Varies | trans-1,2-Dibromocyclohexane |
Experimental Protocols
Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane (Electrophilic Addition)
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1 equivalent) in dichloromethane at 0°C (ice bath).
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the stirred cyclohexene solution. Maintain the temperature below 5°C.
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Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
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Work-up: Once the addition is complete and the color has faded, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine. Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Protocol 2: Synthesis of 3-Bromocyclohexene (Allylic Bromination)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1 equivalent) and N-bromosuccinimide (NBS) (1.1 equivalents) in carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb.
-
Reaction Monitoring: The reaction can be monitored by GC-MS to follow the consumption of cyclohexene and the formation of 3-bromocyclohexene.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide (B58015) byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. The product can be purified by distillation under reduced pressure.
Visualizations
Caption: Reaction pathways in cyclohexene bromination.
Caption: Troubleshooting workflow for side reactions.
References
- 1. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. youtube.com [youtube.com]
- 7. Bromination Of Cyclohexene Lab Report | ipl.org [ipl.org]
- 8. [Gas chromatography-infrared spectroscopy(GC-IR) analysis of the oxidation products of cyclohexene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selectivity of Wohl-Ziegler brominations of cyclohexene and <i>trans</i>-2-hexene [morressier.com]
- 12. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. transformationtutoring.com [transformationtutoring.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. syntheticpages.org [syntheticpages.org]
Technical Support Center: Synthesis of 1,2-Dibromocyclohexane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1,2-dibromocyclohexane from cyclohexene (B86901) and bromine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my yield of this compound significantly lower than expected? | 1. Competing Substitution Reaction: At higher temperatures or upon exposure to UV light, a free-radical substitution reaction can occur, leading to the formation of 3-bromocyclohexene (B24779) as a major byproduct. This pathway has a lower activation energy under these conditions compared to the desired electrophilic addition. | 1. Strict Temperature Control: Maintain the reaction temperature at or below 0°C, ideally between -5°C and -1°C, using an ice-salt bath.[1] This favors the electrophilic addition mechanism. 2. Exclude UV Light: Conduct the reaction in a flask shielded from direct sunlight or other sources of UV radiation.[2] |
| 2. Impure Reagents: The presence of water or other nucleophiles in the solvent or on the glassware can lead to the formation of bromo-hydrin byproducts. Impure cyclohexene can also introduce unwanted side reactions. | 1. Use Anhydrous Solvents: Employ a dry, non-polar solvent like carbon tetrachloride or dichloromethane. Ensure all glassware is thoroughly dried before use. 2. Purify Cyclohexene: If the purity of the starting material is questionable, distill the cyclohexene prior to use. A boiling point range of two degrees is generally acceptable.[1] | |
| 3. Product Decomposition: this compound can decompose upon prolonged exposure to air or heat, often indicated by the product turning dark.[1] | 1. Prompt Purification: Distill the crude product under reduced pressure immediately after the reaction and initial workup.[1] 2. Proper Storage: Store the purified product in a sealed bottle with minimal headspace and protect it from light.[1] For long-term stability, a purification step involving washing with alcoholic potassium hydroxide (B78521) can be employed.[1] | |
| My product is dark brown, even after purification. What causes this and how can I fix it? | Product Instability: The dark color is a sign of decomposition, likely due to trace impurities or exposure to air and light.[1] | 1. Advanced Purification: Shake the crude dibromide with a 20% solution of potassium hydroxide in ethanol (B145695) for five minutes. Then, wash with water to remove the alkali, dry the organic layer, and distill. This treatment can yield a product that remains clear indefinitely, though it may result in a ~10% loss of material.[1] |
| How can I confirm the reaction is proceeding as expected? | Visual Observation: The characteristic red-brown color of bromine should disappear as it is consumed in the reaction, resulting in a colorless or pale yellow solution.[3][4] | 1. Monitor Bromine Color: The rate of decoloration can serve as an indicator of the reaction rate. A persistent bromine color after the addition is complete may suggest unreacted starting material. |
| Is the stereochemistry of the product important? | Anti-Addition: The bromination of cyclohexene proceeds via an anti-addition mechanism, resulting in the formation of trans-1,2-dibromocyclohexane.[5] This occurs through a bromonium ion intermediate which is attacked by a bromide ion from the opposite face.[3][4][5] | 1. Mechanistic Understanding: Be aware that the primary product is the trans isomer. The formation of the cis isomer is generally not favored under these conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure known to produce high yields.[1]
Materials:
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Cyclohexene
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Bromine
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Carbon Tetrachloride (or other suitable anhydrous solvent)
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Absolute Ethanol
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Ice
-
Salt
Equipment:
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Three-necked round-bottom flask
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Separatory funnel
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Mechanical stirrer
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Thermometer
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Distillation apparatus (e.g., Claisen flask)
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Oil bath or heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a separatory funnel, dissolve cyclohexene (1.5 moles) in a mixture of carbon tetrachloride (300 mL) and absolute ethanol (15 mL).
-
Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the mixture to -5°C.
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Bromine Addition: Prepare a solution of bromine (1.3 moles) in carbon tetrachloride (145 mL) and place it in the separatory funnel. Add the bromine solution dropwise to the cooled cyclohexene solution. The rate of addition should be controlled to maintain the reaction temperature at or below -1°C. This addition typically takes about three hours.[1]
-
Workup: Once the bromine addition is complete and the red-brown color has faded, transfer the reaction mixture to a Claisen flask for distillation.
-
Solvent Removal: Distill off the carbon tetrachloride and any excess cyclohexene using a water bath.
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Product Distillation: Replace the water bath with an oil bath and distill the remaining liquid under reduced pressure. The pure this compound will distill at approximately 99–103°C at 16 mmHg.[1]
Process Workflow
Caption: A flowchart illustrating the key stages and decision points for the synthesis of this compound.
Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale | Expected Yield |
| Reactant Ratio (Cyclohexene:Bromine) | ~1.15 : 1.0 (molar) | A slight excess of cyclohexene helps to ensure all the bromine is consumed and minimizes substitution reactions.[1] | Up to 95% (theoretical) |
| Reaction Temperature | -5°C to -1°C | Suppresses the formation of the substitution byproduct, 3-bromocyclohexene.[1] | High |
| Solvent | Carbon Tetrachloride | An inert, non-polar solvent that facilitates the electrophilic addition mechanism.[1] | N/A |
| Purification Method | Vacuum Distillation | Separates the high-boiling product from lower-boiling impurities and unreacted starting materials.[1] | High recovery |
| Product Boiling Point | 99–103°C @ 16 mmHg | A key physical constant for identifying the pure product.[1] | N/A |
References
optimizing reaction conditions for dehydrobromination of 1,2-dibromocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the dehydrobromination of 1,2-dibromocyclohexane. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the dehydrobromination of this compound?
The primary and desired product of the double dehydrobromination of this compound is 1,3-cyclohexadiene (B119728).[1] The reaction proceeds through a two-step E2 elimination mechanism. The first elimination of HBr forms an intermediate, bromocyclohexene, which then undergoes a second E2 elimination to yield the conjugated diene.
Q2: What is the mechanism of the dehydrobromination reaction?
The reaction proceeds via a concerted E2 (bimolecular elimination) mechanism. This means the base abstracts a proton, and the leaving group (bromide) departs in a single, concerted step. For the E2 reaction to occur efficiently, the proton to be abstracted and the bromine atom must be in an anti-periplanar conformation. In the cyclohexane (B81311) chair conformation, this translates to a diaxial arrangement of the hydrogen and bromine atoms.
Q3: Why is 1,3-cyclohexadiene formed instead of the isomeric 1,4-cyclohexadiene (B1204751) or cyclohexyne (B14742757)?
The formation of the conjugated 1,3-cyclohexadiene is thermodynamically favored over the non-conjugated 1,4-cyclohexadiene. The formation of cyclohexyne is highly unfavorable due to the extreme ring strain that a triple bond would introduce into a six-membered ring.
Q4: What are the common side products in this reaction?
Common side products include cyclohexene, benzene, and 1,4-cyclohexadiene. Cyclohexene can result from a single dehydrobromination if the reaction does not go to completion. Benzene can be formed through the aromatization of 1,3-cyclohexadiene, especially at higher temperatures or in the presence of certain catalysts. The formation of 1,4-cyclohexadiene is also possible but is generally a minor product.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, this compound. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product and any side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 1,3-cyclohexadiene | 1. Inactive base: The base (e.g., KOH, NaH) may have degraded due to improper storage. 2. Insufficient reaction temperature: The second dehydrobromination step often requires higher temperatures. 3. Poor quality starting material: this compound can decompose over time. | 1. Use freshly opened or properly stored base. For NaH, ensure it is a fine, gray powder. 2. Ensure the reaction temperature reaches the recommended level for the chosen protocol (e.g., 100-110°C for NaH in triglyme). 3. Purify the this compound by distillation under reduced pressure before use. |
| Formation of significant amounts of cyclohexene | 1. Reaction not driven to completion: Insufficient reaction time or temperature. 2. Insufficient amount of base: Not enough base to facilitate the second elimination. | 1. Increase the reaction time and/or temperature. 2. Use a sufficient excess of the base (typically 2 or more equivalents). |
| Formation of benzene | High reaction temperature or prolonged reaction time: This can lead to the aromatization of the 1,3-cyclohexadiene product. | 1. Carefully control the reaction temperature and avoid overheating. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is a mixture of 1,3- and 1,4-cyclohexadiene | Isomerization of the product: This can occur under certain reaction conditions. | 1. Use a strong, non-nucleophilic base. 2. Optimize the reaction temperature and time to favor the formation of the more stable conjugated diene. |
| Reaction is very slow | Inappropriate solvent: The solvent may not be suitable for the chosen base or reaction temperature. | 1. Ensure the solvent is compatible with the base and can reach the required reaction temperature. High-boiling ethers like triglyme (B29127) are effective with NaH. For KOH, alcoholic solvents like ethanol (B145695) or ethylene (B1197577) glycol are common. |
Experimental Protocols
Protocol 1: Dehydrobromination using Sodium Hydride (NaH)
This protocol is adapted from a procedure for the synthesis of 1,3-cyclohexadiene.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethylene glycol dimethyl ether (triglyme), anhydrous
-
Anhydrous magnesium sulfate
-
Nitrogen gas
-
Standard distillation glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head, add triglyme and sodium hydride under a nitrogen atmosphere.
-
Heat the mixture to 100-110°C with stirring.
-
Add a solution of this compound in triglyme dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady distillation of the product.
-
The product, 1,3-cyclohexadiene, will distill as it is formed. Collect the distillate in a cooled receiving flask.
-
After the addition is complete, continue heating until the distillation ceases.
-
Wash the collected distillate with water to remove any co-distilled solvent.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The product can be further purified by fractional distillation.
Protocol 2: Dehydrobromination using Alcoholic Potassium Hydroxide (B78521) (KOH)
This is a general procedure that can be adapted for the dehydrobromination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol or ethylene glycol
-
Standard reflux and distillation glassware
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in the chosen alcohol (e.g., ethanol) with gentle heating.
-
Add this compound to the flask.
-
Heat the mixture to reflux with stirring. The reaction temperature will depend on the boiling point of the alcohol used.
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Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dehydrobromination of this compound
| Base | Solvent | Temperature (°C) | Typical Yield of 1,3-Cyclohexadiene | Key Considerations |
| Sodium Hydride (NaH) | Triglyme | 100-110 | ~70% | Requires anhydrous conditions and an inert atmosphere. The product is conveniently removed by distillation as it is formed. |
| Potassium Hydroxide (KOH) | Ethanol | ~78 (reflux) | Moderate | A common and less hazardous base. The lower reaction temperature may require longer reaction times. |
| Potassium Hydroxide (KOH) | Ethylene Glycol | >100 | Potentially higher than ethanol | The higher boiling point of ethylene glycol allows for higher reaction temperatures, which can increase the reaction rate. |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~83 (reflux) | Good | A strong, sterically hindered base that can favor elimination over substitution. |
Mandatory Visualizations
Caption: General experimental workflow for the dehydrobromination of this compound.
Caption: Stepwise E2 elimination mechanism for the formation of 1,3-cyclohexadiene.
Caption: A logical troubleshooting workflow for common issues in the dehydrobromination reaction.
References
Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted bromine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted bromine?
A1: Unreacted bromine is typically removed by "quenching," which involves converting it into a less reactive and more easily removable species. The most common methods involve the use of reducing agents or scavengers:
-
Aqueous solutions of sulfur-based reducing agents: Sodium thiosulfate (B1220275) (Na₂S₂O₃), sodium bisulfite (NaHSO₃), sodium metabisulfite (B1197395) (Na₂S₂O₅), and sodium sulfite (B76179) (Na₂SO₃) are widely used.[1][2] They react with bromine to form colorless bromide salts, which can be easily removed by an aqueous wash.[3]
-
Unsaturated hydrocarbons: Alkenes like cyclohexene (B86901) can be used to scavenge bromine.[1] The bromine adds across the double bond, forming a dibrominated alkane that remains in the organic layer and may require subsequent purification steps like chromatography to be removed.[1][4]
-
Dilute base: A dilute solution of a base like sodium hydroxide (B78521) (NaOH) can be used, which converts bromine to sodium bromide and sodium hypobromite.[1]
Q2: How do I choose the best quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors, including the pH sensitivity of your product, the reaction solvent, and the subsequent workup procedure.[5]
-
For most applications, sodium thiosulfate is a good first choice as it is inexpensive and effective.[2][5] However, it can generate elemental sulfur under acidic conditions.[1][5]
-
In acidic media, sodium bisulfite or sodium sulfite are better alternatives to avoid sulfur precipitation.[1]
-
If your product is sensitive to aqueous or acidic conditions, an organic scavenger like cyclohexene might be suitable. Be aware that the resulting dibrominated byproduct will remain in the organic phase and must be separated from your desired product.[1]
Q3: How do I know when all the bromine has been quenched?
A3: The quenching process can be monitored visually. Bromine has a characteristic reddish-brown or yellow-orange color.[6] The reaction is complete when this color disappears, and the reaction mixture becomes colorless or pale yellow.[6][7] For a biphasic mixture, the organic layer should become colorless.[5]
Q4: What are the main safety precautions when working with bromine?
A4: Bromine is a highly toxic, corrosive, and volatile substance.[1] Always handle bromine in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8] It is crucial to have a quenching solution, such as saturated sodium thiosulfate, readily available in case of spills or accidental contact.[1][9]
Q5: Is it safe to remove unreacted bromine by evaporation?
A5: No, removing bromine by evaporation is not recommended.[6] Due to its high toxicity and volatility, this method poses a significant inhalation hazard and risks co-evaporation of volatile products or solvents.[6] Chemical quenching is the safer and preferred method for removing excess bromine.[6][10]
Troubleshooting Guide
Issue: A persistent yellow or orange color remains in the organic layer after quenching.
-
Possible Cause: Incomplete quenching of bromine due to insufficient quenching agent or poor mixing between the organic and aqueous layers.[5][7]
-
Solution: Add more of the quenching solution and stir the biphasic mixture vigorously to ensure thorough contact between the reactants.[5][7] You can perform a patch test on a small aliquot to confirm if more quencher is needed before treating the entire batch.[7]
Issue: A solid precipitate (elemental sulfur) forms during quenching with sodium thiosulfate.
-
Possible Cause: The reaction mixture is acidic. Under acidic conditions, thiosulfate can disproportionate to form solid elemental sulfur.[1][5][6]
-
Solution: To prevent this, you can neutralize the reaction mixture before quenching by washing it with a saturated aqueous solution of sodium bicarbonate.[6] Alternatively, use a different quenching agent like sodium bisulfite or sodium sulfite, which do not typically form sulfur.[1][5]
Issue: An emulsion forms during the aqueous workup.
-
Possible Cause: The densities of the organic and aqueous layers are too similar, or surfactant-like molecules are present.[6]
-
Solution: To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous phase.[6] Adding more of the organic solvent or gently swirling instead of shaking vigorously can also help.[6] In difficult cases, filtering the mixture through a pad of Celite may be effective.[6]
Issue: The quenching process is highly exothermic.
-
Possible Cause: The reaction between bromine and the quenching agent can release a significant amount of heat.[8] Adding the quenching agent too quickly or at a high concentration can lead to a dangerous temperature increase.[5]
-
Solution: Always cool the reaction mixture in an ice-water bath before and during the quench.[5] Add the quenching agent slowly, dropwise at first, while monitoring the internal temperature.[5][8] Using a more dilute solution of the quenching agent (e.g., 5-10% w/v) can also help to control the exotherm.[5]
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous solution[5] | 2:1[1] | Inexpensive and effective, but can form elemental sulfur under acidic conditions.[5] |
| Sodium Bisulfite | NaHSO₃ | Saturated or 5-10% (w/v) aqueous solution[1][5] | 1:1[1] | Good alternative in acidic media; generates SO₂ gas, which is toxic.[5] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M or 5-10% (w/v) aqueous solution[1][5] | 1:2[1] | A convenient solid source of bisulfite; also generates SO₂.[5][8] |
| Sodium Sulfite | Na₂SO₃ | 200 g/L or 5-10% (w/v) aqueous solution[1][5] | 1:1[1] | Effective and less likely to precipitate sulfur than thiosulfate.[1][5] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent[1] | 1:1[1] | Useful for non-aqueous conditions; dibrominated product remains in the organic layer.[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
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Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[5]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1][7]
-
Add Quenching Agent: Slowly add the 10% sodium thiosulfate solution dropwise to the vigorously stirred reaction mixture.[6][7]
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Monitor: Continue the addition until the reddish-brown color of bromine completely disappears.[5][7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with water and then with brine.[6][7]
-
Isolate Product: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6][7]
Protocol 2: Quenching with Aqueous Sodium Bisulfite / Metabisulfite
-
Cool the Reaction Mixture: Cool the reaction vessel in an ice bath.[6]
-
Prepare Quenching Solution: Prepare a saturated or 10% aqueous solution of sodium bisulfite or sodium metabisulfite.[1]
-
Add Quenching Agent: Slowly add the bisulfite/metabisulfite solution to the stirred reaction mixture. Be aware that this may generate sulfur dioxide gas, so the procedure must be performed in a fume hood.[5]
-
Monitor: Continue adding the solution until the bromine color is discharged.[6][8]
-
Workup: Proceed with the standard aqueous workup as described in Protocol 1 (steps 5 and 6).[6]
Protocol 3: Quenching with Cyclohexene
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add Scavenger: Add cyclohexene dropwise to the stirred reaction mixture. An immediate disappearance of the bromine color should be observed.
-
Monitor: Continue the addition until the bromine color is no longer visible.
-
Workup: After the color has been discharged, proceed with an appropriate workup to remove the resulting 1,2-dibromocyclohexane and isolate the desired product. This may involve extraction, distillation, or column chromatography.[1][6]
Mandatory Visualizations
Caption: General workflow for quenching and removing unreacted bromine.
Caption: Decision tree for selecting an appropriate bromine quenching agent.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene [chemedx.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
Technical Support Center: Prevention of Polybrominated Byproducts
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in preventing the formation of polybrominated byproducts in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of polybrominated byproduct formation?
A1: Polybrominated byproducts can unintentionally form through several pathways. In industrial processes and thermal decomposition of materials containing brominated flame retardants, toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) can be generated.[1][2] In laboratory and pharmaceutical synthesis, the primary concern is often the over-bromination of organic molecules, especially activated aromatic compounds, leading to a mixture of polybrominated products instead of the desired monobrominated compound.[3] This polysubstitution is a common side reaction during the bromination of phenols and anilines due to the strong activating nature of the hydroxyl and amino groups.[3]
Q2: How can I minimize the formation of PBDD/Fs during thermal processes?
A2: The formation of PBDD/Fs during thermal processes like pyrolysis can be significantly inhibited by controlling key parameters. Increasing the temperature from 850°C to 1200°C can reduce the total PBDD/F content by approximately 50%.[1][4] Additionally, the introduction of a calcium oxide (CaO) additive has been shown to inhibit PBDD/F synthesis by over 90%.[1][4] CaO acts by reacting with hydrogen bromide (HBr) to form the solid-phase product calcium bromide (CaBr₂), thus preventing HBr from participating in the PBDD/F formation pathways.[1][4]
Q3: What general strategies can I employ in the lab to prevent polybromination of my target molecule?
A3: To control bromination reactions and avoid the formation of polybrominated byproducts, a multi-faceted approach is recommended:
-
Choice of Brominating Agent: Use milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a common alternative to the highly reactive molecular bromine (Br₂).[3]
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. Using a stoichiometric amount or a slight excess of the brominating agent can help prevent multiple brominations.
-
Reaction Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity, thereby reducing the likelihood of over-bromination.[3]
-
Solvent Selection: The choice of solvent can significantly influence the selectivity of bromination. Non-polar solvents are often preferred for controlling the reactivity of brominating agents.[3]
-
Use of Catalysts: Certain catalysts can enhance the regioselectivity of bromination, directing the bromine to a specific position and preventing random polybromination.
Troubleshooting Guides
Issue 1: Predominance of Polybrominated Products in Phenol (B47542) or Aniline Bromination
Symptom: You are attempting to synthesize a monobrominated phenol or aniline, but your reaction yields a mixture of di- and tri-brominated products, often observed as multiple spots on a TLC plate or multiple peaks in GC-MS analysis.[3]
Cause: Phenols and anilines are highly activated aromatic rings, making them susceptible to rapid, multiple electrophilic substitutions by bromine.
Solutions:
| Solution ID | Strategy | Description |
| S1.1 | Use a Milder Brominating Agent | Replace molecular bromine (Br₂) with a less reactive reagent like N-Bromosuccinimide (NBS). This will slow down the reaction and allow for better control.[3] |
| S1.2 | Change the Solvent | Switch from a polar protic solvent (like water or alcohols) to a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂). This can help to moderate the reactivity of the brominating agent.[3] |
| S1.3 | Lower the Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or below). This reduces the reaction rate and enhances selectivity towards monobromination.[3] |
| S1.4 | Control Stoichiometry | Use precisely one equivalent of the brominating agent relative to your substrate to favor monosubstitution. |
Issue 2: Poor Regioselectivity in the Bromination of Substituted Aromatic Compounds
Symptom: Your bromination reaction produces a mixture of ortho, meta, and para isomers, leading to a difficult purification process.
Cause: The directing effects of the substituents on the aromatic ring may not be strong enough to favor a single isomer under the chosen reaction conditions.
Solutions:
| Solution ID | Strategy | Description |
| S2.1 | Employ a Catalyst | Utilize a catalyst to enhance regioselectivity. For example, zeolites have been shown to induce high para-selectivity in the bromination of toluene-like substrates.[5] |
| S2.2 | Use a Directing Group | If possible, temporarily install a directing group on your substrate to block certain positions and guide the bromination to the desired site. This group can be removed in a subsequent step. |
| S2.3 | Optimize Reaction Conditions | Systematically screen different solvents and temperatures. The regioselectivity of bromination can be highly dependent on these parameters. |
Experimental Protocols
Protocol 1: Selective Monobromination of an Activated Aromatic Compound
This protocol provides a general method for the selective monobromination of an activated aromatic substrate, such as phenol, using N-Bromosuccinimide (NBS).
Materials:
-
Activated aromatic substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Dissolve the activated aromatic substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add NBS portion-wise to the stirred solution over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Polybromination
Caption: A decision-making workflow for troubleshooting and preventing the formation of polybrominated byproducts in a chemical reaction.
General Pathway for PBDD/F Formation and Inhibition
Caption: A simplified diagram illustrating the formation of PBDD/Fs from brominated flame retardants and the inhibitory effect of calcium oxide.
References
storage and handling of 1,2-dibromocyclohexane to prevent decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 1,2-dibromocyclohexane to prevent its decomposition. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is between 2-8°C.[4][5] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent exposure to air and moisture.[3][6]
Q2: What are the primary signs of this compound decomposition?
A2: The most common sign of decomposition is a change in color, with the clear or slightly yellow liquid turning dark.[6] This discoloration indicates the formation of impurities. The presence of a sharp, acidic odor may also suggest the formation of hydrogen bromide, a potential decomposition product.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong bases and strong oxidizing agents.[1][2][7][8] Contact with these substances can promote decomposition reactions, such as dehydrobromination.
Q4: What is the main decomposition pathway for this compound?
A4: The primary decomposition pathway is dehydrobromination, an elimination reaction that results in the formation of cyclohexene (B86901) and subsequently 1,3-cyclohexadiene. This reaction is particularly favored in the presence of strong bases.[1]
Q5: Is there a difference in stability between cis- and trans-1,2-dibromocyclohexane?
A5: Yes, the trans isomer of this compound is generally more stable than the cis isomer. This is due to steric hindrance; in the more stable chair conformation of the trans isomer, both bulky bromine atoms can occupy equatorial positions, minimizing steric strain. In the cis isomer, one bromine atom is forced into an axial position, leading to greater steric interactions.[9]
Q6: How can I monitor the purity of my this compound sample over time?
A6: The purity of this compound can be monitored using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help identify and quantify the presence of impurities and decomposition products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample has darkened in color | Exposure to air and/or light. | The compound can be purified by distillation. For persistent discoloration, a purification protocol involving washing with alcoholic potassium hydroxide (B78521) can be employed (see Experimental Protocols).[6] To prevent recurrence, store the purified compound under an inert atmosphere in a dark, cool place. |
| An unexpected alkene is observed in the reaction mixture | Decomposition of this compound via elimination. | Ensure that the reaction conditions are free from strong bases, unless an elimination reaction is intended. Check the purity of the starting material before use. |
| Inconsistent reaction outcomes | Use of partially decomposed this compound. | Always use freshly purified or properly stored this compound. Monitor the purity of the stock solution regularly. |
| Formation of a precipitate in the storage container | Polymerization or reaction with contaminants. | Ensure the storage container is clean and dry before use. Store under an inert atmosphere to prevent reactions with atmospheric components. |
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[4][5] | To minimize thermal decomposition. |
| Light Exposure | Store in a dark place or use an amber-colored vial. | To prevent potential photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed glass container with a PTFE-lined cap.[1][2][3] | To prevent leakage and contamination. |
| Incompatible Materials | Strong bases, strong oxidizing agents.[1][2][7][8] | To avoid rapid decomposition and hazardous reactions. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes a method to purify this compound that has darkened due to decomposition.[6]
Materials:
-
Discolored this compound
-
20% (w/v) potassium hydroxide in ethanol
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Distillation apparatus
-
Round-bottom flasks
Procedure:
-
In a separatory funnel, shake the crude (discolored) this compound with approximately one-third of its volume of 20% ethyl alcoholic potassium hydroxide for five minutes.
-
Dilute the mixture with an equal volume of water.
-
Separate the organic layer.
-
Wash the organic layer with water until it is free of alkali (test with pH paper).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Distill the purified this compound under reduced pressure. The product should distill as a clear, colorless liquid.
-
Store the purified product under an inert atmosphere in a dark, cool place.
Visualizations
Decomposition Pathway of this compound
Caption: Factors leading to the decomposition of this compound.
Recommended Handling and Storage Workflow
Caption: Workflow for proper storage and handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. TRANS-1,2-DIBROMOCYCLOHEXANE | 7429-37-0 [chemicalbook.com]
- 9. Buy this compound | 5401-62-7 [smolecule.com]
Technical Support Center: Stereoselective Bromine Addition to Alkenes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals aiming to improve the stereoselectivity of bromine addition to alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of bromine addition to an alkene, and why is it typically anti-selective?
The addition of bromine to an alkene generally proceeds through a cyclic bromonium ion intermediate. The π-electrons of the alkene attack a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom.[1][2] This rigid cyclic structure blocks one face of the original double bond. The displaced bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the opposite face (backside attack), leading to the characteristic anti-addition of the two bromine atoms.[3][4]
Q2: What is the difference between stereoselective and stereospecific in the context of this reaction?
A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. The bromination of simple alkenes is a classic example: cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while trans-2-butene yields the achiral meso-2,3-dibromobutane.[5] A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others. An enantioselective bromination that produces one enantiomer in excess is stereoselective.[6]
Q3: Why does my bromination of an achiral alkene produce a racemic mixture instead of a single enantiomer?
The initial formation of the bromonium ion can occur with equal probability on either face of the planar alkene.[4] Subsequent anti-attack by the bromide ion on these two enantiomeric bromonium ions results in the formation of an equal mixture of enantiomeric products (a racemic mixture).[5][7] To achieve enantioselectivity, a chiral influence, such as a chiral catalyst or a chiral auxiliary, is required to favor the formation of the bromonium ion on one face of the alkene over the other.[8]
Q4: What are N-bromoamide reagents and what advantages do they offer over molecular bromine (Br₂)?
N-bromoamide reagents, such as N-bromosuccinimide (NBS), are crystalline solids that are easier and safer to handle than highly corrosive and volatile molecular bromine.[9] They serve as an electrophilic bromine source and are particularly useful in catalytic systems for both diastereoselective and enantioselective bromofunctionalization of alkenes.[8][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (mixture of syn and anti products) | 1. Carbocation Intermediate: The alkene substrate may form a stabilized carbocation (e.g., benzylic), leading to the loss of stereochemistry before the nucleophile attacks.[3][7] 2. High Reaction Temperature: Higher temperatures can provide enough energy to favor a non-stereospecific radical pathway or promote the opening of the bromonium ion to a carbocation.[10] | 1. Lower the Reaction Temperature: Conduct the reaction at 0 °C or below to favor the more stable bromonium ion pathway. 2. Use a Non-polar, Aprotic Solvent: Solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are less likely to stabilize carbocation intermediates compared to polar protic solvents.[3][4] |
| Formation of Halohydrin or Haloether Byproducts | Nucleophilic Solvent: The solvent (e.g., water, alcohol) is acting as a nucleophile and attacking the bromonium ion intermediate, outcompeting the bromide ion.[1][11] This is often due to the high concentration of the solvent.[3] | 1. Use an Inert, Aprotic Solvent: Switch to a solvent such as CH₂Cl₂, CCl₄, or hexane (B92381) that will not participate in the reaction.[3][4] 2. Add a Non-nucleophilic Bromide Salt: Increasing the concentration of bromide ions (e.g., with LiBr) can favor the desired dibromination pathway, although this can also affect enantioselectivity in catalytic systems.[12] |
| Low or No Enantioselectivity in a Catalyzed Reaction | 1. Ineffective Catalyst: The chosen chiral catalyst (e.g., Lewis acid, Lewis base) may not be suitable for the specific alkene substrate.[8] 2. Racemic Background Reaction: The presence of both electrophilic and nucleophilic bromine sources can lead to a non-catalyzed, racemic reaction pathway that competes with the desired catalytic cycle.[12] 3. Catalyst Poisoning: Impurities in the reagents or solvent may be deactivating the catalyst. | 1. Screen Different Catalysts: Test a variety of chiral catalysts (e.g., chiral phosphoric acids, amino-thiocarbamates) to find one that is effective for your substrate.[8] 2. Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry. 3. Optimize Reaction Conditions: Vary the temperature, concentration, and addition rate to favor the catalytic pathway. |
| Poor Yields | 1. Side Reactions: Besides byproduct formation, the starting material may be undergoing other reactions, such as polymerization or allylic bromination (especially at high temperatures or with light). 2. Unstable Reagents: The brominating agent may be decomposing. | 1. Control Reaction Conditions: Run the reaction in the dark to prevent radical pathways.[4] Use optimized temperatures and concentrations. 2. Use a Stable Bromine Source: N-bromoamides like NBS or DBDMH can be more stable and offer better control than Br₂.[13][14] |
Data on Stereoselective Bromination Methods
The following tables summarize quantitative data for various stereoselective bromination strategies.
Table 1: Enantioselective Bromoetherification and Bromolactonization
| Alkene Substrate | Catalyst | Bromine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 4-Penten-1-ol | Chiral Phosphoric Acid | NBS | Toluene | -78 | 95 | 94 |
| (Z)-5-phenylpent-2-en-4-ynoic acid | Quinine-derived Tosyl Urea | NBS | Toluene | -78 | 85 | 93 |
| 4-Penten-1-yl nosylamide | Amino-thiocarbamate | NBS | Toluene | -78 | 95 | 90 |
Data synthesized from information presented in reference[8].
Table 2: Diastereoselective Bromoazidation using Chiral Auxiliaries
| Alkene Substrate (with auxiliary) | Lewis Acid | Bromine Source | Solvent | Temp (°C) | Yield (%) | d.r. |
| α,β-Unsaturated Carboxylic Acid with (2R)-bornane sultam | Yb(OTf)₃ | NBS / NaN₃ | CH₂Cl₂ | 0 to rt | 85 | >95:5 |
| α,β-Unsaturated Carboxylic Acid with (2S,5S)-diphenyl pyrrolidine | Yb(OTf)₃ | NBS / NaN₃ | CH₂Cl₂ | 0 to rt | 82 | >95:5 |
Data synthesized from information presented in reference[8].
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Bromination of trans-Stilbene (B89595)
This protocol is adapted from standard laboratory procedures for the anti-addition of bromine to an alkene.[15]
-
Setup: In a clean, dry 25 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 0.200 g of trans-stilbene in 8 mL of a suitable aprotic solvent (e.g., glacial acetic acid or CH₂Cl₂).
-
Bromine Source Preparation: Prepare a solution of the brominating agent. If using pyridinium (B92312) tribromide, dissolve an equimolar amount in the same solvent. If using molecular bromine, handle with extreme caution in a fume hood.
-
Reaction: While stirring the stilbene (B7821643) solution at room temperature (or cooled in an ice bath for better selectivity), add the bromine solution dropwise over 10-15 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts.[2]
-
Completion and Workup: Continue stirring for an additional 15 minutes after the addition is complete. If a precipitate forms, cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (B145695) and then water to remove any unreacted starting materials or reagents. The product can be further purified by recrystallization from ethanol.
-
Analysis: Dry the product and determine its melting point and yield. The stereochemical outcome can be confirmed by NMR spectroscopy.
Protocol 2: Catalytic Enantioselective Bromocyclization
This generalized protocol is based on modern organocatalytic methods.[8]
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral catalyst (e.g., chiral phosphoric acid or amino-thiocarbamate, 1-10 mol%).
-
Reagent Addition: Add the alkene substrate (1.0 eq.) and the appropriate dry, aprotic solvent (e.g., toluene, CH₂Cl₂).
-
Cooling: Cool the reaction mixture to the optimized temperature (often -20 °C to -78 °C) using a suitable cooling bath.
-
Initiation: Add the N-bromoamide reagent (e.g., NBS, 1.1 eq.) in one portion or portion-wise while stirring vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Mechanism of anti-addition via a cyclic bromonium ion.
Caption: Workflow for stereoselective alkene bromination.
Caption: Factors influencing stereoselectivity in bromination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 8. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]
- 9. Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Synthesis of 1,2-Dibromocyclohexane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure for the synthesis of 1,2-dibromocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for this compound synthesis?
A typical workup procedure begins after the addition of bromine to cyclohexene (B86901) is complete. The reaction mixture is often first washed to remove unreacted bromine and other aqueous-soluble impurities. Common washing agents include sodium bisulfite or sodium thiosulfate (B1220275) solutions to quench excess bromine, followed by water and brine washes.[1][2][3] The organic layer is then separated, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and filtered.[1][2] The solvent is subsequently removed, typically using a rotary evaporator.[1][2][4] Final purification is achieved through distillation under reduced pressure.[5]
Q2: My final product has a dark color. What causes this and can it be purified?
This compound is known to decompose upon exposure to air, which causes it to darken.[5] To obtain a product that remains clear, a specific purification step can be employed. This involves shaking the crude dibromide with a 20% solution of ethyl alcoholic potassium hydroxide (B78521) for about five minutes. The mixture is then diluted with an equal volume of water, and the organic layer is washed to remove any remaining alkali, dried, and then distilled.[5] This treatment results in a product that should not darken over time, though it may result in a yield loss of about 10%.[5]
Q3: How is the crude product purified to obtain pure this compound?
The primary method for purifying this compound is distillation under reduced pressure.[5][6] This is crucial because the compound can decompose at higher temperatures.[5] Before distillation, the solvent and any excess cyclohexene are removed, often using a water bath.[5] The apparatus is then switched to an oil bath for the vacuum distillation of the final product.[5]
Q4: What are the recommended storage conditions for this compound?
Due to its tendency to decompose and darken when exposed to air, the purified product should be stored in sealed bottles with minimal air exposure.[5]
Q5: Why is it important to control the temperature during the bromination reaction?
Careful temperature control, typically keeping the reaction mixture between -5°C and -1°C, is essential to minimize substitution side reactions.[5] If the temperature is not kept low, the yield of the desired this compound will be poor due to the formation of by-products like 3-bromocyclohexene.[5][7]
Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Several factors can lead to low yields:
-
Poor Temperature Control: Allowing the reaction temperature to rise above the recommended -1°C can promote substitution reactions, reducing the yield of the desired addition product.[5]
-
Decomposition: The product is sensitive to prolonged exposure to air and heat.[5] Delays in the workup or distilling at atmospheric pressure can lead to decomposition and lower yields.
-
Incomplete Reaction: Insufficient bromine or reaction time can lead to unreacted cyclohexene.
-
Losses During Workup: Significant loss of product can occur during aqueous washes if emulsions form or if layers are not separated carefully. The purification step involving alcoholic potassium hydroxide to prevent darkening also results in a known 10% loss of material.[5]
Q2: I observed an emulsion during the aqueous extraction steps. How can this be resolved?
Emulsions can sometimes form during the washing of the organic layer. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases. Allowing the separatory funnel to stand for a longer period may also help.
Q3: The bromine color persists even after the specified reaction time. What should I do?
If a reddish or orange color from unreacted bromine remains, it indicates an excess of bromine or an incomplete reaction with the cyclohexene. During the workup, this excess bromine can be quenched by washing the organic layer with a solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1][2][3][8][9] The disappearance of the bromine color is an indicator that the quenching is complete.
Q4: My product decomposed during the final distillation. How can this be avoided?
This compound is susceptible to decomposition at high temperatures.[5] Therefore, it is critical to perform the distillation under reduced pressure (vacuum distillation).[5] This allows the compound to boil at a much lower temperature, preventing thermal decomposition. Ensure your vacuum system is efficient and the distillation is not heated for an unnecessarily long time.
Quantitative Data Summary
| Parameter | Value | Source |
| Reaction Temperature | -5°C to -1°C | [5] |
| Distillation Conditions | 99–103°C / 16 mmHg | [5] |
| 108–112°C / 25 mmHg | [5] | |
| Reported Yield | ~95% (before special purification) | [5] |
| Loss on Purification | ~10% (with alcoholic KOH wash) | [5] |
| Rotary Evaporator Bath Temp. | Typically 40°C | [2][10] |
Experimental Protocols
Standard Workup and Purification Protocol
This protocol outlines the steps following the complete addition of bromine to a solution of cyclohexene in a solvent like carbon tetrachloride.
-
Quenching (Optional): If excess bromine is present (indicated by a persistent reddish-brown color), transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bisulfite solution until the organic layer is colorless.[1]
-
Aqueous Washes: Wash the organic layer sequentially with water and then with brine. These washes help remove water-soluble impurities.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[1][2]
-
Filtration: Filter the dried solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent (e.g., carbon tetrachloride) and any excess cyclohexene.[4][5] A water bath temperature of around 40°C is typically sufficient.[2][10]
-
Vacuum Distillation: Transfer the crude product to a distillation apparatus. Distill under reduced pressure to obtain the pure this compound.[5] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 99–103°C at 16 mmHg).[5]
Process Visualization
Caption: Workflow for the workup and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Trans-1 2-Dibromocyclohexane Lab Report | ipl.org [ipl.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nwsci.com [nwsci.com]
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Bromination of Alkenes
The addition of bromine across a carbon-carbon double bond is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials.[1] For decades, the standard laboratory method has involved the use of elemental bromine (Br₂). However, its high toxicity, corrosivity, and volatility present significant handling and safety challenges, prompting the adoption of safer and more convenient alternatives.[2][3]
This guide provides an objective comparison of several common alternative brominating agents against the traditional elemental bromine method. Performance is evaluated based on reaction yield and stereoselectivity, supported by experimental data. Safety profiles and green chemistry metrics are also compared to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Performance and Safety Comparison
The following table summarizes key performance, safety, and environmental metrics for the bromination of trans-stilbene (B89595), a representative alkene, using various reagents. The primary product of this stereospecific anti-addition is meso-1,2-dibromo-1,2-diphenylethane (B7791125).
| Reagent/System | Formula | Physical Form | Typical Yield (%) | Stereoselectivity | Oral LD50 (rat) (mg/kg) | Atom Economy (%)¹ | Key Advantages & Disadvantages |
| Elemental Bromine | Br₂ | Fuming liquid | ~60-70%[2] | High (anti) | 2600[4][5][6] | 100% | A: High atom economy, well-established. D: Highly toxic, corrosive, volatile, difficult to handle.[2][3] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid | Good to Excellent | High (anti) | 1170 - >2000[7][8][9][10][11] | 53% | A: Solid, easy to handle, selective. D: Lower atom economy, succinimide (B58015) byproduct.[12] |
| Pyridinium (B92312) Tribromide | C₅H₆NBr₃ | Crystalline solid | ~32-70%[13] | High (anti) | >2000 (ATE)² | 56% | A: Solid, stable, safer to handle than Br₂.[3] D: Corrosive, lower atom economy.[14][15] |
| DBDMH³ | C₅H₆Br₂N₂O₂ | Crystalline solid | Good to Excellent[1][16] | High (anti)[16] | 250 - 760[16][17][18][19] | 63% | A: High bromine content by weight, stable solid. D: Hydantoin byproduct, higher toxicity than NBS. |
| In-situ (HBr/H₂O₂) | HBr + H₂O₂ | Aqueous solution | ~75-85%[20] | High (anti) | HBr: Corrosive | 90% | A: Avoids handling Br₂, high atom economy, water is the only byproduct.[21][22] D: Requires handling corrosive acid and strong oxidizer.[20] |
| In-situ (NaBr/NaBrO₃) | NaBr + NaBrO₃ | Aqueous solution | Good to Excellent[3] | High (anti)[3] | NaBrO₃: 157-400[23][24][25] | 68% | A: Uses stable, inexpensive solid salts, green approach.[3][26] D: Requires acidic conditions, generates salt waste. |
¹Atom Economy calculated for the reaction with trans-stilbene. It is defined as (MW of desired product / Σ MW of all reactants) x 100%.[27][28] ²ATE: Acute Toxicity Estimate. ³DBDMH: 1,3-dibromo-5,5-dimethylhydantoin.
Reaction Mechanisms and Workflows
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an Sₙ2-like fashion, resulting in overall anti-addition of the two bromine atoms. Alternative reagents serve as different sources for the key electrophilic bromine species.
Figure 1. General mechanism for electrophilic bromination of an alkene.
Solid reagents like Pyridinium Tribromide act as carriers, releasing molecular bromine in solution through an equilibrium process. This avoids the need to handle liquid Br₂ directly while utilizing the same reactive species.
Figure 2. Equilibrium of Pyridinium Tribromide in solution.
In-situ generation methods offer a greener approach by producing molecular bromine directly in the reaction mixture from more benign starting materials, such as the oxidation of bromide salts. This process minimizes exposure and waste.
Figure 3. Experimental workflow for in-situ bromine generation.
Experimental Protocols: Bromination of trans-Stilbene
The following protocols are adapted from literature procedures for the bromination of trans-stilbene (MW: 180.25 g/mol ) to yield meso-1,2-dibromo-1,2-diphenylethane (MW: 340.07 g/mol ).
Protocol 1: Elemental Bromine (Br₂) in Dichloromethane (B109758)
-
Preparation: In a 250 mL conical flask inside a fume hood, dissolve 5.0 g of trans-stilbene in 40 mL of dichloromethane.[2]
-
Reaction: While swirling the flask, add 15 mL of a 10% (v/v) solution of elemental bromine in dichloromethane portion-wise. Add the first 5 mL and swirl until the reddish-brown color disappears before adding the next portion.[2] After the final addition, the bromine color should persist slightly.
-
Quenching: Add cyclohexene (B86901) dropwise until the bromine color is fully discharged.
-
Work-up: Cool the flask in an ice bath to precipitate the product. Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Purification: Wash the collected crystals with 15 mL of cold dichloromethane and allow them to air dry.[2]
Protocol 2: Pyridinium Tribromide in Acetic Acid
-
Preparation: Place 0.4 g of trans-stilbene into an 18 x 150 mm test tube and add 4 mL of glacial acetic acid.[3][29]
-
Reaction: Heat the mixture in a boiling water bath, stirring with a glass rod until the solid dissolves completely. Remove from heat and add 0.8 g of pyridinium tribromide. Wash any reagent on the sides of the test tube down with an additional 4 mL of glacial acetic acid.[3][30] Return the test tube to the boiling water bath and stir occasionally for 10 minutes.[29]
-
Work-up: Cool the test tube to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with two small portions (~3 mL) of ice-cold methanol (B129727) until the orange color is removed.[29] Allow the product to air dry.
Protocol 3: In-situ Generation (HBr/H₂O₂) in Ethanol (B145695)
-
Preparation: Place a magnetic stir bar, 0.5 g of trans-stilbene, and 10 mL of ethanol into a 100 mL round-bottom flask.[20][21]
-
Reaction: Assemble a reflux apparatus and heat the mixture with stirring until the stilbene (B7821643) dissolves. Slowly add 1.2 mL of 48% aqueous hydrobromic acid through the condenser, followed by the dropwise addition of 0.8 mL of 30% hydrogen peroxide.[20][21] The solution will turn golden-yellow.
-
Reflux: Continue to stir under reflux for approximately 20 minutes, or until the yellow color fades and the mixture becomes a cloudy white precipitate.[21]
-
Work-up: Cool the flask to room temperature. Neutralize the mixture to a pH of 5-7 by carefully adding a saturated aqueous solution of sodium bicarbonate.[20]
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.[31] The product can be recrystallized from ethanol if necessary.[20]
References
- 1. brainly.com [brainly.com]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. egle.state.mi.us [egle.state.mi.us]
- 16. chemicalbook.com [chemicalbook.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. rose-hulman.edu [rose-hulman.edu]
- 21. STILBENE BROMINATION [web.centre.edu]
- 22. d.web.umkc.edu [d.web.umkc.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
- 25. Sodium Bromate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Solved atom economy of bromination of trans-stilbene with | Chegg.com [chegg.com]
- 28. igss.wdfiles.com [igss.wdfiles.com]
- 29. Solved Bromination of trans-Stilbene In today's experiment, | Chegg.com [chegg.com]
- 30. Solved Bromination of trans-Stilbene Procedure Aim: In | Chegg.com [chegg.com]
- 31. quora.com [quora.com]
A Comparative Analysis of the Reactivity of 1,2-Dibromocyclohexane and 1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework for Reactivity Comparison
The reactivity of 1,2-dihalocyclohexanes is primarily dictated by two key factors: the nature of the halogen leaving groups and the stereochemical requirements of the dominant reaction mechanisms, most notably the bimolecular elimination (E2) pathway.
Leaving Group Ability: In nucleophilic substitution and elimination reactions, the rate is significantly influenced by the ability of the leaving group to depart. A good leaving group is a species that can stabilize the negative charge it acquires upon departure.[1] For halogens, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F).[2][3]
-
Bromide vs. Chloride: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[1][4] This is attributed to several factors:
-
Size and Polarizability: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion. This allows for better dispersal of the negative charge, leading to a more stable anion.[1][2]
-
Basicity: HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻. Weaker bases are better leaving groups.[3][4]
-
Activation Energy: Due to its greater stability, the departure of a bromide ion involves a lower activation energy barrier compared to a chloride ion, resulting in a faster reaction rate.[1]
-
Reaction Mechanism and Stereochemistry: Vicinal dihalides, such as 1,2-dibromocyclohexane and 1,2-dichlorocyclohexane (B75773), readily undergo elimination reactions. A common and synthetically useful reaction is the E2 dehalogenation, for instance, with iodide ions. This reaction is stereospecific and requires an anti-periplanar arrangement of the two halogen atoms.[5] In the context of the cyclohexane (B81311) ring, this translates to a requirement for the two halogens to be in a diaxial conformation.[5][6][7][8]
For trans-1,2-dihalocyclohexanes, the chair conformation with both halogens in axial positions is accessible, allowing for E2 elimination to proceed.[5] The rate of this reaction will, therefore, be highly dependent on the leaving group ability of the halogens.
Comparative Data Summary
The following table summarizes the key physical and chemical properties influencing the relative reactivity of this compound and 1,2-dichlorocyclohexane. The reactivity comparison is based on the theoretical principles discussed above.
| Property | This compound | 1,2-Dichlorocyclohexane | Rationale for Reactivity Difference |
| Molar Mass | ~241.95 g/mol | ~153.05 g/mol | Molar mass itself does not directly dictate reactivity in this context, but reflects the difference in the halogen atoms. |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and more polarizable than chloride. |
| Leaving Group Ability | Excellent | Good | The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3] This is a primary determinant of reactivity in elimination and substitution reactions. |
| C-X Bond Strength | C-Br bond is weaker | C-Cl bond is stronger | The weaker C-Br bond requires less energy to break, contributing to a lower activation energy for reactions involving its cleavage. |
| Predicted Reactivity (E2) | Higher | Lower | The rate of E2 reactions is dependent on the nature of the leaving group.[9] Since bromide is a better leaving group, this compound is expected to undergo E2 elimination at a significantly faster rate than 1,2-dichlorocyclohexane under identical conditions. |
| Stereochemical Requirement | Requires a diaxial conformation of the two bromine atoms for concerted E2 dehalogenation.[5] | Requires a diaxial conformation of the two chlorine atoms for concerted E2 dehalogenation. | This stereochemical constraint is common to both molecules and is a critical factor for the E2 mechanism in cyclohexane systems.[6][8] The relative stability of the diaxial conformer will influence the overall reaction rate. |
Experimental Protocols
To empirically determine the relative reactivity, a competitive reaction or parallel reactions under identical conditions should be performed. A classic experiment for the dehalogenation of vicinal dihalides is the reaction with sodium iodide in acetone (B3395972).
Objective: To compare the rate of elimination of trans-1,2-dibromocyclohexane (B146542) and trans-1,2-dichlorocyclohexane (B1586812) by reacting them with sodium iodide in acetone.
Reaction: C₆H₁₀X₂ + 2NaI → C₆H₁₀ + I₂ + 2NaX (where X = Br or Cl)
The progress of the reaction can be monitored by the formation of the iodine (I₂) byproduct or the precipitation of the sodium halide salt (NaBr or NaCl) in acetone.
Materials:
-
trans-1,2-Dibromocyclohexane
-
trans-1,2-Dichlorocyclohexane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Starch solution (for iodine detection)
-
Constant temperature bath
-
Reaction tubes or flasks
-
Spectrophotometer (optional, for quantitative monitoring of I₂)
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of trans-1,2-dibromocyclohexane and trans-1,2-dichlorocyclohexane in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.2 M).
-
-
Reaction Setup:
-
In two separate, identical reaction vessels, place equal volumes of the sodium iodide solution.
-
Equilibrate the reaction vessels and the dihalide solutions in a constant temperature bath (e.g., 50 °C).
-
-
Initiation of Reaction:
-
Simultaneously, add an equal volume of the trans-1,2-dibromocyclohexane solution to one reaction vessel and the trans-1,2-dichlorocyclohexane solution to the other.
-
Start timing the reactions immediately.
-
-
Monitoring the Reaction:
-
Qualitative: Observe the time taken for the appearance of a yellow/brown color due to the formation of iodine. The formation of a precipitate (NaBr or NaCl) can also be noted. The reaction with this compound is expected to show these signs much faster.
-
Semi-Quantitative: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction (e.g., by diluting in cold water). Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator to determine the extent of reaction.
-
Quantitative: If a spectrophotometer is available, the concentration of the I₂ formed can be monitored over time by measuring the absorbance at a suitable wavelength (around 360 nm or 520 nm for the I₃⁻ complex in the presence of excess iodide). The initial rate of the reaction can then be calculated for each compound.
-
-
Data Analysis:
-
Compare the time taken for a noticeable reaction to occur in both cases.
-
Plot the concentration of iodine formed versus time for both reactions. The initial slope of this plot will give the initial rate of reaction.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two dihalocyclohexanes under the specified conditions.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic chemistry - Elimination reaction with 1,2-dibromo-4-methylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. home.iitk.ac.in [home.iitk.ac.in]
A Comparative Guide to Spectroscopic Methods for Determining the Stereochemistry of 1,2-Dihalocyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. For 1,2-dihalocyclohexanes, which serve as important synthetic intermediates and structural motifs, spectroscopic methods provide a powerful toolkit for unambiguous stereochemical assignment. This guide offers an objective comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for differentiating between cis and trans isomers and their respective conformers, supported by experimental data and detailed protocols.
Core Principles of Stereochemical Analysis
The stereochemistry of 1,2-dihalocyclohexanes is defined by the relative orientation of the two halogen atoms (cis or trans). This, in turn, dictates the conformational preferences of the cyclohexane (B81311) ring. The trans isomers exist in a dynamic equilibrium between a diaxial (a,a) and a diequatorial (e,e) chair conformation. The cis isomer exists as a pair of rapidly interconverting enantiomeric chair conformations, each with one axial and one equatorial halogen (a,e). Spectroscopic methods can probe these structural nuances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for elucidating the stereochemistry of 1,2-dihalocyclohexanes. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data.
¹H NMR Spectroscopy: The Power of Coupling Constants
The key diagnostic feature in the ¹H NMR spectrum is the vicinal coupling constant (³J_HH) between the two methine protons (H-1 and H-2). The magnitude of this coupling is directly related to the dihedral angle between the two C-H bonds, as described by the Karplus relationship. This allows for a clear distinction between different stereoisomers and conformers.
-
Trans-diaxial (a,a) protons: Exhibit a large coupling constant, typically in the range of 8-12 Hz, due to their anti-periplanar relationship (180° dihedral angle).
-
Trans-diequatorial (e,e) and cis-axial/equatorial (a,e) protons: Show smaller coupling constants, generally in the range of 2-5 Hz, due to their gauche relationship (~60° dihedral angle).
¹³C NMR Spectroscopy: Probing the Steric Environment
The chemical shifts of the carbon atoms bearing the halogens (C-1 and C-2) are sensitive to their steric environment. The γ-gauche effect is particularly important: an axial substituent will shield the γ-carbons (C-3 and C-6), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial. Similarly, the chemical shift of C-1 and C-2 will differ between the diaxial and diequatorial conformers of the trans isomer.
Quantitative NMR Data Comparison
The following tables summarize typical ¹H and ¹³C NMR data for the stereoisomers of 1,2-dichloro- and 1,2-dibromocyclohexane.
Table 1: ¹H NMR Data for 1,2-Dihalocyclohexanes
| Compound | Stereoisomer/Conformer | H-1, H-2 Chemical Shift (δ, ppm) | ³J_HH (Hz) |
| 1,2-Dichlorocyclohexane | trans (diaxial) | ~3.8 - 4.2 | ~8 - 10 |
| trans (diequatorial) | ~4.0 - 4.5 | ~2 - 4 | |
| cis (axial/equatorial) | ~4.3 - 4.6 | ~2 - 4 | |
| This compound | trans (diaxial) | ~4.1 - 4.5 | ~8 - 10 |
| trans (diequatorial) | ~4.5 - 4.8 | ~2 - 4 | |
| cis (axial/equatorial) | ~4.6 - 4.9 | ~2 - 4 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The coupling constant is the most reliable diagnostic parameter.
Table 2: ¹³C NMR Chemical Shift Data for C-1 and C-2 of 1,2-Dihalocyclohexanes
| Compound | Stereoisomer/Conformer | C-1, C-2 Chemical Shift (δ, ppm) |
| 1,2-Dichlorocyclohexane | trans (diaxial) | ~60 - 64 |
| trans (diequatorial) | ~65 - 69 | |
| cis (axial/equatorial) | ~63 - 67 | |
| This compound | trans (diaxial) | ~50 - 54 |
| trans (diequatorial) | ~55 - 59 | |
| cis (axial/equatorial) | ~53 - 57 |
Note: The diaxial conformer generally exhibits a more upfield chemical shift for C-1 and C-2 compared to the diequatorial conformer.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the conformational state of 1,2-dihalocyclohexanes by probing the vibrational frequencies of the carbon-halogen (C-X) bond. The position of the C-X stretching band is sensitive to whether the halogen is in an axial or equatorial position.
-
Equatorial C-X bond: Generally has a higher stretching frequency.
-
Axial C-X bond: Generally has a lower stretching frequency.
This difference arises from the different vibrational environments and coupling with other vibrational modes in the two orientations. By analyzing the C-X stretching region of the IR spectrum, the predominant conformation of a given isomer can be determined. For trans isomers, the presence of two distinct C-X stretching bands can indicate a conformational equilibrium.
Quantitative IR Data Comparison
Table 3: Characteristic C-X Stretching Frequencies for Axial and Equatorial Halogens on a Cyclohexane Ring
| Halogen | Conformation | C-X Stretching Frequency (cm⁻¹) |
| Chlorine | Equatorial | ~730 - 780 |
| Axial | ~680 - 730 | |
| Bromine | Equatorial | ~650 - 700 |
| Axial | ~600 - 650 |
Note: These are typical ranges and the exact frequencies can be influenced by the presence of the adjacent halogen.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 1,2-dihalocyclohexane sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. For low-temperature studies to resolve conformers, a solvent with a low freezing point such as CD₂Cl₂ or acetone-d₆ is required.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure good signal dispersion.
-
Set the spectral width to cover the range of all proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
Carefully measure the coupling constants for the methine protons at C-1 and C-2.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C and longer relaxation times.
-
A spectral width of 0-220 ppm is typically sufficient.
-
-
Data Analysis:
-
Assign the proton and carbon signals based on their chemical shifts, multiplicities, and integration.
-
Compare the observed ³J_HH coupling constants for the H-1/H-2 protons with the expected values for diaxial, diequatorial, and axial/equatorial arrangements to determine the stereochemistry and/or predominant conformation.
-
Analyze the ¹³C chemical shifts of C-1 and C-2 to corroborate the conformational assignment.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For solution-phase studies to investigate conformational equilibria, dissolve the sample in a suitable solvent (e.g., CS₂, CCl₄) in an IR-transparent cell.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The spectral range should cover at least 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the C-H stretching and bending vibrations.
-
Locate the C-X stretching bands in the fingerprint region.
-
Compare the frequencies of the C-X stretching bands to the known ranges for axial and equatorial conformers to determine the predominant conformation.
-
Logical Workflow for Stereochemical Determination
The following diagram illustrates the logical workflow for determining the stereochemistry of an unknown 1,2-dihalocyclohexane sample using the spectroscopic methods described.
A Comparative Guide to the Validation of 1,2-Dibromocyclohexane Synthesis with a Focus on Titrimetric Analysis
For researchers, scientists, and professionals in drug development, the accurate synthesis and validation of intermediates like 1,2-dibromocyclohexane are critical for the integrity of subsequent research and development. This guide provides a detailed comparison of methods for the validation of this compound synthesis, with a primary focus on a robust titration-based approach. Experimental data and protocols are provided to support a comprehensive understanding of the available techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic addition of bromine to cyclohexene (B86901). This reaction is known to be stereospecific, yielding predominantly the trans isomer.[1]
Experimental Protocol: Synthesis of this compound
A well-established method for this synthesis is detailed in Organic Syntheses.[2]
Materials:
-
Cyclohexene (1.5 moles)
-
Bromine (1.3 moles)
-
Carbon tetrachloride
-
Absolute alcohol
-
Ice-salt bath
-
Three-necked round-bottom flask, separatory funnel, mechanical stirrer, thermometer
-
Modified Claisen flask for distillation
Procedure:
-
A solution of cyclohexene in a mixture of carbon tetrachloride and absolute alcohol is prepared in the three-necked flask and cooled to -5°C using an ice-salt bath.[2]
-
A solution of bromine in carbon tetrachloride is added dropwise from the separatory funnel, maintaining the reaction temperature at or below -1°C to minimize substitution side reactions.[2] This addition typically takes about three hours.[2]
-
After the addition is complete, the reaction mixture is transferred to a modified Claisen flask.
-
The carbon tetrachloride and any excess cyclohexene are removed by distillation over a water bath.[2]
-
The remaining product is then distilled under reduced pressure to yield pure this compound.[2] A typical yield for this procedure is around 95%.[2]
Validation of Synthesis by Titration
While modern analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment, titration offers a cost-effective and accurate alternative for quantitative analysis. A robust indirect titration method for this compound involves its reaction with sodium iodide in acetone (B3395972), followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.
Experimental Protocol: Titrimetric Validation
This method is based on the quantitative reaction of vicinal dibromides with iodide ions to produce an alkene and iodine. The amount of iodine formed is stoichiometrically related to the amount of this compound in the sample.
Materials:
-
Synthesized this compound sample
-
15% (w/v) Sodium iodide in acetone solution
-
Standardized 0.1 M Sodium thiosulfate solution
-
1% Starch indicator solution
-
Acetone
-
Conical flasks, burette, pipette
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of acetone.
-
Reaction: To a conical flask, add a measured volume of the this compound solution and an excess of the 15% sodium iodide in acetone solution. The reaction is the dehalogenation of the dibromide to form cyclohexene, sodium bromide, and iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. The endpoint is reached when the solution turns from a dark brownish-yellow to a pale yellow.
-
Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Final Titration: Continue the titration with sodium thiosulfate until the blue color disappears completely. Record the volume of titrant used.
-
Calculation: The molar amount of this compound can be calculated from the stoichiometry of the reaction, where one mole of this compound produces one mole of iodine, which in turn reacts with two moles of sodium thiosulfate.
Alternative Validation Methods
For a comprehensive assessment, the results from the titration method can be compared with other analytical techniques.
-
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like this compound. It can separate the product from starting materials, solvents, and byproducts, providing a quantitative measure of purity based on peak area. Commercial standards of this compound are available with purity levels of ≥ 97% as determined by GC.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the analysis of this compound.[3] This method is particularly useful for less volatile impurities that may not be amenable to GC analysis.
Comparative Data
The following table summarizes the key performance characteristics of the different validation methods.
| Parameter | Titration | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Chemical Reaction & Stoichiometry | Partitioning between a stationary and mobile phase | Partitioning between a stationary and mobile phase |
| Quantitative Analysis | High | High | High |
| Purity Determination | Indirect (assumes complete reaction) | Direct | Direct |
| Identification of Impurities | No | Yes | Yes |
| Equipment Cost | Low | High | High |
| Consumables Cost | Low | Moderate | High |
| Analysis Time per Sample | Moderate | Fast | Moderate |
| Required Expertise | Moderate | High | High |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow from synthesis to validation and the logical relationship of the titration method.
Caption: Overall workflow from synthesis to validation of this compound.
Caption: Logical flow of the indirect titration method for this compound.
References
Mechanistic Crossroads: A Comparative Guide to the Elimination Reactions of 1,2-Dibromocyclohexane
For researchers, scientists, and professionals in drug development, understanding the mechanistic pathways of elimination reactions is crucial for controlling product formation. This guide provides a comparative analysis of the elimination reactions of 1,2-dibromocyclohexane, focusing on the influence of different bases on product distribution. Detailed experimental protocols and supporting data are presented to illuminate the underlying principles of stereoselectivity and regioselectivity.
The elimination of HBr from this compound can proceed via two primary competing E2 pathways, yielding 1-bromocyclohexene and 3-bromocyclohexene. Furthermore, a double elimination can lead to the formation of 1,3-cyclohexadiene (B119728). The preferred pathway and resulting product distribution are highly dependent on the steric and electronic properties of the base employed.
Data Presentation: Product Distribution in Elimination Reactions
The regioselectivity of the elimination reaction is significantly influenced by the choice of base. Sterically hindered bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product), while smaller, unhindered bases like sodium ethoxide favor the more substituted and thermodynamically more stable alkene (Zaitsev product). In the case of this compound, this translates to a variation in the ratio of 1-bromocyclohexene to 3-bromocyclohexene.
| Base | Solvent | Temperature (°C) | 1-Bromocyclohexene (%) | 3-Bromocyclohexene (%) | 1,3-Cyclohexadiene (%) |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 80 | Major Product | Minor Product | Trace |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 | Minor Product | Major Product | - |
| Sodium Hydride (NaH) | Triglyme | 100-110 | - | - | ~70-80[1] |
Note: The exact percentages for KOtBu and NaOEt can vary based on specific reaction conditions and the stereoisomer of this compound used. The data presented for NaH is for a double elimination reaction to form the diene.
Mechanistic Pathways and Stereochemical Requirements
The E2 elimination reaction proceeds through a concerted mechanism where the base abstracts a proton, and the leaving group departs simultaneously. For this to occur, the proton and the leaving group must be in an anti-periplanar arrangement. In the chair conformation of cyclohexane, this translates to a requirement for both the hydrogen and the bromine atom to be in axial positions.
The stereochemistry of the starting material, cis- or trans-1,2-dibromocyclohexane, plays a critical role in determining the possible products. For trans-1,2-dibromocyclohexane, a ring flip is necessary to bring one of the bromine atoms into an axial position, which is a prerequisite for the E2 mechanism to proceed.[2] This conformational requirement dictates which protons can be abstracted and, consequently, which alkene is formed.
A bulky base like potassium tert-butoxide will preferentially abstract the more sterically accessible proton, leading to the Hofmann product.[3][4] Conversely, a smaller base like sodium ethoxide can access the more sterically hindered but thermodynamically favored proton, resulting in the Zaitsev product.
The formation of 1,3-cyclohexadiene involves a sequential double E2 elimination.[5] This typically requires a strong base and higher temperatures to facilitate the elimination of the second molecule of HBr from the initially formed bromocyclohexene.
Mandatory Visualizations
Logical Relationship of Elimination Pathways
Caption: Competing E2 elimination pathways of this compound.
Experimental Workflow for Product Analysis
Caption: General experimental workflow for elimination reactions.
Experimental Protocols
Dehydrobromination to 1-Bromocyclohexene and 3-Bromocyclohexene (General Procedure)
This protocol is a general guide and can be adapted for different bases.
Materials:
-
This compound
-
Base (e.g., Potassium tert-butoxide or Sodium ethoxide)
-
Anhydrous solvent (e.g., tert-Butanol or Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in the appropriate anhydrous solvent.
-
Add the base to the solution. The molar ratio of base to substrate should be optimized based on the desired product. For a single elimination, a slight excess of base is typically used.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product mixture by GC-MS to determine the ratio of 1-bromocyclohexene, 3-bromocyclohexene, and any unreacted starting material or side products.
Synthesis of 1,3-Cyclohexadiene
This procedure is adapted from a literature preparation.[1]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Triethylene glycol dimethyl ether (triglyme)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Distillation apparatus
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head.
-
Under an inert atmosphere (e.g., nitrogen), add triethylene glycol dimethyl ether to the flask.
-
Carefully add the sodium hydride dispersion in portions to the stirred solvent.
-
Heat the mixture to 100-110 °C.
-
Add this compound dropwise from the dropping funnel to the heated mixture. The addition rate should be controlled to maintain the reaction temperature.
-
The product, 1,3-cyclohexadiene, will distill from the reaction mixture. Collect the distillate in a cooled receiving flask.
-
Wash the distillate with water to remove any remaining triethylene glycol dimethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Further purification can be achieved by fractional distillation.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a mass selective detector.
General GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the products (1-bromocyclohexene, 3-bromocyclohexene, and 1,3-cyclohexadiene) by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns.
-
Determine the relative peak areas of the identified products in the TIC to calculate the product distribution ratio.
By carefully selecting the base and reaction conditions, the elimination reaction of this compound can be steered towards the desired product, whether it be the thermodynamically favored Zaitsev product, the kinetically favored Hofmann product, or the conjugated diene. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to explore and optimize these transformations for their specific synthetic needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Elimination reaction with 1,2-dibromo-4-methylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Answer [chem.ucalgary.ca]
A Comparative Guide to E1 and E2 Elimination Mechanisms for 1,2-Dibromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the E1 (unimolecular elimination) and E2 (bimolecular elimination) reaction mechanisms as they apply to the substrate 1,2-dibromocyclohexane. Understanding the nuances of these competing pathways is crucial for predicting product outcomes and optimizing reaction conditions in synthetic chemistry. This analysis is supported by established chemical principles and outlines experimental protocols for inducing each mechanism.
Executive Summary
The elimination reaction of this compound can proceed through either an E1 or E2 pathway, yielding different products under distinct reaction conditions. The E2 mechanism, favored by a strong base such as the iodide ion in an aprotic solvent, is a concerted, stereospecific reaction that requires an anti-periplanar arrangement of the leaving groups. In the case of trans-1,2-dibromocyclohexane (B146542), this leads to the selective formation of cyclohexene (B86901). In contrast, the E1 mechanism, which is promoted by a polar protic solvent and the absence of a strong base (solvolysis), proceeds through a carbocation intermediate. This pathway is not stereospecific and is expected to yield a mixture of products, including cyclohexene and 1,3-cyclohexadiene, with potential substitution byproducts.
Data Presentation
Table 1: Comparison of E1 and E2 Mechanisms for this compound
| Feature | E1 Mechanism | E2 Mechanism |
| Reaction Name | Solvolysis | Iodide-induced Dehalogenation |
| Typical Conditions | Heating in a polar protic solvent (e.g., ethanol) | Strong base/nucleophile (e.g., NaI) in a polar aprotic solvent (e.g., acetone)[1][2] |
| Kinetics | First-order: rate = k[Substrate][3][4] | Second-order: rate = k[Substrate][Base][3] |
| Mechanism | Two-step, proceeds through a carbocation intermediate[3][4] | One-step, concerted reaction[3][5][6] |
| Stereochemistry | Not stereospecific; loss of stereochemical integrity at the carbocation | Stereospecific; requires an anti-periplanar (diaxial) arrangement of the two bromine atoms[6] |
| Major Product(s) | Mixture of cyclohexene and 1,3-cyclohexadiene. Substitution products (e.g., 1-bromo-2-ethoxycyclohexane) are also possible. | Cyclohexene (from trans-1,2-dibromocyclohexane)[7] |
| Favored Substrate | Tertiary > Secondary[4] | Tertiary > Secondary > Primary |
Reaction Mechanisms and Stereochemistry
E2 Mechanism: A Concerted and Stereospecific Pathway
The E2 elimination of vicinal dihalides, such as this compound, with a reagent like sodium iodide in acetone (B3395972) is a classic example of a stereospecific reaction.[6] The reaction proceeds through a concerted mechanism where the iodide ion acts as a base, abstracting one bromine atom while the other bromine atom leaves simultaneously, forming a double bond.[6]
A critical requirement for this E2 reaction is an anti-periplanar conformation of the two bromine atoms.[6] In the chair conformation of trans-1,2-dibromocyclohexane, the two bulky bromine atoms can occupy axial positions, placing them in the required 180° dihedral angle for efficient orbital overlap and elimination to occur. This specific geometric constraint leads to the clean formation of cyclohexene. For cis-1,2-dibromocyclohexane, achieving a diaxial conformation of the two bromine atoms is not possible, and thus the rate of E2 dehalogenation is significantly slower.[8]
E1 Mechanism: A Stepwise and Non-Stereospecific Pathway
In the absence of a strong base and in the presence of a polar protic solvent like ethanol, this compound can undergo an E1 elimination (solvolysis). This reaction is a two-step process.[3][4] The first and rate-determining step is the spontaneous departure of one of the bromide ions to form a secondary carbocation intermediate.[4] This step is facilitated by the ionizing ability of the polar solvent.
The resulting carbocation is planar and can undergo several subsequent reactions. A base (in this case, a solvent molecule like ethanol) can abstract a proton from an adjacent carbon to form an alkene. Deprotonation can lead to the formation of cyclohexene or, if a subsequent elimination of the second bromine atom occurs, 1,3-cyclohexadiene. Due to the planar nature of the carbocation intermediate, there is no specific stereochemical requirement for the orientation of the remaining bromine atom. Furthermore, the carbocation can also be trapped by the solvent acting as a nucleophile, leading to substitution products.
Experimental Protocols
E2 Elimination of trans-1,2-Dibromocyclohexane
Objective: To synthesize cyclohexene from trans-1,2-dibromocyclohexane via an E2-mediated dehalogenation.
Materials:
-
trans-1,2-dibromocyclohexane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, dissolve trans-1,2-dibromocyclohexane in a sufficient amount of anhydrous acetone.
-
Add a molar excess of sodium iodide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.[9]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to yield pure cyclohexene.
E1 Elimination of trans-1,2-Dibromocyclohexane
Objective: To investigate the products of the E1 elimination of trans-1,2-dibromocyclohexane.
Materials:
-
trans-1,2-dibromocyclohexane
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a round-bottom flask, dissolve trans-1,2-dibromocyclohexane in absolute ethanol.
-
Attach a reflux condenser and heat the solution to reflux for an extended period (e.g., several hours to days), as the E1 reaction is typically slow.
-
After the reaction period, cool the mixture to room temperature.
-
The product mixture can be directly analyzed by GC-MS to identify and quantify the different elimination and substitution products.
-
For isolation of products, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic extract can then be washed, dried, and the solvent removed before purification by chromatography.
Visualizations
Caption: E2 mechanism for the dehalogenation of trans-1,2-dibromocyclohexane.
Caption: E1 mechanism for the solvolysis of this compound.
References
- 1. webassign.net [webassign.net]
- 2. scribd.com [scribd.com]
- 3. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. organic chemistry - Elimination reaction with 1,2-dibromo-4-methylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Answer [chem.ucalgary.ca]
- 8. scribd.com [scribd.com]
- 9. web.pdx.edu [web.pdx.edu]
A Comparative Guide to the Analysis of 1,2-Dibromocyclohexane Reaction Products by GC-MS, NMR, and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Elimination Reaction Monitoring
The elimination reaction of 1,2-dibromocyclohexane is a fundamental transformation in organic synthesis, yielding valuable cyclic alkenes. The precise analysis of the resulting product mixture, primarily composed of cyclohexene (B86901) and 1,3-cyclohexadiene, is critical for reaction optimization, yield determination, and kinetic studies. This guide provides a comprehensive comparison of three widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, for the qualitative and quantitative analysis of these reaction products.
Reaction Pathway: Dehydrobromination of this compound
The reaction of this compound with a strong base, such as potassium hydroxide (B78521) in ethanol, proceeds via an E2 elimination mechanism. The initial elimination of one equivalent of hydrogen bromide (HBr) yields cyclohexene. A subsequent elimination from cyclohexene can then lead to the formation of the conjugated 1,3-cyclohexadiene.[1][2][3] The product distribution is highly dependent on the reaction conditions, including the strength and concentration of the base, temperature, and reaction time.
Caption: Reaction pathway for the dehydrobromination of this compound.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, detailed structural information, or rapid screening.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based identification.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about molecular structure. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Primary Use | Separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. | Unambiguous structure elucidation, stereochemical analysis, and quantification of components in a mixture. | Rapid identification of functional groups and monitoring of reaction progress. |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate to High | High | Low |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for definitive identification and quantification.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture by diluting it with 1 mL of pentane (B18724).
-
Wash the pentane solution with 1 mL of saturated sodium bicarbonate solution and then with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial for analysis.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold at 150°C for 2 minutes
-
-
Mass Spectrometer: Agilent 5977A MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
Caption: Experimental workflow for GC-MS analysis.
Quantitative Data: GC-MS
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Relative Standard Deviation (RSD) (%) |
| Cyclohexene | ~4.5 | 0.1 | 0.3 | < 5 |
| 1,3-Cyclohexadiene | ~5.2 | 0.1 | 0.3 | < 5 |
| This compound | ~10.8 | 0.2 | 0.6 | < 5 |
Note: These values are representative and may vary depending on the specific instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it an excellent tool for the unambiguous identification of the reaction products and for determining the isomeric ratio of the alkenes. Proton (¹H) NMR is particularly useful for quantitative analysis without the need for calibration curves for each component.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation:
-
Take a 500 µL aliquot of the crude reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)
-
Solvent: CDCl₃
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds (for quantitative analysis)
Caption: Experimental workflow for NMR analysis.
Quantitative Data: ¹H NMR
| Analyte | Characteristic ¹H Signal (ppm) | Limit of Quantification (LOQ) (mol%) | Relative Standard Deviation (RSD) (%) |
| Cyclohexene | ~5.6 (alkenic protons) | 1 | < 3 |
| 1,3-Cyclohexadiene | ~5.8-6.0 (alkenic protons) | 1 | < 3 |
| This compound | ~4.5 (CH-Br protons) | 1 | < 3 |
Note: Quantitative analysis by NMR is based on the integration of signals relative to an internal standard or by comparing the relative integrals of the products.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is well-suited for monitoring the progress of the reaction by observing the disappearance of the C-Br stretching vibration of the starting material and the appearance of the C=C stretching vibration of the alkene products.
Experimental Protocol: FTIR Analysis
Sample Preparation:
-
Withdraw a small drop of the reaction mixture.
-
Place the drop between two potassium bromide (KBr) plates.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two (or equivalent)
-
Mode: Attenuated Total Reflectance (ATR) or transmission
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Caption: Experimental workflow for FTIR analysis.
Key Vibrational Frequencies
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| C-Br | Stretch | 690-515 |
| C=C (alkene) | Stretch | 1680-1640 |
| =C-H (alkene) | Stretch | 3100-3010 |
| C-H (alkane) | Stretch | 3000-2850 |
Note: FTIR is primarily a qualitative technique for this application and is less suited for accurate quantification of the product mixture compared to GC-MS and NMR.
Conclusion
The choice of analytical technique for the analysis of this compound reaction products depends on the specific research objective.
-
GC-MS is the preferred method for the sensitive and accurate quantification of the individual components in the product mixture, providing excellent separation and identification capabilities.
-
NMR spectroscopy is unparalleled for its ability to provide detailed structural elucidation of the products and for accurate quantitative analysis of the isomeric ratio without the need for extensive calibration.
-
FTIR spectroscopy serves as a rapid and convenient tool for monitoring the real-time progress of the reaction by identifying the key functional groups of the reactants and products.
For a comprehensive understanding of the reaction, a combination of these techniques is often employed. For instance, FTIR can be used for rapid screening of reaction completion, followed by GC-MS for accurate quantification of the product distribution and NMR for definitive structural confirmation. This multi-faceted analytical approach ensures the generation of robust and reliable data for researchers, scientists, and drug development professionals.
References
A Comparative Guide to the Conformers of 1,2-Dibromocyclohexane: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational isomers of 1,2-dibromocyclohexane, supported by quantum chemical calculations and experimental data. Understanding the conformational preferences of substituted cyclohexanes is paramount in various fields, including drug design and materials science, as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties.
Conformational Isomers of this compound
This compound exists as two primary stereoisomers: trans-1,2-dibromocyclohexane (B146542) and cis-1,2-dibromocyclohexane. Each of these isomers, in turn, possesses distinct conformational isomers due to the flexibility of the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain.
trans-1,2-Dibromocyclohexane
The trans isomer can exist in two principal chair conformations: the diequatorial (ee) conformer, where both bromine atoms occupy equatorial positions, and the diaxial (aa) conformer, where both bromine atoms are in axial positions. These two conformers are in equilibrium through a process of ring flipping.
Generally, the diequatorial conformer is considered more stable due to the minimization of steric repulsions, specifically 1,3-diaxial interactions.[1][2][3][4][5] However, the relative stability is significantly influenced by the solvent environment.
cis-1,2-Dibromocyclohexane
In the cis isomer, one bromine atom is in an axial position while the other is in an equatorial position (ae).[2] The ring flip of the cis conformer results in another axial-equatorial (ea) arrangement, which is energetically identical to the original.
Quantitative Comparison of trans-1,2-Dibromocyclohexane Conformers
A key study by Rittner and colleagues utilized a combination of NMR spectroscopy and Density Functional Theory (DFT) calculations to quantify the energy difference between the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-dibromocyclohexane.[6]
Table 1: Relative Energy of trans-1,2-Dibromocyclohexane Conformers (Eee - Eaa)
| Environment | Relative Energy (kcal/mol) | More Stable Conformer |
| Vapor Phase | 1.40[6] | Diequatorial (ee) |
| Carbon Tetrachloride (CCl4) | 0.93[6] | Diequatorial (ee) |
| Dimethyl Sulfoxide (DMSO) | -0.05[6] | Diaxial (aa) |
The data clearly indicates a preference for the diequatorial conformer in the gas phase and non-polar solvents.[6] Interestingly, in a polar solvent like DMSO, the diaxial conformer becomes slightly more stable.[6] This reversal is attributed to hyperconjugative effects, which can be more significant in the diaxial arrangement.[6]
Experimental and Computational Protocols
The quantitative data presented in this guide is based on a combined experimental and computational methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational equilibrium of trans-1,2-dihalocyclohexanes was investigated by analyzing the solvent dependence of the 3JH1,H2 NMR coupling constants.[6] The spectra were simulated to accurately determine the coupling constants due to the complexity of the spin systems.[6]
Quantum Chemical Calculations
The theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G** basis set.[6] This level of theory provides a robust description of the molecular geometries and energies. The geometries obtained from these calculations were used in conjunction with solvation theory to analyze the experimental NMR data.[6] Natural Bond Orbital (NBO) analysis was also employed to investigate the electronic effects, such as hyperconjugation, that influence conformational stability.[6]
Conformational Equilibrium of trans-1,2-Dibromocyclohexane
The relationship between the diequatorial and diaxial conformers of trans-1,2-dibromocyclohexane can be visualized as a dynamic equilibrium.
Caption: Conformational equilibrium of trans-1,2-dibromocyclohexane.
Conclusion
The conformational preference of this compound is a nuanced interplay of steric and electronic effects, further modulated by the surrounding environment. For trans-1,2-dibromocyclohexane, while the diequatorial conformer is favored in non-polar conditions due to reduced steric hindrance, the diaxial conformer can become energetically competitive or even slightly favored in polar solvents due to stabilizing hyperconjugative interactions. The cis isomer exists as an equilibrium of two equivalent axial-equatorial conformers. These findings, derived from rigorous quantum chemical calculations and experimental data, provide essential insights for researchers in drug development and materials science, where molecular conformation is a critical determinant of function.
References
- 1. Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation - PASSchem [passchem.pressbooks.tru.ca]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dehalogenation of Vicinal Dibromides: Sodium Iodide vs. Zinc
For Researchers, Scientists, and Drug Development Professionals
The dehalogenation of vicinal dibromides to synthesize alkenes is a fundamental transformation in organic chemistry, pivotal in various research and development endeavors, including the synthesis of novel therapeutic agents. The choice of reagent for this elimination reaction can significantly impact the reaction's stereochemical outcome, yield, and substrate scope. This guide provides an objective comparison of two commonly employed reagents for this purpose: sodium iodide and zinc metal. We will delve into their reaction mechanisms, stereoselectivity, and provide supporting experimental data and protocols to aid in reagent selection for your specific synthetic needs.
At a Glance: Sodium Iodide vs. Zinc for Dehalogenation
| Feature | Sodium Iodide | Zinc |
| Typical Reagent & Solvent | Sodium Iodide in Acetone (B3395972) | Zinc dust in Ethanol or Acetic Acid |
| Reaction Mechanism | Primarily E2 elimination | Oxidative addition to form an organozinc intermediate, followed by elimination |
| Stereoselectivity | Highly stereospecific (anti-elimination) | Generally stereospecific, but can vary with substrate and conditions |
| Byproducts | Sodium bromide, Iodine | Zinc bromide |
| Workup | Typically involves removal of precipitated sodium bromide and extraction. | Filtration to remove excess zinc, followed by extraction. |
Performance Comparison: Experimental Data
The stereochemical outcome of the dehalogenation is a critical consideration. The choice between sodium iodide and zinc can lead to different alkene isomers depending on the stereochemistry of the starting vicinal dibromide. A classic example is the dehalogenation of the diastereomers of 1,2-dibromo-1,2-diphenylethane (B1143902) (stilbene dibromide).
| Starting Material | Reagent and Conditions | Product | Reported Yield |
| meso-1,2-dibromo-1,2-diphenylethane (B7791125) | Sodium Iodide in Acetone | (E)-Stilbene (trans) | Exclusively[1] |
| (1R,2R)- or (1S,2S)-1,2-dibromo-1,2-diphenylethane | Zinc dust in Ethanol | (Z)-Stilbene (cis) | High yields (specific percentage not reported in comparative study) |
| (±)-1,2-dibromo-1,2-diphenylethane | Zinc powder in aqueous suspension | 70% (E)-Stilbene in olefin mixture | Not specified |
| (±)-1,2-dibromo-1,2-diphenylethane | 1 M Potassium Iodide (aqueous) | 70% (E)-Stilbene in olefin mixture (55% of total product) | 55% of total product |
| Various vicinal dibromoalkanes | Zinc powder in Acetic Acid (Microwave) | Corresponding alkenes | High yields (1-2 minutes reaction time) |
Note: The yields reported are from various sources and may not be directly comparable due to differing reaction conditions.
Reaction Mechanisms and Stereochemistry
The distinct stereochemical outcomes observed with sodium iodide and zinc arise from their different reaction mechanisms.
Sodium Iodide: The dehalogenation with sodium iodide in an aprotic solvent like acetone typically proceeds through a concerted E2 (elimination, bimolecular) mechanism. The iodide ion acts as a nucleophile, attacking one of the bromine atoms. This induces a simultaneous anti-periplanar elimination of the two bromine atoms to form the alkene. This anti-elimination dictates the stereochemistry of the product. For example, the meso-isomer of stilbene (B7821643) dibromide, which can readily adopt an anti-periplanar conformation of the two bromine atoms, yields the (E)-alkene.
Zinc: The mechanism of dehalogenation with zinc metal is proposed to involve the oxidative insertion of a zinc atom into one of the carbon-bromine bonds to form an organozinc intermediate. This is followed by the elimination of the second bromine atom and the formation of the double bond. The stereochemical outcome is often, but not always, an anti-elimination. The specific stereochemistry can be influenced by the substrate and the reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the dehalogenation of a vicinal dibromide using sodium iodide and zinc.
Protocol 1: Dehalogenation of meso-Stilbene Dibromide with Sodium Iodide in Acetone
Materials:
-
meso-1,2-dibromo-1,2-diphenylethane
-
Sodium iodide
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve meso-1,2-dibromo-1,2-diphenylethane in a minimal amount of acetone.
-
Add a stoichiometric excess (typically 2-3 equivalents) of sodium iodide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide.
-
After the reaction is complete (typically 1-2 hours, can be monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a small amount of sodium thiosulfate solution to quench any remaining iodine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The product, (E)-stilbene, can be further purified by recrystallization.
Protocol 2: Dehalogenation of Stilbene Dibromide with Zinc in Ethanol
Materials:
-
1,2-dibromo-1,2-diphenylethane
-
Zinc dust
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter funnel and filter paper
-
Separatory funnel
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,2-dibromo-1,2-diphenylethane and ethanol.
-
Add an excess of zinc dust (typically 2-4 equivalents) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and filter to remove the excess zinc dust and zinc bromide.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the alkene product.
-
Further purification can be achieved by recrystallization.
Visualizing the Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the signaling pathways of the reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms for dehalogenation.
Caption: A generalized experimental workflow.
Conclusion
Both sodium iodide and zinc are effective reagents for the dehalogenation of vicinal dibromides, each offering distinct advantages. Sodium iodide in acetone provides a highly stereospecific anti-elimination, which is invaluable for controlling the geometry of the resulting alkene. Zinc, on the other hand, is a versatile and cost-effective reagent that can be used in various protic solvents and often provides high yields. The choice between these two reagents will ultimately depend on the desired stereochemical outcome, the nature of the substrate, and the specific experimental conditions available. For syntheses where precise stereochemical control is paramount, sodium iodide is often the superior choice. For general alkene synthesis where high yields and cost-effectiveness are primary concerns, zinc metal presents a robust alternative.
References
Synthetic Routes to Substituted Cyclohexenes from 1,2-Dibromocyclohexane: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of synthetic methodologies for the preparation of substituted cyclohexenes starting from 1,2-dibromocyclohexane. The content is structured to offer a clear comparison of different synthetic routes, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Substituted cyclohexenes are important structural motifs found in a wide array of natural products and pharmaceutically active compounds. This compound, readily accessible from the bromination of cyclohexene (B86901), serves as a versatile starting material for the synthesis of various functionalized cyclohexene derivatives. The two primary pathways for the transformation of this compound are elimination and nucleophilic substitution reactions. This guide will compare these routes, providing quantitative data, experimental procedures, and visual representations of the reaction pathways.
Preparation of Starting Material: trans-1,2-Dibromocyclohexane (B146542)
A standard and high-yielding procedure for the synthesis of trans-1,2-dibromocyclohexane from cyclohexene is well-established.
Experimental Protocol:
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of cyclohexene (123 g, 1.5 moles) in 300 mL of carbon tetrachloride and 15 mL of absolute alcohol is placed. The flask is cooled in an ice-salt bath to -5°C. A solution of bromine (210 g, 1.3 moles) in 145 mL of carbon tetrachloride is added dropwise while maintaining the temperature below -1°C. The addition typically takes about three hours. After the addition is complete, the carbon tetrachloride and excess cyclohexene are removed by distillation. The resulting crude product is then distilled under reduced pressure to afford pure trans-1,2-dibromocyclohexane (yield: 303 g, 95%).[1]
Elimination Reactions
Elimination reactions of this compound provide a direct route to cyclohexene and its derivatives, including cyclohexadienes. These reactions can be broadly categorized into dehydrobromination and dehalogenation.
Dehydrobromination
Dehydrobromination involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a double bond. This is typically achieved using a base. The regioselectivity and stereochemistry of the reaction are highly dependent on the base used and the stereochemistry of the starting material.
a) Using Alcoholic Potassium Hydroxide (B78521) (KOH)
Treatment of this compound with a strong base like alcoholic KOH can lead to a single or double dehydrobromination, yielding cyclohexene or 1,3-cyclohexadiene, respectively.[2] A double E2 elimination is often observed, leading to the formation of the conjugated diene.[1]
Experimental Protocol (General):
To a solution of this compound in ethanol (B145695), a solution of potassium hydroxide in ethanol is added. The mixture is then refluxed for a specified time. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
b) Using Other Bases
The choice of base can significantly influence the product distribution. For instance, the use of bulky bases can favor the formation of less substituted alkenes (Hofmann product), although in the case of this compound, the primary competition is between single and double elimination.
Table 1: Comparison of Bases for Dehydrobromination of trans-1,2-Dibromocyclohexane
| Base/Reagent | Solvent | Temperature | Major Product(s) | Yield (%) | Reference |
| Alcoholic KOH | Ethanol | Reflux | 1,3-Cyclohexadiene | Moderate to High | [2] |
| Sodium Amide (NaNH₂) | Liquid NH₃ | -33°C | 1,3-Cyclohexadiene | - | |
| Potassium tert-butoxide | tert-Butanol | Reflux | 1-Bromocyclohexene, Cyclohexene | - |
Dehalogenation
Dehalogenation involves the removal of both bromine atoms to form a double bond. This is typically achieved using a reducing agent, most commonly zinc dust.
a) Using Zinc Dust
The reaction of this compound with zinc dust is a classic method for the synthesis of cyclohexene. The reaction proceeds via an E2-like mechanism where the zinc acts as a reducing agent.
Experimental Protocol:
A mixture of this compound and zinc dust in a suitable solvent (e.g., ethanol or acetic acid) is heated under reflux. The reaction progress is monitored by the disappearance of the starting material. Upon completion, the reaction mixture is filtered to remove excess zinc, and the cyclohexene is isolated by distillation.
Table 2: Dehalogenation of this compound
| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
| Zinc Dust | Ethanol | Reflux | Cyclohexene | High |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound offer a pathway to introduce a variety of functional groups onto the cyclohexene ring. These reactions often compete with elimination, and the outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. The stereochemistry of the starting material (trans or cis) also plays a crucial role in determining the product distribution and stereochemistry.
With Cyanide Nucleophiles
The reaction of trans-1,2-dibromocyclohexane with sodium cyanide has been reported to yield a mixture of cis- and trans-1,2-dicyanocyclohexane, indicating that the reaction is not stereospecific. This is likely due to competing elimination-addition pathways or in-situ isomerization. The overall yield for the dicyanated products is moderate.[3]
Experimental Protocol (General):
A solution of trans-1,2-dibromocyclohexane and sodium cyanide in a polar aprotic solvent like DMSO or DMF is heated. The reaction is monitored by GC or TLC. After completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the products are purified by chromatography or crystallization.
Table 3: Nucleophilic Substitution with Cyanide
| Substrate | Nucleophile | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| trans-1,2-Dibromocyclohexane | NaCN | DMSO | - | cis-1,2-Dicyanocyclohexane, trans-1,2-Dicyanocyclohexane | 27 (cis), 19 (trans) | [3] |
With Amine Nucleophiles
Primary and secondary amines can react with this compound to yield substituted amino-cyclohexenes or diamino-cyclohexanes. The reaction conditions can be controlled to favor mono- or di-substitution. These reactions often require a base to neutralize the HBr formed.
Experimental Protocol (General):
This compound is reacted with an excess of the amine in a suitable solvent, often with an added non-nucleophilic base like triethylamine. The reaction may be carried out at room temperature or with heating. Workup typically involves an acid-base extraction to separate the product from unreacted amine and byproducts.
With Thiol Nucleophiles
Thiols are excellent nucleophiles and can readily displace bromide ions. The reaction of this compound with thiols or thiolates can lead to the formation of thioethers.
Experimental Protocol (General):
The thiol is typically deprotonated with a base such as sodium hydroxide or sodium ethoxide to form the more nucleophilic thiolate. This is then reacted with this compound in a polar solvent.
Reaction Pathways and Logic
The choice between elimination and substitution pathways is governed by several factors, including the strength and steric hindrance of the base/nucleophile, the solvent polarity, and the temperature.
Caption: Synthetic pathways from this compound.
Experimental Workflow
A general workflow for conducting and analyzing these reactions is outlined below.
Caption: General experimental workflow.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a variety of substituted cyclohexenes. Elimination reactions, particularly dehydrobromination with strong bases and dehalogenation with zinc, provide efficient routes to cyclohexene and cyclohexadienes. Nucleophilic substitution reactions offer a means to introduce diverse functional groups, although these reactions often face competition from elimination pathways. The choice of synthetic route will depend on the desired substitution pattern and the required stereochemistry. Further optimization of reaction conditions for nucleophilic substitution reactions could broaden the synthetic utility of this compound in the preparation of complex cyclohexene derivatives for various applications, including drug discovery.
References
Safety Operating Guide
Navigating the Disposal of 1,2-Dibromocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dibromocyclohexane, ensuring compliance with safety regulations and fostering a culture of responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, absorb the material with an inert absorbent (such as sand or vermiculite) and collect it in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative hazard information for this compound, compiled from various Safety Data Sheets (SDS). This information is crucial for a proper risk assessment before handling and disposal.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Flash Point | 91.5°C | [2] |
| GHS Pictograms | Warning | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [3] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by local, state, and federal regulations. While it is not a specifically listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its characteristics as a halogenated organic compound and its potential toxicity warrant its treatment as a hazardous waste.
Step 1: Waste Identification and Classification
This compound should be managed as a hazardous waste. Due to its chemical nature as a brominated hydrocarbon, it falls under the general category of halogenated organic waste. It is crucial not to mix this waste with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.
Step 2: Collection and Storage
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of initial waste accumulation should also be clearly marked.
-
Segregation: Store the halogenated waste container separately from incompatible materials, particularly strong oxidizing agents and bases.[3]
Step 3: Disposal Pathway
This compound waste should not be disposed of down the drain or in regular trash. The recommended disposal method is through a licensed chemical waste disposal company. The primary disposal routes for this type of waste are:
-
Controlled Incineration: This is a common and effective method for destroying halogenated organic compounds.[1][2] The process should include flue gas scrubbing to neutralize the acidic and toxic gases produced during combustion.[1][2]
-
Licensed Chemical Destruction Plant: Transfer the waste to a facility that is permitted to handle and treat halogenated hazardous waste.[1]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the waste is transported and disposed of in accordance with all applicable regulations.
Experimental Protocols: Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste, and it can be added to the this compound waste container.
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, it is best practice to puncture the container to prevent reuse.[1][2] Always consult with your EHS department for specific institutional policies on empty container disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 1,2-Dibromocyclohexane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling 1,2-Dibromocyclohexane. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data Summary
This compound is a chemical that may cause irritation to the eyes, skin, and respiratory tract.[1] Some classifications indicate it is harmful if swallowed and can cause serious eye and skin irritation.[2][3] The full toxicological properties of this substance have not been completely investigated.[1]
| Property | Value | Source(s) |
| Appearance | Clear to light yellow liquid | [1][4] |
| Odor | Odorless | [4] |
| Molecular Formula | C6H10Br2 | [2] |
| Molecular Weight | 241.95 g/mol | [2] |
| Boiling Point | 145 °C / 293 °F @ 100 mmHg | [4] |
| Flash Point | > 110 °C / > 230 °F | [1][4] |
| Specific Gravity | 1.780 | [4] |
| Vapor Density | 8.34 | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases | [1][4] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen bromide | [1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following equipment must be worn at all times when working with this compound.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield are mandatory to protect against splashes.[5] Standard safety glasses do not provide adequate protection against chemical splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[5] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[5][6] |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have an appropriate spill kit readily available. The kit should contain an inert absorbent material such as sand, earth, or vermiculite.[1]
2. Handling this compound:
-
Don all required PPE as specified in the table above.
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools to prevent ignition sources.[3]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1][2]
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[1][4]
-
Ensure the container is clearly labeled and tightly sealed.[2]
Emergency Procedures
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area and remove all ignition sources.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material.[1] Collect the absorbed material into a suitable, sealed container for disposal.[3][7] |
Disposal Plan
All waste containing this compound is to be considered hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
Disposal Method: Disposal must be carried out by a licensed chemical waste disposal company.[2] Approved disposal methods include controlled incineration with flue gas scrubbing.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
Procedural Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
